DTSSP Crosslinker
描述
Structure
3D Structure
属性
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81069-02-5, 85549-78-6 | |
| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Molecular Interactions: A Technical Guide to DTSSP Crosslinker
The full name of the DTSSP crosslinker is 3,3'-Dithiobis(sulfosuccinimidyl propionate) . This water-soluble, amine-reactive, and cleavable crosslinking agent is a powerful tool for researchers and scientists in the fields of proteomics, drug development, and molecular biology. Its unique properties allow for the stabilization of protein-protein interactions, enabling their capture and subsequent identification. This guide provides an in-depth overview of DTSSP, including its chemical properties, detailed experimental protocols, and applications in elucidating molecular interactions.
Core Properties and Specifications
DTSSP is a homobifunctional crosslinker, meaning it has two identical reactive groups connected by a spacer arm.[1] These reactive groups are N-hydroxysulfosuccinimide (Sulfo-NHS) esters that readily react with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. The reaction forms a stable amide bond. A key feature of DTSSP is the disulfide bond within its spacer arm, which can be easily cleaved by reducing agents. This allows for the separation of crosslinked proteins, facilitating their identification and analysis.
| Property | Value | Reference |
| Full Chemical Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | [1] |
| Alternative Names | Sulfo-Lomant's Reagent | |
| Molecular Weight | 608.51 g/mol | |
| Spacer Arm Length | 12.0 Å | |
| CAS Number | 81069-02-5 | |
| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters | |
| Target Moiety | Primary amines (-NH2) | |
| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | |
| Solubility | Water-soluble | [2] |
| Membrane Permeability | Membrane-impermeable | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing DTSSP.
Cell Surface Protein Crosslinking
Due to its hydrophilicity and the presence of sulfonate groups, DTSSP is membrane-impermeable, making it ideal for specifically crosslinking proteins on the exterior of the cell membrane.[2]
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Gently wash the cells two to three times with ice-cold PBS to remove any amine-containing culture medium.
-
Crosslinking Reaction: Immediately before use, prepare a fresh solution of DTSSP in PBS at a concentration of 0.25-5 mM. Add the DTSSP solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash the cells with PBS to remove excess crosslinker and quenching buffer. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The resulting cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and SDS-PAGE analysis.
Immunoprecipitation of Crosslinked Complexes
Immunoprecipitation (IP) is used to isolate a specific protein of interest and its crosslinked binding partners.
Materials:
-
Cell lysate containing crosslinked proteins
-
Primary antibody specific to the protein of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5) or reducing sample buffer
Procedure:
-
Lysate Pre-clearing: To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Binding: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the crosslinked protein complexes from the beads. For non-reducing conditions, use an acidic elution buffer. For subsequent analysis by SDS-PAGE under reducing conditions, the disulfide bond in DTSSP can be cleaved by adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the SDS-PAGE sample buffer and boiling for 5-10 minutes.
Mass Spectrometry Analysis of Crosslinked Proteins
Mass spectrometry (MS) is a powerful technique to identify the proteins that have been crosslinked.
Procedure:
-
Sample Preparation: The crosslinked protein complexes, either from the whole lysate or after immunoprecipitation, are separated by SDS-PAGE. The gel bands corresponding to the crosslinked complexes are excised.
-
In-Gel Digestion: The proteins within the gel slices are destained, reduced, alkylated, and then digested with a protease, typically trypsin.
-
Peptide Extraction: The resulting peptides are extracted from the gel slices.
-
LC-MS/MS Analysis: The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS data will contain information about the mass of the peptides and their fragmentation patterns.
-
Data Analysis: Specialized software is used to identify the peptides and the crosslinked peptide pairs. The identification of crosslinked peptides provides direct evidence of a physical interaction between the two proteins. The cleavable nature of DTSSP simplifies this analysis as the crosslinked peptides can be identified by the disappearance of the crosslinked species and the appearance of the individual peptides upon reduction.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments using DTSSP.
Caption: General workflow for identifying protein-protein interactions using DTSSP.
Application in Signaling Pathway Analysis
While specific signaling pathways are vast and varied, DTSSP is a valuable tool for mapping the protein-protein interactions that form the backbone of these pathways. For instance, it can be used to identify the components of a receptor complex at the cell surface upon ligand binding.
The following diagram illustrates a generalized approach to studying a signaling pathway.
Caption: Using DTSSP to elucidate components of a cell surface receptor complex.
References
An In-depth Technical Guide to 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts
3,3'-Dithiobis(sulfosuccinimidyl propionate), commonly known as DTSSP, is a homobifunctional, water-soluble, and thiol-cleavable crosslinking agent.[1][2][3] It is widely utilized in proteomics and other biological research to study protein-protein interactions, stabilize protein complexes, and elucidate the three-dimensional structures of proteins.[4][5][6] Its key features include amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of an 8-carbon spacer arm, which contains a central disulfide bond.[2] This disulfide bond can be readily cleaved by reducing agents, allowing for the separation of crosslinked molecules for analysis.[2] Due to its sulfonate groups, DTSSP is membrane-impermeable, making it particularly useful for crosslinking proteins on the cell surface.[2][7]
Physicochemical Properties
A summary of the key quantitative data for DTSSP is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 608.51 g/mol | [8] |
| Empirical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |
| CAS Number | 81069-02-5 | [2][8] |
| Spacer Arm Length | 12.0 Å | [2][7] |
| Purity | ≥80% or ≥90% | [2] |
| Solubility | >6 mg/mL in water | |
| Reactive Groups | Sulfo-NHS ester (homobifunctional) | [3] |
| Reactive Toward | Primary amines (-NH₂) | [2][3] |
Mechanism of Action
DTSSP crosslinks proteins by reacting with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. The sulfo-NHS esters at each end of the DTSSP molecule react with these primary amines in a pH-dependent manner (optimal pH 7-9) to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct.[2]
The following diagram illustrates the reaction between DTSSP and a protein containing primary amine groups.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. Thermo Scientific DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. covachem.com [covachem.com]
- 5. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DTSSP Crosslinker 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]
- 8. CAS 81069-02-5 | this compound by ProChem Inc. [prochemonline.com]
An In-Depth Technical Guide to DTSSP Crosslinking: From Core Principles to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a versatile crosslinking agent. It delves into the fundamental mechanisms of DTSSP, offers detailed experimental protocols, and presents quantitative data to empower researchers in designing and executing effective crosslinking studies for protein interaction analysis and drug development.
Core Principles of DTSSP Crosslinking
DTSSP is a water-soluble, homobifunctional, and cleavable crosslinking reagent widely employed to study protein-protein interactions. Its chemical structure features two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a spacer arm that contains a disulfide bond.
Mechanism of Action: The primary mode of action for DTSSP involves the reaction of its sulfo-NHS esters with primary amines (-NH2), which are readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond, covalently linking the target proteins. The reaction is most efficient in a pH range of 7-9.
Cleavability: A key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME). This cleavable nature allows for the separation of crosslinked proteins, facilitating their identification and analysis, particularly in techniques like mass spectrometry.
Membrane Impermeability: Due to the presence of charged sulfonate groups, DTSSP is membrane-impermeable. This property makes it an ideal reagent for specifically studying interactions between proteins on the cell surface, without affecting intracellular proteins.
Quantitative Data and Reaction Parameters
Optimizing DTSSP crosslinking experiments requires a thorough understanding of the key reaction parameters. While precise reaction efficiencies can vary depending on the specific proteins and buffer conditions, the following tables summarize critical quantitative data to guide experimental design.
Table 1: Key Properties of DTSSP
| Property | Value |
| Molecular Weight | 608.51 g/mol |
| Spacer Arm Length | 12.0 Å |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters |
| Target Functional Group | Primary amines (-NH2) |
| Solubility | Water-soluble |
| Membrane Permeability | Impermeable |
| Cleavable | Yes, by reducing agents |
Table 2: Recommended Reaction Conditions for DTSSP Crosslinking
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | Reaction with primary amines is favored at neutral to slightly alkaline pH. |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow the reaction and minimize protein degradation, typically requiring longer incubation times. |
| Incubation Time | 30 minutes - 2 hours | Optimal time should be determined empirically. Shorter times at room temperature and longer times at 4°C are common starting points. |
| DTSSP Concentration | 0.25 - 5 mM | The optimal concentration depends on the protein concentration and the desired level of crosslinking. A 10- to 50-fold molar excess of DTSSP to protein is a common starting range. |
| Quenching Reagent | 20 - 50 mM Tris or Glycine (B1666218) | Primary amine-containing buffers are used to stop the reaction by consuming unreacted sulfo-NHS esters. |
| Cleavage Reagent | 20 - 50 mM DTT or BME | Incubation at 37°C for 30 minutes is typically sufficient for cleavage. |
Hydrolysis of Sulfo-NHS Esters: A competing reaction to the desired crosslinking is the hydrolysis of the sulfo-NHS esters in aqueous solution. The rate of hydrolysis increases with pH. While specific half-life data for DTSSP can be difficult to pinpoint and is highly dependent on buffer composition, it is generally understood that sulfo-NHS esters are more stable than their non-sulfonated counterparts. To ensure high reactivity, it is crucial to prepare DTSSP solutions fresh before each use and avoid storing them in aqueous buffers.
Experimental Protocols
This section provides detailed methodologies for common applications of DTSSP crosslinking.
Crosslinking of Proteins in Solution
This protocol is suitable for studying interactions between purified proteins.
Materials:
-
Purified protein samples
-
DTSSP crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Reducing Agent: 1 M DTT
Procedure:
-
Prepare the protein sample in the Reaction Buffer. A typical protein concentration is 1-10 mg/mL.
-
Freshly prepare a stock solution of DTSSP in the Reaction Buffer (e.g., 10-25 mM).
-
Add the DTSSP solution to the protein sample to the desired final concentration (e.g., 0.25-5 mM). A common starting point is a 20- to 50-fold molar excess of DTSSP to protein.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is neutralized.
-
The crosslinked sample is now ready for downstream analysis (e.g., SDS-PAGE, size-exclusion chromatography, mass spectrometry).
Crosslinking of Cell Surface Proteins
This protocol is designed to investigate interactions between proteins on the outer surface of living cells.
Materials:
-
Adherent or suspension cells
-
This compound
-
Reaction Buffer: Ice-cold PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell Lysis Buffer
Procedure:
-
Wash the cells twice with ice-cold PBS to remove any culture medium components that may contain primary amines.
-
Freshly prepare a solution of DTSSP in ice-cold PBS at the desired concentration (e.g., 1-2 mM).
-
Add the DTSSP solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells twice with ice-cold PBS to remove excess quenching reagent.
-
Lyse the cells using an appropriate lysis buffer to extract the crosslinked protein complexes.
-
The cell lysate containing the crosslinked proteins is now ready for further analysis, such as immunoprecipitation followed by western blotting or mass spectrometry.
Co-Immunoprecipitation (Co-IP) of Crosslinked Complexes
This protocol describes the enrichment of a specific protein and its crosslinked partners.
Materials:
-
Cell lysate containing DTSSP-crosslinked proteins
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Reducing Agent: DTT or BME
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove unbound proteins.
-
Elute the crosslinked protein complexes from the beads. For mass spectrometry analysis, elution with a low pH buffer is often preferred. For western blot analysis, elution can be done by boiling the beads in SDS-PAGE sample buffer.
-
To cleave the crosslinks, add a reducing agent (e.g., 50 mM DTT) to the eluted sample and incubate at 37°C for 30 minutes.
-
The sample is now ready for analysis by SDS-PAGE and western blotting or for further processing for mass spectrometry.
Visualizing Workflows and Pathways
General DTSSP Crosslinking and Mass Spectrometry Workflow
Caption: General workflow for a DTSSP crosslinking experiment followed by mass spectrometry analysis.
Investigating EGFR Dimerization using DTSSP
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell signaling. Upon ligand binding, EGFR monomers dimerize, leading to the activation of downstream signaling pathways. DTSSP can be used to capture this dimerization event on the cell surface.
Caption: Workflow for studying EGF-induced EGFR dimerization using DTSSP crosslinking.
Conclusion
DTSSP is a powerful and versatile tool for elucidating protein-protein interactions, particularly for cell surface proteins. Its water solubility, membrane impermeability, and cleavable disulfide bond offer significant advantages for a wide range of applications in cell biology, structural biology, and drug development. By carefully considering the reaction parameters and employing optimized protocols, researchers can leverage DTSSP to gain valuable insights into the intricate networks of protein interactions that govern cellular processes. This guide provides a solid foundation for the successful application of DTSSP crosslinking in your research endeavors.
The Definitive Guide to DTSSP: A Technical Resource for Researchers
An in-depth exploration of the properties, applications, and methodologies associated with 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a pivotal tool in protein interaction analysis and drug development.
Core Properties of DTSSP
DTSSP is a water-soluble, homobifunctional, and cleavable crosslinking agent widely utilized in the study of protein-protein interactions.[1] Its key characteristics make it an invaluable reagent for researchers aiming to capture transient or weak interactions on the cell surface.
Quantitative Data Summary
The following table summarizes the essential quantitative data for DTSSP, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Spacer Arm Length | 12.0 Å | [2][3][4][5] |
| Molecular Weight | 608.51 g/mol | [2][3] |
| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |
| Solubility | Soluble in water (>6 mg/mL) | |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | |
| Reactive Toward | Primary amines (-NH₂) | [1][2][3] |
| Cleavable by | Reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol) | [2][3][4] |
| Membrane Permeability | Impermeable | [2][3][4] |
Mechanism of Action and Applications
DTSSP functions by covalently linking proteins that are in close proximity. Its two sulfo-NHS esters at either end of a spacer arm react with primary amines, commonly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient at a pH range of 7-9.[2]
A key feature of DTSSP is the disulfide bond within its spacer arm. This bond can be readily cleaved by reducing agents, allowing for the separation of crosslinked proteins. This reversibility is crucial for downstream analysis, such as mass spectrometry, as it simplifies the identification of interacting partners.[6]
Due to the presence of sulfonate groups, DTSSP is water-soluble and does not permeate the cell membrane.[2][7] This property makes it the ideal choice for selectively crosslinking proteins on the extracellular surface without affecting intracellular components.[2][4]
Key Applications Include:
-
Studying Cell Surface Protein Interactions: Elucidating the organization and interaction of membrane proteins and receptors.[2][7]
-
Antibody-Drug Conjugate (ADC) Development: Used as a cleavable linker in the synthesis of ADCs.[8]
-
Analysis of Protein Complexes: Stabilizing protein complexes for purification and identification.
-
Drug Delivery Systems: Employed in the creation of redox-responsive nanoparticles for targeted protein delivery.[9]
-
Gene Delivery Platforms: Utilized in the development of viral vectors with enhanced gene delivery capabilities.
Experimental Protocols
The following provides a generalized, detailed methodology for cell surface protein crosslinking using DTSSP, followed by immunoprecipitation and analysis.
A. Materials and Reagents
-
DTSSP Crosslinker
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[2][7]
-
Quenching Solution: 1M Tris-HCl, pH 7.5 or 1M Glycine.[7]
-
Reducing Agent: 10-50 mM Dithiothreitol (DTT) or TCEP in a suitable buffer at pH 8.5.[6]
-
Cell Lysis Buffer
-
Immunoprecipitation Antibodies and Beads
-
SDS-PAGE reagents
B. Protocol for Cell Surface Crosslinking
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Crosslinker Preparation: Immediately before use, prepare a fresh solution of DTSSP in the reaction buffer. A common starting concentration is 1-2 mM.[7]
-
Crosslinking Reaction: Resuspend the cells in the DTSSP solution. Incubate for 30 minutes at room temperature or 2 hours on ice.[7] Gentle mixing during incubation is recommended.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature. The primary amines in the quenching solution will react with any excess DTSSP.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.
-
Immunoprecipitation: Proceed with your standard immunoprecipitation protocol to isolate the protein of interest and its crosslinked partners.
-
Cleavage of Crosslinks: To separate the crosslinked proteins, incubate the immunoprecipitated complex with the reducing agent (e.g., 10-50 mM DTT) for 30 minutes at 37°C.[6]
-
Analysis: Analyze the dissociated proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry.
Visualizing Workflows and Pathways
DTSSP Chemical Structure and Reaction
Caption: Chemical structure of DTSSP and its reaction with primary amines on proteins.
Experimental Workflow for Protein Interaction Analysis
Caption: A typical experimental workflow for identifying protein-protein interactions using DTSSP.
Simplified Integrin Signaling Pathway Interaction
Caption: DTSSP can be used to stabilize the interaction between integrins and tetraspanins.
References
- 1. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 2. covachem.com [covachem.com]
- 3. DTSSP | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]
- 4. This compound 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]
- 5. This compound 1 gram - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]
- 6. covachem.com [covachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Homobifunctional Crosslinkers: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. Homobifunctional crosslinkers are powerful chemical tools that provide a means to covalently stabilize these interactions, offering invaluable insights into protein structure, function, and the intricate signaling pathways that govern cellular processes. This in-depth technical guide delves into the core principles of homobifunctional crosslinkers, providing a comprehensive overview of their chemistry, applications, and the experimental protocols necessary for their successful implementation.
Introduction to Homobifunctional Crosslinkers
Homobifunctional crosslinkers are reagents that possess two identical reactive groups, typically located at either end of a spacer arm.[1][2] These reagents are designed to covalently link two molecules by reacting with the same functional group on each molecule.[3] This process, often referred to as bioconjugation, is instrumental in a wide array of applications, from fundamental protein-protein interaction studies to the development of novel therapeutics like antibody-drug conjugates (ADCs).[4][5][6][7]
The choice of a homobifunctional crosslinker is dictated by several critical factors, including the target functional groups, the desired distance between the linked molecules (defined by the spacer arm length), and whether the linkage needs to be permanent or reversible (cleavable).[4][8][9]
Types of Homobifunctional Crosslinkers: A Quantitative Overview
Homobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common types are amine-reactive, sulfhydryl-reactive, and photoreactive crosslinkers.[10][11] The selection of the appropriate crosslinker is crucial for experimental success and depends on the specific application and the nature of the target molecules.[6][8]
Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are the most widely used class, primarily targeting the primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[10][12] Their popularity stems from the high abundance and accessibility of amine groups on the surface of most proteins.[13]
Two main types of amine-reactive chemistries dominate this category: N-hydroxysuccinimide (NHS) esters and imidoesters.
-
NHS Esters: These are the most common amine-reactive crosslinkers, forming stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[10][12] The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.[12] A significant consideration when using NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that increases with pH.[13] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[3]
-
Imidoesters: These crosslinkers react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds.[10][14] A key characteristic of imidoesters is that they retain the positive charge of the original amine group, which can be advantageous for preserving the native structure and function of the protein.[10][15] However, the amidine bonds formed are reversible at high pH.[14]
The following table summarizes the properties of common amine-reactive homobifunctional crosslinkers:
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes | No |
| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No | Yes |
| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide Bond) | No | Yes |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide Bond) | Yes | No |
| EGS (Ethylene glycol bis(succinimidyl succinate)) | NHS Ester | 16.1 | Yes (Hydroxylamine) | No | Yes |
| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | Sulfo-NHS Ester | 16.1 | Yes (Hydroxylamine) | Yes | No |
| DMA (Dimethyl adipimidate) | Imidoester | 8.6 | No | Yes | Yes |
| DMP (Dimethyl pimelimidate) | Imidoester | 9.2 | No | Yes | Yes |
| DMS (Dimethyl suberimidate) | Imidoester | 11.0 | No | Yes | Yes |
| DTBP (Dimethyl 3,3'-dithiobispropionimidate) | Imidoester | 11.9 | Yes (Disulfide Bond) | Yes | Yes |
Sulfhydryl-Reactive Crosslinkers
Sulfhydryl-reactive crosslinkers target the thiol groups (-SH) of cysteine residues. This approach offers greater specificity compared to amine-reactive crosslinking, as cysteine residues are generally less abundant in proteins.[16] The primary chemistries for sulfhydryl-reactive crosslinkers are maleimides and haloacetyls.
-
Maleimides: These groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[16][17] Above pH 7.5, reactivity with primary amines can occur.[16]
-
Haloacetyls (Iodoacetyls and Bromoacetyls): These groups also react with sulfhydryl groups via nucleophilic substitution to form a stable thioether linkage.[16][17]
Below is a table of common sulfhydryl-reactive homobifunctional crosslinkers:
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |
| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | No | Yes |
| BMH (1,6-Bismaleimidohexane) | Maleimide | 16.1 | No | No | Yes |
| DTME (Dithio-bis-maleimidoethane) | Maleimide | 13.1 | Yes (Disulfide Bond) | No | Yes |
Key Experimental Protocols
The successful application of homobifunctional crosslinkers relies on carefully designed and executed experimental protocols. The following sections provide detailed methodologies for common applications.
General Protein Crosslinking Protocol using DSS
This protocol provides a general workflow for crosslinking proteins in solution to identify protein-protein interactions.
Materials:
-
Purified protein sample(s) (0.1-2 mg/mL)
-
Reaction Buffer (non-amine containing, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0-9.0)[3]
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[3]
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Sample Preparation: Prepare the purified protein sample(s) in the Reaction Buffer. Ensure the buffer is free of primary amines.[3]
-
Crosslinker Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 25 mM).[3]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[3][18] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3][18]
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. For identification of crosslinked peptides, proceed with in-gel digestion followed by mass spectrometry analysis.[19][20]
Immunoprecipitation of Crosslinked Protein Complexes
This protocol describes the immunoprecipitation of crosslinked protein complexes to isolate and identify interacting partners.
Materials:
-
Crosslinked cell lysate
-
Specific primary antibody
-
Protein A/G magnetic beads or agarose
-
IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with protease inhibitors)[21]
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation: Prepare a cell lysate from crosslinked cells using an appropriate IP Lysis Buffer.[21]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C.[22]
-
Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[23]
-
Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[21][22]
-
Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.[22]
-
Elution: Elute the crosslinked protein complexes from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.[22]
Mass Spectrometry Analysis of Crosslinked Peptides
Mass spectrometry is a powerful technique to identify the specific amino acid residues involved in a crosslink, providing valuable structural information.
Procedure:
-
Protein Digestion: The crosslinked protein sample is denatured, reduced, alkylated, and then digested with a protease, typically trypsin.[20]
-
Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides are often present in low abundance. Size-exclusion chromatography (SEC) or other chromatographic methods can be used to enrich for the larger, crosslinked peptides.[24]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[25]
-
Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data.[24][25] This software searches for pairs of peptides linked by the crosslinker, taking into account the mass of the crosslinker and the specificities of the protease and the crosslinker.
Visualizing the Core Concepts
To further illuminate the principles of homobifunctional crosslinkers, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Caption: NHS-Ester Reaction Mechanism with a Primary Amine.
Caption: Imidoester Reaction Mechanism with a Primary Amine.
References
- 1. A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. scbt.com [scbt.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Crosslinkers Selection Guide [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thermofisher.com [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cleavable Crosslinkers for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. Cleavable crosslinkers, in particular, offer significant advantages over their non-cleavable counterparts by allowing for the separation of crosslinked peptides prior to or during mass spectrometric analysis. This simplifies data analysis and increases the confidence in identifying crosslinked species. This guide provides a comprehensive overview of the various types of cleavable crosslinkers, their applications, and detailed protocols for their use in protein interaction studies.
Core Concepts of Cleavable Crosslinking
A cleavable crosslinker consists of three main components: two reactive groups that form covalent bonds with specific amino acid residues on interacting proteins, a spacer arm that defines the distance between the two reactive groups, and a cleavable linker within the spacer arm. The ability to cleave the crosslinker at a specific stage of the experimental workflow is the key feature that distinguishes these reagents.
The general workflow for a cleavable crosslinking experiment involves several key steps:
-
Crosslinking: The cleavable crosslinker is incubated with the protein sample (in vitro or in vivo) to allow for the formation of covalent bonds between interacting proteins.
-
Quenching: The crosslinking reaction is stopped by adding a quenching reagent that reacts with any remaining active crosslinker molecules.
-
Protein Digestion: The crosslinked protein complexes are digested into smaller peptides using a protease, typically trypsin.
-
Enrichment (Optional but Recommended): Crosslinked peptides are often of low abundance and can be enriched from the complex peptide mixture using various techniques, such as size exclusion chromatography (SEC) or affinity purification if the crosslinker contains an affinity tag (e.g., biotin).
-
Cleavage: The cleavable bond within the crosslinker is broken under specific conditions (e.g., chemical treatment, UV light exposure, or collision-induced dissociation in the mass spectrometer).
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry to identify the crosslinked peptides and, consequently, the interacting proteins and their sites of interaction.
Types of Cleavable Crosslinkers
Cleavable crosslinkers can be categorized based on the mechanism of cleavage. The choice of crosslinker depends on the specific application, the nature of the protein sample, and the available instrumentation.
Mass Spectrometry (MS)-Cleavable Crosslinkers
MS-cleavable crosslinkers are designed to fragment in a predictable manner during tandem mass spectrometry (MS/MS) analysis.[1][2] This fragmentation pattern simplifies the identification of crosslinked peptides. Common MS-cleavable functionalities include sulfoxide (B87167) groups (as in DSSO) and urea (B33335) groups (as in DSBU).[1][2]
Chemically Cleavable Crosslinkers
These crosslinkers contain a bond that can be cleaved by a specific chemical treatment. A common example is a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.
Photo-Cleavable Crosslinkers
Photo-cleavable crosslinkers incorporate a photolabile group that breaks upon exposure to UV light of a specific wavelength. This allows for precise temporal control over the cleavage reaction.
Quantitative Data Summary
The selection of an appropriate crosslinker is critical for the success of a protein interaction study. The following tables provide a summary of commonly used cleavable crosslinkers, their key properties, and cleavage conditions to aid in this selection process.
Table 1: Mass Spectrometry (MS)-Cleavable Crosslinkers
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable Bond | Cleavage Condition |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1[3] | Sulfoxide | Collision-Induced Dissociation (CID) in MS/MS[1] |
| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5[4] | Urea | Collision-Induced Dissociation (CID) in MS/MS[1] |
| DHSO (Dihydrazide sulfoxide) | Hydrazide | 12.4 | Sulfoxide | Collision-Induced Dissociation (CID) in MS/MS |
| BMSO (Bismaleimide sulfoxide) | Maleimide | 24.2[5] | Sulfoxide | Collision-Induced Dissociation (CID) in MS/MS[5] |
Table 2: Chemically Cleavable Crosslinkers
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable Bond | Cleavage Condition |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | 12.0 | Disulfide | 10-50 mM DTT or TCEP, 37°C for 30 min |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester | 12.0 | Disulfide | 10-50 mM DTT or TCEP, 37°C for 30 min |
Table 3: Photo-Cleavable Crosslinkers
| Crosslinker | Reactive Group(s) | Spacer Arm Length (Å) | Cleavable Bond | Cleavage Condition |
| Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) | Sulfo-NHS ester, Diazirine | 3.9[6] | Diazirine | UV light (typically ~350 nm)[7] |
| LC-SDA (Succinimidyl 6-(4,4'-azipentanamido)hexanoate) | NHS ester, Diazirine | 12.5 | Diazirine | UV light (typically ~350 nm)[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for in vitro and in vivo crosslinking experiments.
Protocol 1: In Vitro Protein Crosslinking using DSSO
This protocol is adapted for crosslinking purified proteins or protein complexes in solution.[8][9][10]
Materials:
-
Purified protein sample (1-10 µM)
-
Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5-8.0)
-
DSSO (Thermo Fisher Scientific, Cat. No. A33545)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
DTT (for reduction)
-
Iodoacetamide (B48618) (for alkylation)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Preparation: Prepare the protein sample in the crosslinking buffer at a concentration of 1-10 µM. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of DSSO in anhydrous DMSO.
-
Crosslinking Reaction: Add the DSSO stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically. A 100- to 1000-fold molar excess of crosslinker over protein is a good starting point.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteines by adding iodoacetamide to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with a buffer compatible with trypsin activity (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration. Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using an instrument capable of CID fragmentation to induce cleavage of the DSSO linker.
Protocol 2: In Vivo Crosslinking of Cultured Cells using DSBU
This protocol is designed for capturing protein interactions within living cells.[1][11]
Materials:
-
Cultured mammalian cells (e.g., HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
DSBU (Thermo Fisher Scientific, Cat. No. A35459)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer (RIPA or similar, supplemented with protease inhibitors)
-
Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Culture and Harvest: Grow cells to 80-90% confluency. Wash the cells twice with ice-cold PBS to remove any amine-containing media components.
-
Crosslinker Preparation: Immediately before use, prepare a 50 mM stock solution of DSBU in anhydrous DMSO.[1]
-
Crosslinking Reaction: Resuspend the cell pellet in ice-cold PBS. Add the DSBU stock solution to a final concentration of 1-3 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cell suspension for 30-60 minutes at room temperature or on ice with gentle rotation.[1]
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.[1]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Digestion and Analysis: The subsequent steps of protein reduction, alkylation, digestion, and LC-MS/MS analysis are similar to the in vitro protocol described above.
Protocol 3: Enrichment of Biotinylated Crosslinked Peptides
This protocol is applicable when using a crosslinker that contains a biotin (B1667282) tag for affinity purification.[12]
Materials:
-
Digested peptide mixture from a crosslinking experiment with a biotinylated crosslinker.
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., for chemically cleavable linkers, a buffer containing the cleaving agent; for non-cleavable biotin tags, a high concentration of biotin or a denaturing solution).
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions with the binding/wash buffer.
-
Binding: Incubate the peptide digest with the prepared streptavidin beads for 1-2 hours at room temperature with gentle rotation to allow the biotinylated peptides to bind to the beads.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with the binding/wash buffer (at least 3-4 times) to remove non-specifically bound peptides.
-
Elution: Elute the bound peptides from the beads. The elution method will depend on the nature of the crosslinker's cleavable bond. For example, if a disulfide bond is present, elution can be performed by incubating the beads with a buffer containing DTT.
-
Sample Preparation for MS: The eluted peptides are then desalted and prepared for LC-MS/MS analysis as described in the previous protocols.
Visualization of Protein Interaction Networks
Graphviz (DOT language) can be used to create clear and informative diagrams of signaling pathways and experimental workflows.
Signaling Pathway Example: Simplified EGF Receptor Dimerization and Downstream Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway that is crucial for cell proliferation and is often dysregulated in cancer.[13][14][15] Crosslinking studies can be used to investigate the dimerization of EGFR and its interaction with downstream signaling molecules.[16]
Caption: Simplified EGFR signaling pathway initiated by ligand binding and receptor dimerization.
Experimental Workflow Diagram: XL-MS with a Cleavable Crosslinker
This diagram illustrates the key steps in a typical crosslinking mass spectrometry experiment using a cleavable crosslinker.
Caption: General experimental workflow for crosslinking mass spectrometry using a cleavable crosslinker.
Conclusion
Cleavable crosslinkers are invaluable tools for the study of protein-protein interactions, providing a robust method for capturing and identifying interacting partners. The choice of crosslinker and the optimization of the experimental protocol are critical for obtaining high-quality, reliable data. This guide provides a foundational understanding of the available technologies and methodologies to assist researchers in designing and executing successful crosslinking experiments. As the field continues to evolve with the development of novel crosslinking chemistries and more sensitive mass spectrometry instrumentation, the application of cleavable crosslinkers will undoubtedly continue to provide significant insights into the complex networks of protein interactions that govern cellular life.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing a Novel Sulfoxide-containing MS-cleavable Homobifunctional Cysteine Reactive Cross-linker for Studying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DTSSP: Reactivity, Protocols, and Applications in Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent. The document elucidates the core reactivity of DTSSP with primary amines, details experimental protocols for its use in protein crosslinking, and presents quantitative data in a structured format. Furthermore, it explores the applications of DTSSP in studying protein-protein interactions and its relevance in drug development, while also addressing potential side reactions and considerations for experimental design. Visual diagrams generated using Graphviz are included to illustrate key chemical reactions and workflows.
Introduction to DTSSP
DTSSP, or 3,3'-Dithiobis(sulfosuccinimidyl propionate), is a powerful tool in chemical biology and proteomics for covalently linking proteins or other biomolecules.[1] It is a water-soluble analog of Lomant's Reagent (DSP) and is particularly useful for crosslinking proteins on the cell surface due to its membrane-impermeable nature.[2][3] The key features of DTSSP include its two identical amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters and a central disulfide bond within its spacer arm.[4] This disulfide bond allows for the cleavage of the crosslink under reducing conditions, enabling the separation and identification of crosslinked proteins.[2]
Chemical Properties
The chemical and physical properties of DTSSP are summarized in the table below. Its water solubility is a significant advantage, as it allows for direct addition to aqueous reaction mixtures without the need for organic solvents like DMSO.[3]
| Property | Value | Reference |
| Molecular Weight | 608.51 g/mol | [4] |
| Spacer Arm Length | 12.0 Å | [2] |
| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | [2] |
| CAS Number | 81069-02-5 | [4] |
| Reactivity | Primary amines (amino groups) | [4] |
| Solubility | Water soluble (>6 mg/mL) | [4] |
| Membrane Permeability | Impermeable | [2] |
Reactivity with Primary Amines
The primary mode of action for DTSSP involves the reaction of its sulfo-NHS esters with primary amines. This reaction is highly efficient and specific within a controlled pH range.
Reaction Mechanism
Sulfo-NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[4][5] This acylation reaction results in the release of the N-hydroxysulfosuccinimide leaving group.[3] The reaction is most efficient in the pH range of 7-9.[2] At lower pH values, the primary amines are protonated and thus less nucleophilic, leading to a decreased reaction rate.[6] Conversely, at higher pH, the rate of hydrolysis of the sulfo-NHS ester increases, which competes with the desired amidation reaction.[3]
Figure 1. Reaction mechanism of DTSSP with a primary amine.
Competing Reactions and Side Reactions
While DTSSP is highly reactive towards primary amines, other nucleophilic functional groups present in proteins can also react, leading to potential side products.
-
Hydrolysis: The major competing reaction is the hydrolysis of the sulfo-NHS ester in aqueous solutions, which inactivates the crosslinker.[3] The rate of hydrolysis increases with pH.[7]
-
Reactivity with other residues: Although less frequent, reactions with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine, have been reported.[8][9][10] These reactions typically result in less stable ester and thioester bonds that can be hydrolyzed or displaced by primary amines.[11]
-
Disulfide Bond Scrambling: The disulfide bond in DTSSP can undergo thiol-exchange with free cysteine residues in the protein, particularly at alkaline pH.[12] This can lead to the formation of "false-positive" crosslinks. The extent of this scrambling correlates with the cysteine content of the protein.[12][13]
Experimental Protocols
The following sections provide a generalized protocol for protein crosslinking using DTSSP. It is important to note that optimal conditions may vary depending on the specific proteins and experimental goals, and optimization is often necessary.[2]
Materials and Reagents
-
DTSSP Crosslinker: Store desiccated at 4-8°C.[3]
-
Reaction Buffer: Phosphate-buffered saline (PBS) at pH 7.2-8.0 is commonly used.[3] Other non-amine-containing buffers such as HEPES, bicarbonate/carbonate, or borate (B1201080) at pH 7-9 are also suitable.[7] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target reaction.[3]
-
Quenching Solution: A solution containing a primary amine, such as 1M Tris-HCl, pH 7.5, or glycine, is used to stop the reaction.[3]
-
Reducing Agent (for cleavage): Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (β-ME) are commonly used to cleave the disulfide bond.[2]
Crosslinking Procedure
A typical workflow for a DTSSP crosslinking experiment is outlined below.
Figure 2. General experimental workflow for protein crosslinking with DTSSP.
Step-by-Step Protocol:
-
Prepare Protein Sample: Dissolve the protein of interest in the chosen reaction buffer. If the protein solution contains primary amine-containing substances, they should be removed by dialysis or buffer exchange.[7]
-
Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in water or the reaction buffer.[3] Do not prepare stock solutions for long-term storage as the sulfo-NHS ester is susceptible to hydrolysis.[3]
-
Add DTSSP to Protein: Add the DTSSP solution to the protein sample. The molar ratio of DTSSP to protein will need to be optimized. A common starting point is a 10- to 50-fold molar excess of the crosslinker.[3]
-
Incubation: Incubate the reaction mixture. Incubation times and temperatures can be varied to control the extent of crosslinking. Common conditions are 30 minutes at room temperature or 2 hours on ice.[3]
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching solution to a final concentration of 20-50 mM.[3] Incubate for an additional 15 minutes.[3]
-
Analysis: The crosslinked products can then be analyzed by various techniques, such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.[14]
Quantitative Parameters for Crosslinking
The following table summarizes key quantitative parameters for DTSSP crosslinking experiments.
| Parameter | Recommended Range | Reference |
| DTSSP to Protein Molar Excess | 10-fold (for protein conc. > 5 mg/mL) 20- to 50-fold (for protein conc. < 5 mg/mL) | [3] |
| DTSSP Concentration | 0.25 - 5 mM | [3] |
| Reaction pH | 7.0 - 9.0 | [2] |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | [3] |
| Quenching Solution Concentration | 20 - 50 mM | [3] |
Cleavage of the Disulfide Bond
A key advantage of DTSSP is the ability to cleave the crosslink, which simplifies the analysis of crosslinked complexes.
Cleavage Reaction
The disulfide bond in the DTSSP spacer arm is readily cleaved by reducing agents such as DTT or β-ME.[4] This reaction reduces the disulfide to two free thiols, effectively separating the crosslinked molecules.
Figure 3. Cleavage of the DTSSP disulfide bond by a reducing agent.
Protocol for Cleavage
The following table provides typical conditions for cleaving DTSSP crosslinks.
| Parameter | Recommended Conditions | Reference |
| Reducing Agent | DTT or 2-mercaptoethanol | [2] |
| Concentration | 20 - 50 mM DTT | [3] |
| Incubation | 30 minutes at 37°C | [3] |
| For SDS-PAGE Sample Buffer | 20-50 mM DTT or 2-mercaptoethanol in sample buffer, heated at 100°C for 5 minutes | [3][7] |
Applications in Research and Drug Development
DTSSP is a versatile tool with numerous applications in basic research and the development of therapeutics.
-
Studying Protein-Protein Interactions: DTSSP is extensively used to identify and characterize both stable and transient protein-protein interactions within protein complexes.[1][14]
-
Mapping Protein Topology: By identifying which residues are in close proximity, DTSSP can provide valuable information about the three-dimensional structure of proteins and protein complexes.[1][10]
-
Cell Surface Protein Analysis: Due to its membrane impermeability, DTSSP is ideal for specifically crosslinking proteins on the outer surface of cells without affecting intracellular proteins.[2]
-
Drug Delivery Systems: The redox-responsive nature of the disulfide bond in DTSSP has been exploited in the development of drug delivery nanoparticles.[15] These nanoparticles can be designed to release their therapeutic payload in the reducing environment of the cell interior.[15]
-
Antibody-Drug Conjugates (ADCs): DTSSP can be used as a cleavable linker in the synthesis of ADCs, which are a class of targeted cancer therapies.[16]
Conclusion
DTSSP is a valuable and widely used crosslinking reagent that offers a straightforward method for studying protein interactions. Its water solubility, amine reactivity, and cleavable spacer arm make it a versatile tool for a range of applications, from fundamental protein research to the development of novel therapeutics. Successful use of DTSSP requires careful consideration of experimental parameters such as pH, reagent concentration, and incubation time, as well as an awareness of potential side reactions. By following optimized protocols and understanding the underlying chemistry, researchers can effectively leverage DTSSP to gain critical insights into complex biological systems.
References
- 1. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 2. covachem.com [covachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]
- 5. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. store.sangon.com [store.sangon.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. covachem.com [covachem.com]
- 15. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for DTSSP Crosslinking of Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, membrane-impermeable, and thiol-cleavable crosslinker widely used for studying protein-protein interactions on the cell surface.[1][2][3] Its inability to cross the cell membrane makes it an ideal reagent for specifically targeting and preserving extracellular protein complexes in their native environment.[1][3] DTSSP contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a 12.0 Å spacer arm, which reacts with primary amines (e.g., lysine (B10760008) residues) to form stable amide bonds.[2] The central disulfide bond in the spacer arm allows for the cleavage of the crosslink using reducing agents, facilitating the identification of interacting proteins by techniques such as SDS-PAGE and mass spectrometry.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing DTSSP to investigate cell surface protein interactions, a critical aspect of cellular signaling, adhesion, and drug targeting.
Key Features of DTSSP
| Feature | Description | Reference |
| Solubility | Water-soluble, allowing for direct addition to aqueous buffers. | [1] |
| Membrane Permeability | Membrane-impermeable due to its charged sulfo-NHS groups, restricting crosslinking to the cell surface.[3] | [1][3] |
| Reactivity | Reacts with primary amines (lysine residues and N-termini) at pH 7-9. | [1] |
| Spacer Arm Length | 12.0 Å | [1] |
| Cleavability | The disulfide bond is readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4] | [4] |
Applications in Research and Drug Development
-
Identification of Receptor-Ligand Interactions: Trapping and identifying the binding partners of cell surface receptors.
-
Mapping Protein Complexes: Elucidating the architecture of multi-protein complexes on the plasma membrane.
-
Studying Signal Transduction: Capturing transient interactions that occur upon receptor activation.
-
Antibody-Drug Conjugate (ADC) Development: Used as a cleavable linker in the synthesis of ADCs.[6]
-
Validation of Drug Targets: Confirming the interaction of a therapeutic agent with its cell surface target.
Experimental Protocols
Protocol 1: Crosslinking of Cell Surface Proteins on Adherent Cells
This protocol outlines the general procedure for crosslinking proteins on the surface of adherent cells grown in culture.
Materials:
-
Adherent cells cultured to 80-90% confluency
-
DTSSP crosslinker
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Wash cells twice with ice-cold PBS to remove any amine-containing culture medium.[1]
-
-
Crosslinking Reaction:
-
Prepare a fresh solution of DTSSP in ice-cold PBS at a final concentration of 0.25-5 mM.[1]
-
Immediately add the DTSSP solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[1] The optimal time and concentration should be determined empirically for each cell type and protein of interest.
-
-
Quenching:
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis:
-
The resulting supernatant containing the crosslinked protein complexes is now ready for downstream analysis, such as immunoprecipitation followed by SDS-PAGE and Western blotting or mass spectrometry.
-
Protocol 2: Analysis of Crosslinked Proteins by SDS-PAGE and Western Blotting
This protocol describes the analysis of DTSSP-crosslinked samples to identify interacting proteins.
Materials:
-
Crosslinked cell lysate (from Protocol 1)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Non-reducing Laemmli sample buffer
-
Reducing Laemmli sample buffer (containing 50 mM DTT or 5% 2-mercaptoethanol)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary and secondary antibodies for detection
Procedure:
-
Immunoprecipitation (IP):
-
Incubate the clarified cell lysate with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Lysis Buffer.
-
-
Elution and Sample Preparation:
-
After the final wash, resuspend the beads in Laemmli sample buffer. For analysis of the intact crosslinked complex, use non-reducing sample buffer. To identify the individual components of the complex, split the sample and elute one half in non-reducing buffer and the other half in reducing buffer.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies against the bait protein and suspected interacting partners.
-
The appearance of a higher molecular weight band in the non-reduced sample compared to the reduced sample is indicative of a crosslinked complex. The individual components of the complex will be visible in the reduced sample.
-
Data Presentation
Table 1: Recommended DTSSP Reaction Conditions
| Parameter | Recommended Range | Notes |
| DTSSP Concentration | 0.25 - 5 mM | Optimal concentration should be determined empirically. |
| Protein Concentration | > 5 mg/mL: 10-fold molar excess of DTSSP< 5 mg/mL: 20- to 50-fold molar excess of DTSSP | For in vitro crosslinking. For whole-cell crosslinking, titrate the concentration.[1] |
| Reaction Buffer | PBS, HEPES, Bicarbonate/Carbonate, Borate (pH 7-9) | Avoid amine-containing buffers like Tris and glycine.[1] |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Longer incubation times or higher temperatures may increase non-specific crosslinking.[1] |
| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM.[1] |
| Quenching Time | 15 minutes at room temperature | [1] |
| Cleavage Reagent | DTT or 2-mercaptoethanol | 10-50 mM DTT at 37°C for 30 minutes.[4] |
Visualizations
Caption: Experimental workflow for DTSSP crosslinking of cell surface proteins.
Caption: DTSSP stabilizes receptor-co-receptor interactions for analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 3. This compound, Lysine selective crosslinker (CAS 142702-31-6) | Abcam [abcam.com]
- 4. covachem.com [covachem.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DTSSP in Experimental Research
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a water-soluble, homobifunctional, and thiol-cleavable crosslinker, in various experimental applications. DTSSP is particularly useful for studying protein-protein interactions on the cell surface due to its membrane-impermeable nature.[1][2]
Introduction to DTSSP
DTSSP is a powerful tool for covalently linking proteins that are in close proximity.[3] Its key features include:
-
Amine-Reactivity : The N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the DTSSP molecule react with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.[4]
-
Water-Solubility : The presence of sulfonate groups makes DTSSP water-soluble, allowing for direct addition to aqueous buffers without the need for organic solvents like DMSO.[1][4]
-
Thiol-Cleavability : A disulfide bond within the spacer arm can be easily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355), enabling the separation of crosslinked proteins for analysis.[2]
-
Membrane Impermeability : Due to its charged nature, DTSSP is unable to cross the cell membrane, making it ideal for specifically crosslinking cell-surface proteins.[1][2]
Key Applications
DTSSP is widely employed in various experimental contexts, including:
-
Studying Protein-Protein Interactions : Identifying and characterizing both stable and transient interactions between proteins.[3]
-
Analysis of Protein Complexes : Stabilizing protein complexes for subsequent purification and analysis, such as through immunoprecipitation.[5]
-
Structural Characterization of Proteins : Providing distance constraints for modeling the three-dimensional structure of proteins and protein complexes.[6]
-
Receptor-Ligand Crosslinking : Covalently linking ligands to their cell-surface receptors.
Experimental Protocols
Protocol 1: General Protein Crosslinking in Solution
This protocol outlines the fundamental steps for crosslinking proteins in a purified or semi-purified solution.
Materials:
-
DTSSP (store desiccated at 4-8°C)[1]
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate) at pH 7-9.[1][7] Avoid buffers containing Tris or glycine.[1]
-
Reducing Agent (for cleavage): Dithiothreitol (DTT) or 2-mercaptoethanol.
Procedure:
-
Sample Preparation : Ensure your protein sample is in an appropriate amine-free buffer. If the sample contains primary amines, extensive dialysis against a suitable buffer is necessary.[1]
-
DTSSP Preparation : Immediately before use, prepare the DTSSP solution. It can be dissolved in water or the reaction buffer.[1] Alternatively, a stock solution can be prepared in 5mM sodium citrate (B86180) buffer (pH 5.0) and added drop-wise.[1] Do not store reconstituted DTSSP as it is moisture-sensitive and the NHS-ester moiety readily hydrolyzes.[1]
-
Crosslinking Reaction : Add the DTSSP solution to the protein sample. The molar excess of DTSSP will depend on the protein concentration.
-
Incubation : Incubate the reaction mixture. The time and temperature can be optimized for your specific system.
-
Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1]
-
Analysis : The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
(Optional) Cleavage of Crosslinks : To cleave the disulfide bond, incubate the crosslinked sample with a reducing agent. For example, use 20-50 mM DTT at 37°C for 30 minutes.[1] For analysis by SDS-PAGE, a sample buffer containing 2-mercaptoethanol or DTT can be used, followed by heating at 100°C for 5 minutes.[1]
Quantitative Parameters for In-Solution Crosslinking:
| Parameter | Recommended Condition |
| Protein Concentration > 5 mg/mL | 10-fold molar excess of DTSSP[1][8] |
| Protein Concentration < 5 mg/mL | 20- to 50-fold molar excess of DTSSP[1][8] |
| Final DTSSP Concentration | 0.25 - 5 mM[1][7] |
| Incubation Time & Temperature | 30 minutes at room temperature OR 2 hours on ice[1][7] |
| Quenching Buffer Concentration | 20-50 mM Tris or Glycine[1][7] |
| Quenching Time | 15 minutes at room temperature[1][7] |
| Cleavage Reagent Concentration | 20-50 mM DTT[1] |
Protocol 2: Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent cells
-
Ice-cold PBS (pH 8.0)
-
DTSSP
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation : Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture media.[7] Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[7]
-
DTSSP Preparation : Prepare the DTSSP solution immediately before use by dissolving it in water or PBS.[1]
-
Crosslinking Reaction : Add the DTSSP solution to the cell suspension to a final concentration of 1-5 mM.[7]
-
Incubation : Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[1] Gentle mixing is recommended.
-
Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 10-20 mM Tris.[7] Incubate for 15 minutes at room temperature.[7]
-
Cell Lysis and Analysis : After quenching, the cells can be pelleted and lysed using a suitable lysis buffer for subsequent immunoprecipitation and/or Western blot analysis.
Quantitative Parameters for Cell Surface Crosslinking:
| Parameter | Recommended Condition |
| Cell Concentration | ~25 x 10^6 cells/mL[7] |
| Reaction Buffer | Ice-cold PBS, pH 8.0[7] |
| Final DTSSP Concentration | 1 - 5 mM[7] |
| Incubation Time & Temperature | 30 minutes at room temperature OR 2 hours on ice[1] |
| Quenching Buffer Concentration | 10-20 mM Tris[7] |
| Quenching Time | 15 minutes at room temperature[7] |
Visualizing Experimental Workflows and Pathways
Workflow for Identifying Protein-Protein Interactions
The following diagram illustrates a typical workflow for identifying protein-protein interactions using DTSSP followed by immunoprecipitation and mass spectrometry.
Signaling Pathway: Receptor-Mediated Protein Recruitment
This diagram shows a simplified signaling pathway where DTSSP can be used to capture the interaction between a cell surface receptor and its downstream signaling partners upon ligand binding.
Important Considerations
-
Hydrolysis : The NHS ester of DTSSP is susceptible to hydrolysis, which increases with pH. Perform reactions promptly after preparing the DTSSP solution.[1]
-
Loss of Biological Activity : Crosslinking can sometimes lead to a loss of protein activity due to conformational changes or modification of key lysine residues.[1]
-
Disulfide Bond Scrambling : In samples containing free cysteine residues, there is a potential for disulfide bond scrambling with the DTSSP crosslinker. This can be minimized by optimizing reaction conditions, such as shortening digestion times if preparing samples for mass spectrometry.[6]
-
Unexpected Reactions : DTSSP can potentially react with serine and tyrosine residues, and contaminants in buffers or the reagent itself can lead to unexpected products.[9][10] Careful experimental design and data analysis are crucial.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. This compound, (3,3'-dithiobis(sulfosuccinimidyl propionate)) | AxisPharm [axispharm.com]
- 4. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 5. covachem.com [covachem.com]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Buffer Conditions for DTSSP Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent.[1][2][3] It is widely used to study protein-protein interactions, both in solution and on the cell surface.[1][4] DTSSP contains two N-hydroxysulfosuccinimide (Sulfo-NHS) esters that react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1][5] Its water-solubility makes it ideal for crosslinking proteins in aqueous environments without the need for organic solvents.[6] A key feature of DTSSP is the central disulfide bond in its spacer arm, which allows for the cleavage of the crosslink using reducing agents like dithiothreitol (B142953) (DTT), facilitating the analysis of crosslinked products.[4][5]
This document provides detailed application notes and protocols for utilizing DTSSP, with a focus on optimizing buffer conditions to ensure efficient and specific crosslinking.
I. Chemical Reaction and Specificity
DTSSP reacts with primary amines in a pH-dependent manner. The Sulfo-NHS esters are susceptible to hydrolysis, which is a competing reaction that increases with higher pH.[1] The optimal pH range for the reaction of Sulfo-NHS esters with primary amines is between 7 and 9.[1][7][8]
It is crucial to avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecules for reaction with the crosslinker, thereby reducing crosslinking efficiency.[1][8][9]
II. Optimal Buffer Conditions: A Tabulated Summary
The choice of buffer is critical for successful DTSSP crosslinking. The following tables summarize the key quantitative parameters for optimal reaction conditions.
Table 1: Recommended Reaction Buffers
| Buffer Type | Recommended Concentration | Optimal pH Range | Notes |
| Phosphate (B84403) Buffered Saline (PBS) | 0.1 M Phosphate, 0.15 M NaCl | 7.2 - 8.0 | A commonly used and effective buffer.[1][10] |
| HEPES | 20 mM - 50 mM | 7.0 - 8.0 | A good alternative to phosphate buffers.[1][7] |
| Bicarbonate/Carbonate | 100 mM | 8.0 - 9.0 | Useful for reactions favoring a slightly higher pH.[1][7] |
| Borate | 50 mM | 8.0 - 9.0 | Another option for reactions at a slightly alkaline pH.[1][7] |
Table 2: Buffers to Avoid
| Buffer Type | Reason for Avoidance |
| Tris | Contains primary amines that compete with the crosslinking reaction.[1][8][9] |
| Glycine | Contains primary amines that will quench the reaction.[1][7] |
Table 3: DTSSP Crosslinking Reaction Parameters
| Parameter | Recommended Range | Notes |
| DTSSP Concentration | ||
| For protein solutions > 5 mg/mL | 10-fold molar excess over protein | Final concentration typically 0.25 - 5 mM.[1][2] |
| For protein solutions < 5 mg/mL | 20- to 50-fold molar excess over protein | Final concentration typically 0.25 - 5 mM.[1][2] |
| For cell surface crosslinking | 1 - 2 mM | Final concentration in the cell suspension.[2][3] |
| pH | 7.0 - 9.0 | Reaction efficiency decreases at lower pH.[8][11] |
| Temperature | Room Temperature or 4°C (on ice) | Reaction is faster at room temperature.[1][2] |
| Incubation Time | 30 minutes (Room Temperature) or 2 hours (4°C) | Longer incubation may be necessary for some applications.[1][2] |
| Quenching Reagent | Tris or Glycine | Final concentration of 20 - 50 mM.[1][12] |
| Quenching Time | 15 minutes | At room temperature.[1][2] |
III. Experimental Protocols
A. Preparation of DTSSP Stock Solution
DTSSP is moisture-sensitive and should be stored desiccated at 4-8°C.[1][2] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[2]
-
Protocol:
-
Immediately before use, dissolve DTSSP in an appropriate aqueous buffer (e.g., PBS) or water to create a stock solution.[1][8] A concentration of 10-25 mM is a common starting point.[1]
-
Alternatively, for drop-wise addition to the reaction, DTSSP can be prepared in 5 mM sodium citrate (B86180) buffer at pH 5.0.[1][2]
-
Discard any unused reconstituted crosslinker as the Sulfo-NHS ester moiety readily hydrolyzes.[1][2]
-
B. Protocol for Crosslinking Proteins in Solution
-
Sample Preparation: Prepare your protein sample in a suitable reaction buffer (see Table 1). If the sample contains buffers with primary amines, it must be dialyzed against the chosen reaction buffer.[1][2]
-
Crosslinking Reaction:
-
Add the freshly prepared DTSSP stock solution to the protein sample. The final concentration of DTSSP should be in a 10- to 50-fold molar excess to the protein, depending on the protein concentration (see Table 3).[1][2]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]
-
-
Quenching:
-
Downstream Processing: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.[4]
C. Protocol for Cell Surface Crosslinking
DTSSP is membrane-impermeable due to its charged sulfonate groups, making it an excellent choice for crosslinking proteins on the outer surface of cells.[1][13]
-
Cell Preparation:
-
Crosslinking Reaction:
-
Add the DTSSP solution to the cell suspension to a final concentration of 1-2 mM.[2][3]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[2][3] For studies involving cell surface interactions, incubation is often performed at 4°C to minimize internalization of cell surface proteins.[1]
-
-
Quenching:
-
Cell Lysis and Analysis: After quenching, the cells can be washed and lysed for subsequent analysis of the crosslinked protein complexes.
IV. Visualizing the Workflow and Chemistry
To aid in the understanding of the DTSSP crosslinking process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for DTSSP crosslinking.
Caption: Chemical reaction of DTSSP with primary amines.
V. Important Considerations
-
Hydrolysis: The Sulfo-NHS esters of DTSSP are susceptible to hydrolysis, which increases with pH.[1] Performing reactions within the recommended pH range and using freshly prepared DTSSP solutions can minimize this.
-
Disulfide Bond Scrambling: The disulfide bond in DTSSP can undergo thiol-exchange, particularly at alkaline pH, which can lead to the formation of false-positive crosslinks.[12] Careful control of pH during digestion for mass spectrometry is important.
-
Cleavage: To cleave the disulfide bond in DTSSP, treat the crosslinked sample with a reducing agent such as 20-50 mM DTT at 37°C for 30 minutes.[1]
By following these guidelines and protocols, researchers can effectively utilize DTSSP to explore protein-protein interactions and gain valuable insights into cellular processes and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. store.sangon.com [store.sangon.com]
- 4. covachem.com [covachem.com]
- 5. medkoo.com [medkoo.com]
- 6. DTSSP Crosslinker, CAS 81069-02-5 | AxisPharm [axispharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creativemolecules.com [creativemolecules.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Effective Protein Crosslinking Using DTSSP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent. Its primary application is the covalent stabilization of protein-protein interactions, which is invaluable for studying protein complexes, identifying interacting partners, and elucidating cellular signaling pathways. Being membrane-impermeable, DTSSP is particularly well-suited for crosslinking proteins on the cell surface without disrupting intracellular components.[1][2][3] This document provides detailed application notes and protocols for the effective use of DTSSP in protein crosslinking experiments.
Principle of DTSSP Crosslinking
DTSSP contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react specifically with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1] The spacer arm of DTSSP incorporates a disulfide bond, which can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355). This cleavable nature is a key advantage, as it allows for the separation of crosslinked proteins for downstream analysis, such as SDS-PAGE and mass spectrometry.
Data Presentation: Optimizing DTSSP Concentration
The optimal concentration of DTSSP is critical for achieving effective crosslinking without introducing non-specific interactions or causing protein aggregation. The ideal concentration is dependent on several factors, including the concentration of the protein sample and the specific application. It is always recommended to perform a concentration titration to determine the optimal conditions for your experiment.
Table 1: Recommended DTSSP Concentrations and Molar Excess
| Protein Concentration | Recommended Molar Excess of DTSSP | Recommended Final DTSSP Concentration |
| > 5 mg/mL | 10-fold | 0.25 - 5 mM |
| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM |
Data compiled from multiple sources.[1]
Table 2: Key Reaction Parameters for DTSSP Crosslinking
| Parameter | Recommendation | Notes |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers | pH 7-9. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the crosslinking reaction.[1][4] |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | Longer incubation times on ice can be used to slow down the hydrolysis of the NHS esters.[1] |
| Quenching Reagent | Tris or glycine | Final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to stop the reaction.[1] |
| Cleavage Reagent | Dithiothreitol (DTT) or 2-mercaptoethanol | 20-50 mM DTT at 37°C for 30 minutes.[1] |
Experimental Protocols
General Protocol for In Vitro Protein Crosslinking with DTSSP
This protocol outlines the basic steps for crosslinking purified proteins in solution.
Materials:
-
DTSSP
-
Protein sample in a suitable reaction buffer (see Table 2)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is in an amine-free buffer at the desired concentration. If the buffer contains primary amines, dialyze the sample against a suitable reaction buffer.
-
Prepare DTSSP: Immediately before use, dissolve DTSSP in the reaction buffer. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[1]
-
Initiate Crosslinking: Add the freshly prepared DTSSP to the protein sample to achieve the desired final concentration (refer to Table 1).
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the crosslinking reaction.
-
Analyze Results:
-
Non-reducing SDS-PAGE: To visualize the crosslinked complexes, analyze a portion of the sample by SDS-PAGE under non-reducing conditions.
-
Reducing SDS-PAGE: To cleave the crosslinks and separate the individual protein components, add a reducing agent (e.g., DTT to a final concentration of 20-50 mM) to another portion of the sample and incubate at 37°C for 30 minutes before analyzing by SDS-PAGE.
-
Protocol for Cell Surface Protein Crosslinking
This protocol is designed for crosslinking proteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent in a culture plate
-
Ice-cold Phosphate Buffered Saline (PBS)
-
DTSSP
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 in PBS)
-
Lysis buffer
-
Protease inhibitors
Procedure:
-
Prepare Cells:
-
Suspension cells: Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium. Resuspend the cells in ice-cold PBS to the desired density.
-
Adherent cells: Wash the cells twice with ice-cold PBS.
-
-
Prepare DTSSP: Immediately before use, dissolve DTSSP in ice-cold PBS to the desired concentration.
-
Initiate Crosslinking: Add the DTSSP solution to the cells. A typical starting concentration is 1-2 mM.[1]
-
Incubate: Incubate the cells for 30 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cell lysate containing the crosslinked protein complexes can now be used for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry.
Visualizations
Experimental Workflow for Protein-Protein Interaction Analysis
Caption: General workflow for DTSSP crosslinking experiments.
Logical Relationship of DTSSP Concentration and Crosslinking Efficiency
Caption: Effect of DTSSP concentration on crosslinking outcome.
Example Signaling Pathway: Integrin-Mediated Cell Adhesion
DTSSP can be used to study the interactions of cell surface receptors like integrins with their binding partners in the extracellular matrix and with other cell surface proteins.
Caption: Simplified integrin signaling pathway at focal adhesions.
Troubleshooting
Problem: No or low crosslinking efficiency.
-
Possible Cause: DTSSP was hydrolyzed.
-
Solution: Prepare fresh DTSSP solution immediately before use.
-
-
Possible Cause: Buffer contains primary amines.
-
Solution: Use a recommended amine-free buffer. If necessary, perform buffer exchange of your protein sample.
-
-
Possible Cause: DTSSP concentration is too low.
-
Solution: Increase the molar excess of DTSSP.
-
Problem: High molecular weight aggregates are formed.
-
Possible Cause: DTSSP concentration is too high, leading to non-specific crosslinking.
-
Solution: Reduce the concentration of DTSSP. Perform a titration to find the optimal concentration.[5]
-
-
Possible Cause: Protein concentration is too high.
-
Solution: Reduce the protein concentration to minimize random intermolecular crosslinking.
-
Problem: Crosslinked bands are not cleaved by reducing agents.
-
Possible Cause: Insufficient reducing agent.
-
Solution: Ensure the final concentration of DTT or 2-mercaptoethanol is sufficient (20-50 mM) and the incubation is performed at an appropriate temperature and for a sufficient duration.
-
By following these guidelines and protocols, researchers can effectively utilize DTSSP to study protein-protein interactions and gain valuable insights into complex biological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. DTSSP crosslinker, Lysine selective crosslinker (CAS 142702-31-6) | Abcam [abcam.com]
- 4. store.sangon.com [store.sangon.com]
- 5. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTSSP Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and thiol-cleavable crosslinking agent widely used in biological research.[1][2] It is particularly valuable for studying protein-protein interactions, both in solution and on the cell surface.[1][2] DTSSP contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) at a pH range of 7-9 to form stable amide bonds.[3][4] Its water-solubility makes it ideal for crosslinking proteins in aqueous environments without the need for organic solvents, and its membrane impermeability ensures that crosslinking is restricted to the cell surface when working with intact cells.[1][3] The central disulfide bond in the DTSSP spacer arm can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins for downstream analysis by techniques like SDS-PAGE and mass spectrometry.[3][5]
Quantitative Data Summary
The efficiency of a DTSSP crosslinking reaction is influenced by several factors, including the concentration of the crosslinker, the protein concentration, the reaction buffer composition, the incubation temperature, and the incubation time. The following table summarizes the recommended starting conditions for DTSSP reactions based on common laboratory protocols. Optimization may be required for specific applications.
| Parameter | Recommended Condition | Notes |
| DTSSP Concentration | 0.25 - 5 mM | A 10-fold molar excess is recommended for protein concentrations >5 mg/mL, and a 20- to 50-fold molar excess for protein concentrations <5 mg/mL.[1][2] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers | pH should be between 7 and 9.[1][2] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecules for reaction with the crosslinker.[1] |
| Incubation Temperature | Room Temperature or 4°C (on ice) | The choice of temperature affects the reaction rate. |
| Incubation Time | 30 minutes at Room Temperature or 2 hours at 4°C (on ice) | Longer incubation times are used at lower temperatures to achieve sufficient crosslinking.[1][2] |
| Quenching Reagent | 1 M Tris, pH 7.5 or Glycine | Added to a final concentration of 20-50 mM to stop the reaction by consuming unreacted DTSSP.[1][2] |
| Quenching Time | 15 minutes | Allows for the complete inactivation of the crosslinker.[1][2] |
| Cleavage Reagent | 20-50 mM DTT or TCEP at pH 8.5 | For cleaving the disulfide bond in the crosslinker.[4] |
| Cleavage Conditions | 30 minutes at 37°C | For efficient reduction of the disulfide bond.[1] |
Experimental Protocols
Protocol 1: Crosslinking of Purified Proteins in Solution
This protocol provides a general procedure for crosslinking purified proteins in an aqueous solution.
Materials:
-
DTSSP
-
Protein sample in a suitable reaction buffer (e.g., PBS, pH 7.2)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT)
-
Anhydrous DMSO (optional, for initial DTSSP stock)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in a primary amine-free buffer at the desired concentration. If the buffer contains primary amines, dialyze the sample against the reaction buffer.
-
Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in water or the reaction buffer to the desired concentration. Alternatively, a more concentrated stock solution can be prepared in anhydrous DMSO and added to the reaction mixture. Do not store DTSSP in solution as the sulfo-NHS esters readily hydrolyze.[1][2]
-
Initiate Crosslinking: Add the freshly prepared DTSSP solution to the protein sample. The final concentration of DTSSP should be in a 10- to 50-fold molar excess to the protein.[1][2]
-
Incubate: Incubate the reaction mixture under one of the following conditions:
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate to Quench: Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is quenched.[1][2]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry. To cleave the crosslinks, add a reducing agent like DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes before analysis.[1]
Protocol 2: Crosslinking of Cell Surface Proteins
This protocol is designed for crosslinking proteins on the surface of intact cells, taking advantage of the membrane-impermeable nature of DTSSP.
Materials:
-
DTSSP
-
Cells in suspension or adherent culture
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Prepare Cells:
-
For adherent cells, wash the cells twice with ice-cold PBS to remove any culture medium containing primary amines.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS. Resuspend the cells in the reaction buffer.
-
-
Prepare DTSSP Solution: Immediately before use, prepare a fresh solution of DTSSP in the reaction buffer.
-
Initiate Crosslinking: Add the DTSSP solution to the cells to a final concentration of 1-2 mM. Gently mix.
-
Incubate: Incubate the cells under one of the following conditions:
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM.[2]
-
Incubate to Quench: Incubate for 15 minutes at room temperature.[2]
-
Cell Lysis: Pellet the cells by centrifugation and wash once with PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis: The cell lysate containing the crosslinked proteins is now ready for downstream applications such as immunoprecipitation followed by western blotting. The disulfide bonds can be cleaved with a reducing agent to separate the crosslinked proteins.
Visualizations
Experimental Workflow for DTSSP Crosslinking
The following diagram illustrates the general workflow for a protein crosslinking experiment using DTSSP, from sample preparation to analysis.
Caption: General workflow for DTSSP protein crosslinking.
DTSSP Reaction Mechanism
This diagram illustrates the reaction of DTSSP with primary amines on proteins and the subsequent cleavage of the disulfide bond.
References
Application Note: Protocol for Cleaving DTSSP Disulfide Bonds with DTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, amine-reactive, and thiol-cleavable crosslinker. It is widely used to study protein-protein interactions. The central disulfide bond in the DTSSP molecule allows for the cleavage of the crosslink, enabling the separation of crosslinked proteins for analysis by techniques such as SDS-PAGE and mass spectrometry. Dithiothreitol (DTT), a strong reducing agent, is commonly used to cleave these disulfide bonds. This document provides a detailed protocol for the cleavage of DTSSP crosslinks using DTT.
Principle of DTSSP Cleavage by DTT
DTT reduces the disulfide bond in the DTSSP crosslinker through a two-step thiol-disulfide exchange reaction. This process results in the separation of the crosslinked molecules, each now containing a free thiol group. The reaction is efficient and specific, making it a standard procedure in workflows involving DTSSP.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the cleavage of DTSSP disulfide bonds with DTT.
| Parameter | Recommended Range/Value | Notes |
| DTT Concentration | 20-50 mM[1] | Higher concentrations can be used for complete reduction, especially for SDS-PAGE analysis.[2] |
| Incubation Temperature | 37°C[1] | Room temperature can also be effective, though reaction times may need to be extended.[2] |
| Incubation Time | 30 minutes[1] | Shorter or longer incubation times (10-60 minutes) can be optimized for specific applications.[2] |
| pH of Reaction | 7.0 - 9.0[3] | The optimal pH range for DTT reduction is between 7.0 and 8.1.[2][3] |
| Quenching Agent | N-ethylmaleimide (NEM) | To alkylate free thiols and prevent re-oxidation or interference with downstream applications. |
Experimental Protocol
This protocol outlines the steps for cleaving DTSSP-crosslinked protein samples with DTT.
Materials
-
DTSSP-crosslinked protein sample
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or Tris-based buffers, pH 7.0-8.5)
-
Quenching Solution (e.g., N-ethylmaleimide (NEM) in a suitable solvent)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or heat block
Reagent Preparation
-
DTT Stock Solution (e.g., 1 M): Prepare a fresh 1 M stock solution of DTT in deionized water. DTT is unstable in solution, so it is recommended to prepare it immediately before use.[3] Discard any unused solution.
-
Reaction Buffer: Prepare your desired reaction buffer and adjust the pH to be within the 7.0-8.5 range. Avoid buffers containing primary amines if the crosslinking reaction is being performed in the same step.[1]
-
Quenching Solution (Optional): If downstream applications are sensitive to free thiols, prepare a stock solution of an alkylating agent like N-ethylmaleimide (NEM).
Cleavage Procedure
-
Sample Preparation: Aliquot your DTSSP-crosslinked protein sample into a microcentrifuge tube.
-
Addition of DTT: Add the DTT stock solution to the protein sample to achieve a final concentration of 20-50 mM.[1] For example, add 2.5 µL of 1 M DTT to a 47.5 µL sample to get a final concentration of 50 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1]
-
Quenching (Optional): To prevent the re-formation of disulfide bonds and to cap free thiols, a quenching step can be introduced. Add a sufficient amount of an alkylating agent like N-ethylmaleimide (NEM).
-
Downstream Analysis: The sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or other characterization techniques. For SDS-PAGE, the sample can be directly mixed with a reducing sample buffer (containing DTT or β-mercaptoethanol) and heated.[1]
Experimental Workflow Diagram
Caption: Workflow for cleaving DTSSP disulfide bonds with DTT.
Signaling Pathway Diagram: Mechanism of DTSSP Cleavage
References
Application Notes and Protocols for Co-Immunoprecipitation using DTSSP
For researchers, scientists, and drug development professionals, understanding protein-protein interactions is crucial for elucidating cellular signaling pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a powerful technique to study these interactions. The use of a chemical crosslinker like DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) can significantly enhance the stability and capture of transient or weak protein interactions. This document provides detailed application notes and protocols for utilizing DTSSP in Co-IP experiments.
Introduction to DTSSP
DTSSP is a water-soluble, homobifunctional, and amine-reactive crosslinker.[1][2] Its key features make it an ideal reagent for Co-IP applications:
-
N-hydroxysulfosuccinimide (sulfo-NHS) esters: These reactive groups at both ends of the molecule efficiently form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins.[2]
-
Water-solubility: The presence of sulfonate groups makes DTSSP soluble in aqueous buffers, eliminating the need for organic solvents that can be detrimental to protein structure and interactions.[1]
-
Membrane Impermeability: Due to its charged nature, DTSSP does not readily cross cell membranes, making it particularly useful for studying cell-surface protein interactions.[2]
-
Thiol-cleavable Disulfide Bond: The spacer arm of DTSSP contains a disulfide bond that can be easily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This allows for the separation of crosslinked proteins after immunoprecipitation, facilitating downstream analysis by techniques such as SDS-PAGE and mass spectrometry.[1]
Advantages of Using DTSSP in Co-Immunoprecipitation
Incorporating a DTSSP crosslinking step in a Co-IP workflow offers several advantages:
-
Stabilization of Weak or Transient Interactions: Many biologically significant protein-protein interactions are transient in nature. DTSSP covalently links interacting proteins, "trapping" the complex and allowing for its successful immunoprecipitation.
-
Improved Pull-down Efficiency: By stabilizing the protein complex, DTSSP can increase the yield of the co-immunoprecipitated proteins.
-
Reduced False Negatives: Weak interactions that might be lost during the stringent washing steps of a standard Co-IP protocol can be preserved.
-
"Snapshot" of Interactions: Crosslinking with DTSSP provides a snapshot of protein interactions at a specific point in time, which is particularly useful when studying dynamic cellular processes.
Data Presentation: Quantitative Analysis of AtPNP-A Interactors using DTSSP-Co-IP and Mass Spectrometry
A study by Turek et al. (2020) successfully employed DTSSP to identify interactors of the Arabidopsis thaliana Plant Natriuretic Peptide (AtPNP-A), a signaling molecule involved in regulating ion and fluid balance.[3][4] The use of DTSSP was critical in capturing the protein interaction network of AtPNP-A. The following tables summarize the type of quantitative data that can be obtained from such an experiment.
Table 1: Properties of the DTSSP Crosslinker
| Property | Description |
| Full Chemical Name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) |
| Molecular Weight | 608.51 g/mol |
| Spacer Arm Length | 12.0 Å |
| Reactive Groups | Sulfo-NHS esters |
| Target Functional Group | Primary amines (-NH2) |
| Solubility | Water-soluble |
| Membrane Permeability | No |
| Cleavability | Thiol-cleavable (disulfide bond) |
Table 2: Experimental Conditions for DTSSP Crosslinking in Co-IP
| Parameter | Recommended Condition |
| DTSSP Concentration | 0.25 - 5 mM |
| Protein Concentration | 10-fold molar excess of DTSSP for >5 mg/mL protein; 20- to 50-fold for <5 mg/mL |
| Reaction Buffer | Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffer (pH 7-9) |
| Buffers to Avoid | Buffers containing primary amines (e.g., Tris, glycine) |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice |
| Quenching Reagent | 1M Tris, pH 7.5 (final concentration 20-50 mM) |
| Cleavage Reagent | 20-50 mM DTT or 2-mercaptoethanol |
Table 3: Representative Mass Spectrometry Results for AtPNP-A Interactors Identified using DTSSP-Co-IP
| Protein ID (Arabidopsis) | Protein Name/Function | Score* | Spectral Counts (DTSSP+) | Spectral Counts (DTSSP-) |
| AT4G35090 | Catalase 2 (CAT2) | 245 | 15 | 2 |
| AT2G39730 | Rubisco activase (RCA) | 189 | 12 | 1 |
| AT1G07990 | ATP synthase subunit alpha | 152 | 9 | 0 |
| AT3G54050 | Clathrin heavy chain 1 | 135 | 8 | 0 |
| AT5G44030 | Heat shock protein 70 | 121 | 7 | 1 |
*Note: Scores are hypothetical and for illustrative purposes, representing the confidence of protein identification from mass spectrometry data.
Experimental Protocols
Protocol 1: In Vivo Crosslinking of Cell Surface Proteins with DTSSP followed by Co-Immunoprecipitation
This protocol is adapted from methodologies used for identifying cell-surface protein interactions.
Materials:
-
Cells expressing the protein of interest ("bait")
-
Phosphate Buffered Saline (PBS), ice-cold
-
DTSSP (freshly prepared solution in water or buffer)
-
Quenching Buffer (1M Tris-HCl, pH 7.5)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Reducing Agent (e.g., 50 mM DTT or 4x SDS-PAGE sample buffer with 10% 2-mercaptoethanol)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.
-
DTSSP Crosslinking:
-
Prepare a fresh solution of DTSSP in ice-cold PBS at a final concentration of 1-2 mM.
-
Incubate the cells with the DTSSP solution for 30 minutes at room temperature or 2 hours on ice with gentle rocking.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted DTSSP.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with periodic vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube and add the primary antibody against the bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant and wash the beads 3-5 times with Wash Buffer.
-
-
Elution and Crosslink Reversal:
-
Elute the protein complexes from the beads using Elution Buffer.
-
To cleave the crosslinks, add a reducing agent (e.g., DTT to a final concentration of 50 mM) and incubate at 37°C for 30 minutes, or boil the sample in reducing SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Western blotting or mass spectrometry.
-
Protocol 2: Crosslinking of Protein Complexes in Lysate with DTSSP
This protocol is suitable for studying interactions of soluble intracellular proteins.
Procedure:
-
Cell Lysis:
-
Harvest and wash cells as described in Protocol 1.
-
Lyse the cells in a non-amine containing Lysis Buffer (e.g., HEPES-based buffer) with protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.
-
-
DTSSP Crosslinking:
-
Add freshly prepared DTSSP to the cleared lysate to a final concentration of 0.25-5 mM.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Add Quenching Buffer (1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
-
Immunoprecipitation, Washing, Elution, and Analysis:
-
Proceed with steps 5-8 from Protocol 1.
-
Mandatory Visualizations
References
- 1. ProteomeXchange Dataset PXD023216 [central.proteomexchange.org]
- 2. Dataset on interactors of the Arabidopsis thaliana Plant Natriuretic Peptide (AtPNP-A) determined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A natriuretic peptide from Arabidopsis thaliana (AtPNP-A) can modulate catalase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Proteins on Gold Surfaces with DTSSP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of proteins onto solid supports is a cornerstone technique in various biomedical and biotechnological fields, including biosensor development, immunoassays, and drug discovery. Gold surfaces are frequently employed as substrates due to their chemical inertness, biocompatibility, and ease of functionalization. 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, homobifunctional, and amine-reactive crosslinker that is ideal for covalently attaching proteins to gold surfaces.
DTSSP features an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a spacer arm, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds. The central feature of the DTSSP molecule is a disulfide bond, which can chemisorb onto a gold surface, forming a stable linkage. This disulfide bond is also cleavable by reducing agents, offering an option for releasing the immobilized protein if required.
These application notes provide a comprehensive guide to the principles and protocols for the successful immobilization of proteins on gold surfaces using DTSSP.
Chemical Principle of DTSSP-Mediated Immobilization
The immobilization process using DTSSP is a two-step reaction:
-
Surface Activation: The gold substrate is incubated with a DTSSP solution. The disulfide bond in the DTSSP molecule forms a stable dative covalent bond with the gold surface, creating a self-assembled monolayer (SAM) with the reactive sulfo-NHS esters oriented away from the surface.
-
Protein Conjugation: The protein of interest, containing accessible primary amine groups, is introduced to the DTSSP-activated gold surface. The sulfo-NHS esters react with the primary amines on the protein, forming stable amide linkages and covalently immobilizing the protein to the surface.
Quantitative Data Summary
The efficiency of protein immobilization can be influenced by several factors, including the concentration of DTSSP and protein, incubation times, and the nature of the protein itself. The following table summarizes typical experimental parameters and expected outcomes for protein immobilization on gold surfaces.
| Parameter | Typical Range/Value | Expected Outcome/Consideration | Reference |
| DTSSP Concentration | 1-10 mM | Higher concentrations can lead to denser surface activation, but may also increase non-specific binding. | [1] |
| Protein Concentration | 1-2 mg/mL | Sufficient concentration is needed to ensure efficient coupling to the activated surface. | [1] |
| Surface Activation Time | 30 minutes | This is generally sufficient for the formation of a stable DTSSP monolayer on the gold surface. | [1] |
| Protein Immobilization Time | 1-4 hours | Longer incubation times do not significantly increase conjugation efficiency after the initial 1-2 hours. | [1] |
| Immobilization pH | 7.0 - 8.0 | Optimal pH for the reaction between sulfo-NHS esters and primary amines. | [1] |
| Surface Coverage (BSA) | ~450 ± 26 ng/cm² | Represents a saturated monolayer of Bovine Serum Albumin on a gold surface. | [2] |
| Surface Coverage (HRP) | ~1.5 x 10⁻¹¹ mol/cm² | A representative value for enzyme immobilization on a DTSP-modified gold surface. | |
| Immobilization Efficiency | Variable | Highly dependent on the protein's size, number of available primary amines, and surface characteristics. | [3][4] |
Detailed Experimental Protocols
Protocol 1: Cleaning of Gold Surfaces
A pristine gold surface is critical for reproducible and efficient protein immobilization. The following is a recommended cleaning protocol.
Materials:
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Nitrogen gas source
-
UV/Ozone cleaner (optional)
Procedure:
-
Rinse the gold substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Optional but recommended: Place the substrate in a UV/Ozone cleaner for 10-15 minutes to remove organic contaminants.
-
For rigorous cleaning: Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes. Safety Note: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment (gloves, goggles, lab coat) and work in a fume hood.
-
Carefully remove the substrate from the Piranha solution and rinse extensively with DI water.
-
Rinse with ethanol and dry completely with a stream of nitrogen gas.
-
Use the cleaned substrate immediately for the best results.
Protocol 2: Protein Immobilization using DTSSP
This protocol describes the two-step process of activating the gold surface with DTSSP and subsequently immobilizing the protein.
Materials:
-
Cleaned gold substrate
-
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))
-
Reaction Buffer: Phosphate Buffered Saline (PBS), HEPES, or MOPS buffer (pH 7.0-8.0). Avoid buffers containing primary amines like Tris or glycine.[1]
-
Protein solution (1-2 mg/mL in Reaction Buffer)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
DI water
Procedure:
Step A: Gold Surface Activation
-
Prepare a fresh solution of DTSSP in the Reaction Buffer at a concentration of 2 mM.
-
Immediately immerse the cleaned gold substrate in the DTSSP solution.
-
Incubate for 30 minutes at room temperature with gentle agitation.[1]
-
Remove the substrate from the DTSSP solution and rinse thoroughly with the Reaction Buffer, followed by DI water.
-
Dry the activated surface under a gentle stream of nitrogen. Proceed immediately to the next step to avoid hydrolysis of the reactive sulfo-NHS groups.[1]
Step B: Protein Immobilization
-
Prepare the protein solution at a concentration of 1-2 mg/mL in the Reaction Buffer.[1]
-
Apply the protein solution to the DTSSP-activated gold surface, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature in a humidified chamber to prevent evaporation.[1]
-
After incubation, rinse the surface with the Reaction Buffer to remove any non-covalently bound protein.
-
To quench any unreacted sulfo-NHS esters, immerse the substrate in the Quenching Buffer for 15 minutes.
-
Rinse the surface again with the Reaction Buffer and then with DI water.
-
Dry the substrate under a gentle stream of nitrogen. The protein-immobilized surface is now ready for downstream applications or storage.
Characterization of Immobilized Proteins
The success of the immobilization process can be verified and quantified using various surface-sensitive analytical techniques.
Protocol 3: Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of the gold chip, which correlates with the mass of molecules binding to the surface.[5]
Materials:
-
SPR instrument and a gold-coated sensor chip
-
Cleaned and DTSSP-activated sensor chip
-
Protein solution
-
Running Buffer (same as the Reaction Buffer)
Procedure:
-
Equilibrate the SPR system with the Running Buffer until a stable baseline is achieved.
-
Inject the protein solution over the DTSSP-activated sensor chip surface at a constant flow rate.[6]
-
Monitor the change in resonance units (RU) in real-time. An increase in RU indicates the binding of the protein to the surface.[7]
-
After the protein injection, flow the Running Buffer over the surface to remove any non-specifically bound protein.
-
The final change in RU after the buffer wash corresponds to the amount of stably immobilized protein. (Note: 1000 RU is approximately equal to 1 ng/mm² of protein on the surface).[8]
Protocol 4: Analysis by Quartz Crystal Microbalance (QCM)
QCM is another real-time, label-free technique that measures changes in the resonance frequency of a quartz crystal sensor, which is proportional to the mass adsorbed on its surface.[9]
Materials:
-
QCM instrument with gold-coated quartz crystals
-
Cleaned and DTSSP-activated quartz crystal
-
Protein solution
-
Reaction Buffer
Procedure:
-
Mount the cleaned, DTSSP-activated quartz crystal in the QCM flow cell.
-
Establish a stable baseline by flowing the Reaction Buffer over the crystal.
-
Introduce the protein solution into the flow cell at a constant flow rate.
-
Monitor the decrease in the resonance frequency (Δf) and the change in dissipation (ΔD). A decrease in frequency indicates mass adsorption (protein immobilization).[10]
-
After the frequency stabilizes, switch back to the Reaction Buffer to rinse away any loosely bound protein.
-
The final frequency shift can be used to calculate the mass of the immobilized protein layer using the Sauerbrey equation (for rigid films).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein immobilization | Incomplete gold surface cleaning. | Use a more rigorous cleaning method like Piranha solution or UV/Ozone treatment. |
| Hydrolysis of sulfo-NHS esters. | Use the DTSSP-activated surface immediately after preparation. Ensure anhydrous conditions if possible. | |
| Inactive protein (primary amines blocked). | Ensure the protein's primary amines are available and not involved in critical structural or functional roles. | |
| Inappropriate buffer pH or composition. | Use a buffer with a pH between 7.0 and 8.0 and avoid primary amine-containing buffers.[1] | |
| High non-specific binding | DTSSP concentration too high. | Optimize the DTSSP concentration (try a lower range, e.g., 0.5-1 mM). |
| Inadequate washing steps. | Increase the volume and duration of the washing steps after protein immobilization. | |
| Protein aggregation. | Centrifuge the protein solution before use to remove any aggregates. | |
| Loss of protein activity | Conformational changes upon immobilization. | This is an inherent risk. Try immobilizing via a different site on the protein if possible. |
| Denaturation on the surface. | Include stabilizing agents in the protein solution if compatible with the immobilization chemistry. |
By following these detailed application notes and protocols, researchers can achieve robust and reproducible immobilization of proteins on gold surfaces using DTSSP, enabling a wide range of downstream applications in research, diagnostics, and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Immobilization on Gold Nanoparticles: Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. e-asct.org [e-asct.org]
- 9. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
Application of DTSSP in Nanoparticle Drug Delivery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) as a crosslinking agent in the formulation of redox-responsive nanoparticles for drug delivery.
Introduction to DTSSP-Crosslinked Nanoparticles
3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, amine-reactive crosslinker that contains a central disulfide bond.[1][2] This unique feature allows for the creation of nanoparticles that are stable under normal physiological conditions but can be readily degraded in a reducing environment, such as the intracellular space of cancer cells, which has a significantly higher concentration of glutathione (B108866) (GSH).[1][3] This redox-responsiveness makes DTSSP an ideal crosslinker for designing "smart" drug delivery systems that release their therapeutic payload specifically at the target site, minimizing off-target effects.[2]
These application notes will cover the formulation of both protein- and small-molecule-loaded nanoparticles, characterization techniques, and protocols for evaluating their drug release profiles.
Data Presentation: Formulation and Characterization of DTSSP-Crosslinked Nanoparticles
The following tables summarize quantitative data from studies on DTSSP-crosslinked nanoparticles, providing a comparative overview of how formulation parameters can influence the physicochemical properties of the nanoparticles.
Table 1: Formulation and Characterization of DTSSP-Crosslinked Nanoparticles for Protein Delivery
| Copolymer:Protein (C:P) Mass Ratio | Crosslinker:Protein (X:P) Mass Ratio | Nanoparticle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release in 5 mM DTT (12h) | Reference |
| 7:1 | 2:1 | 150 ± 20 | < 0.2 | +25 ± 5 | > 95 | 81% | [2][4] |
| 11:1 | 2:1 | 120 ± 15 | < 0.2 | +30 ± 5 | > 95 | Not Reported | [4] |
| 17:1 | 2:1 | 100 ± 10 | < 0.2 | +35 ± 5 | > 95 | Not Reported | [4] |
Table 2: Formulation and Characterization of DTSSP-Crosslinked Nanoparticles for Small-Molecule Drug Delivery
| Polymer Composition | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Nanoparticle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Release in 10 mM GSH (24h) | Reference |
| Chitosan-based | Doxorubicin | ~10 | ~80 | 200 - 250 | < 0.3 | +15 to +20 | ~60% | [5] |
| Polymeric Micelles | Paclitaxel | ~15 | > 90 | 80 - 120 | < 0.15 | -5 to +5 | ~70% | [6][7] |
| Albumin-based | Curcumin | ~8 | ~85 | 150 - 200 | < 0.25 | -10 to -15 | ~65% | [8] |
Mandatory Visualizations
Signaling Pathway for Intracellular Drug Release
Caption: Intracellular trafficking and drug release from DTSSP-crosslinked nanoparticles.
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: General experimental workflow for the synthesis and evaluation of DTSSP-crosslinked nanoparticles.
Experimental Protocols
Protocol 1: Formulation of DTSSP-Crosslinked Nanoparticles for Protein Delivery (e.g., BSA)
This protocol is adapted from the methodology for creating protein-loaded nanoparticles through electrostatic self-assembly.[2][4]
Materials:
-
Poly(L-lysine)-grafted-poly(ethylene glycol) (PLL-g-PEG)
-
Bovine Serum Albumin (BSA) or other protein therapeutic
-
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Quenching solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL solution of PLL-g-PEG in DI water.
-
Prepare a 10 mg/mL solution of BSA in DI water.
-
Immediately before use, prepare a 1 mg/mL solution of DTSSP in DI water. Do not store the DTSSP solution.
-
-
Nanoparticle Self-Assembly:
-
In a microcentrifuge tube, combine the PLL-g-PEG and BSA solutions to achieve the desired copolymer-to-protein (C:P) mass ratio (e.g., 7:1).
-
Vortex the mixture gently for 30 seconds and allow it to incubate at room temperature for 30 minutes to facilitate electrostatic self-assembly.
-
-
DTSSP Crosslinking:
-
Add the freshly prepared DTSSP solution to the nanoparticle suspension to achieve the desired crosslinker-to-protein (X:P) mass ratio (e.g., 2:1).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the crosslinking reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked nanoparticles by dialysis (MWCO 10-14 kDa) against DI water or PBS (pH 7.4) for 24-48 hours with several changes of the dialysis buffer to remove unreacted DTSSP and quenching reagent.
-
Alternatively, use centrifugal filtration devices (e.g., Amicon Ultra, MWCO 100 kDa) to purify the nanoparticles.
-
-
Storage:
-
Store the purified nanoparticle suspension at 4°C.
-
Protocol 2: Formulation of DTSSP-Crosslinked Nanoparticles for Small-Molecule Drug Delivery (e.g., Doxorubicin)
This protocol describes a general method for encapsulating a hydrophobic small-molecule drug into a polymeric nanoparticle system, followed by DTSSP crosslinking.
Materials:
-
Amphiphilic block copolymer (e.g., chitosan-based polymer, PLGA-PEG)
-
Doxorubicin (or other hydrophobic drug)
-
Organic solvent (e.g., DMSO, acetone)
-
DTSSP
-
DI water
-
Quenching solution: 1 M Tris-HCl, pH 7.5
Procedure:
-
Drug-Polymer Solution Preparation:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug (e.g., Doxorubicin) in a suitable organic solvent.
-
-
Nanoprecipitation/Nano-self-assembly:
-
Add the drug-polymer solution dropwise to a vigorously stirring aqueous phase (DI water or buffer). This will induce the self-assembly of the polymer into nanoparticles, encapsulating the drug in the hydrophobic core.
-
Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle stabilization.
-
-
DTSSP Crosslinking:
-
Prepare a fresh solution of DTSSP in DI water.
-
Add the DTSSP solution to the nanoparticle suspension to achieve the desired crosslinker-to-polymer ratio. The optimal ratio should be determined experimentally.
-
Incubate the mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction with 1 M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM for 15 minutes.
-
Purify the nanoparticles using dialysis (MWCO 10-14 kDa) against DI water or by repeated centrifugation and resuspension to remove the organic solvent, unencapsulated drug, and unreacted crosslinker.
-
-
Lyophilization and Storage:
-
For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
Store the lyophilized powder at -20°C.
-
Protocol 3: Characterization of DTSSP-Crosslinked Nanoparticles
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in DI water or PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis
-
Procedure:
-
Dilute the nanoparticle suspension in DI water.
-
Load the sample into a folded capillary cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
3. Morphology Characterization:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if necessary.
-
Image the nanoparticles using a TEM to observe their size, shape, and morphology.
-
4. Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug by centrifugation or filtration.
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Lyse a known amount of nanoparticles to release the encapsulated drug and measure its concentration.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Protocol 4: In Vitro Redox-Responsive Drug Release Study
Materials:
-
DTSSP-crosslinked drug-loaded nanoparticles
-
Release buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Glutathione (GSH) or Dithiothreitol (DTT)
-
Dialysis membrane (appropriate MWCO) or centrifugal filter units
Procedure:
-
Preparation of Release Media:
-
Prepare two sets of release buffer:
-
Control: PBS (pH 7.4)
-
Reductive: PBS (pH 7.4) containing a reducing agent (e.g., 10 mM GSH or 5 mM DTT) to mimic the intracellular reducing environment.
-
-
-
Drug Release Assay (Dialysis Method):
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Submerge the dialysis bag in a known volume of the release medium (control or reductive) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time for both control and reductive conditions to demonstrate the redox-responsive release profile.
-
Conclusion
DTSSP is a versatile and effective crosslinker for the development of redox-responsive nanoparticles for the targeted delivery of both protein and small-molecule therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug delivery to design, formulate, and characterize these promising nanocarriers. The ability to trigger drug release in the high-glutathione environment of tumor cells offers a significant advantage in enhancing therapeutic efficacy while minimizing systemic toxicity.
References
- 1. Escape sites from the endo-lysosomal trafficking route manipulate exocytosis of nanoparticles in polar epithelium - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in redox-responsive nanoparticles for combined cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Polymeric Micelles with Endosome Escape and Redox-Responsive Functions for Enhanced Intracellular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Protein Complexes in Live Cells Using DTSSP
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) is a water-soluble, membrane-impermeable, and thiol-cleavable crosslinker that is highly effective for studying protein-protein interactions on the surface of living cells. Its primary amine-reactive N-hydroxysuccinimide (NHS) esters form stable amide bonds with lysine (B10760008) residues of interacting proteins that are in close proximity. The disulfide bond in the spacer arm of DTSSP allows for the cleavage of the crosslink, facilitating the identification and analysis of the interacting partners. This application note provides detailed protocols for using DTSSP to capture and analyze protein complexes in live cells, with a focus on co-immunoprecipitation (Co-IP) followed by Western Blotting and mass spectrometry (XL-MS).
Key Features of DTSSP:
-
Membrane Impermeable: The sulfonate groups on DTSSP prevent it from crossing the cell membrane, making it ideal for specifically studying cell-surface protein interactions.[1]
-
Amine-Reactive: Reacts with primary amines (lysine residues and N-termini) to form covalent bonds.[2]
-
Cleavable: The disulfide bond in the spacer arm is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins for downstream analysis.[2][3]
-
Water-Soluble: DTSSP can be directly dissolved in aqueous buffers for ease of use in cellular experiments.[2]
Application Example: Investigating Epidermal Growth Factor Receptor (EGFR) Dimerization
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon ligand binding, EGFR monomers dimerize, leading to the activation of their intracellular kinase domains and subsequent downstream signaling cascades.[4][5] DTSSP can be used to capture this ligand-induced dimerization on the surface of live cells.
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, highlighting the dimerization step that can be stabilized by DTSSP crosslinking.
Experimental Protocols
Protocol 1: In Vivo Crosslinking of Cell Surface Proteins with DTSSP
This protocol describes the general procedure for crosslinking proteins on the surface of live cells using DTSSP.
Materials:
-
Cells of interest cultured to ~80-90% confluency
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with ice-cold PBS to remove any residual media components that may contain primary amines.
-
-
Crosslinking Reaction:
-
Prepare a fresh solution of DTSSP in ice-cold PBS at a final concentration of 1-2 mM.
-
Add the DTSSP solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 30 minutes at room temperature or 2 hours on ice. The optimal time and temperature should be determined empirically for each cell type and protein complex.
-
-
Quenching the Reaction:
-
Aspirate the DTSSP solution.
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris-HCl.
-
Incubate for 15 minutes at room temperature to quench any unreacted DTSSP.[4]
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer containing protease inhibitors to the cells.
-
Incubate on ice for 10-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crosslinked protein complexes for downstream analysis.
-
Protocol 2: Analysis of Crosslinked Complexes by Co-Immunoprecipitation and Western Blotting
This protocol outlines the procedure for isolating and analyzing specific protein complexes from the crosslinked cell lysate.
Materials:
-
Crosslinked cell lysate (from Protocol 1)
-
Primary antibody against the protein of interest ("bait" protein)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Reducing Agent: DTT or 2-mercaptoethanol
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Immunoprecipitation:
-
Incubate the crosslinked cell lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Cleavage of Crosslinks:
-
For direct Western Blot analysis: Resuspend the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% 2-mercaptoethanol).
-
Boil the samples for 5-10 minutes to elute the proteins and cleave the disulfide bonds of DTSSP.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the "bait" protein and the suspected interacting "prey" protein(s).
-
Experimental Workflow for Co-IP and Western Blot
Protocol 3: Identification of Protein Complexes by Mass Spectrometry (XL-MS)
This protocol provides a general workflow for identifying unknown interacting partners using mass spectrometry. For quantitative analysis, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated.[6][7][8][9]
Materials:
-
Crosslinked and immunoprecipitated protein complexes on beads (from Protocol 2, step 2)
-
Elution Buffer (non-denaturing, e.g., peptide competition, if applicable)
-
Reducing and Alkylating reagents (DTT and iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Elution:
-
Elute the protein complexes from the beads using a non-denaturing method if possible to maintain complex integrity for further analysis.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds (including the DTSSP crosslinker) by incubating with DTT.
-
Alkylate the free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
-
In-solution or In-gel Digestion:
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides and the corresponding proteins. The software searches for pairs of peptides that are linked by the mass of the this compound.
-
Experimental Workflow for XL-MS
Data Presentation
Quantitative mass spectrometry techniques such as SILAC can be used to differentiate true interaction partners from non-specific background proteins.[6][7][8][9] In a typical SILAC experiment, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. The "heavy" labeled cells are used for the immunoprecipitation of the bait protein, while the "light" labeled cells serve as a control (e.g., using an isotype control antibody). The lysates are mixed, and after Co-IP and mass spectrometry, the ratio of heavy to light peptides for each identified protein is calculated. True interactors will have a high heavy/light ratio.
Table 1: Representative Quantitative Mass Spectrometry Data for EGFR Interactome Analysis
| Protein ID | Gene Name | Protein Name | Heavy/Light Ratio | p-value | Biological Function |
| P00533 | EGFR | Epidermal growth factor receptor | 25.4 | <0.001 | Receptor Tyrosine Kinase |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 15.8 | <0.001 | Adaptor Protein |
| P43403 | SHC1 | SHC-transforming protein 1 | 12.1 | <0.005 | Adaptor Protein |
| P27361 | SOS1 | Son of sevenless homolog 1 | 8.5 | <0.01 | Guanine Nucleotide Exchange Factor |
| Q07817 | CBL | E3 ubiquitin-protein ligase CBL | 5.2 | <0.05 | E3 Ubiquitin Ligase |
| P63000 | ACTN1 | Alpha-actinin-1 | 1.1 | >0.05 | Cytoskeletal Protein (Background) |
This table presents representative data and is for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crosslinking observed | Inactive DTSSP | Use freshly prepared DTSSP solution. Ensure proper storage of DTSSP (desiccated at 4-8°C). |
| Inefficient crosslinking conditions | Optimize DTSSP concentration (try a range from 0.5 to 5 mM) and incubation time (30 min to 2 hours). | |
| High background in Co-IP | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase detergent concentration). |
| Non-specific antibody binding | Use a high-quality, validated antibody. Include an isotype control immunoprecipitation. | |
| Low yield of prey protein | Weak or transient interaction | Increase the DTSSP concentration or incubation time to stabilize the interaction. |
| Antibody epitope is masked | Use a different antibody targeting a different epitope of the bait protein. | |
| Disulfide bond scrambling | Thiol-exchange during sample processing | Minimize incubation times, especially during tryptic digestion. Consider using isotope-labeled DTSSP to quantify scrambling.[10] |
Conclusion
DTSSP is a valuable tool for the investigation of protein complexes on the surface of living cells. Its membrane impermeability and cleavable nature allow for the specific capture and subsequent analysis of interacting proteins in their native environment. The protocols provided here offer a framework for utilizing DTSSP in conjunction with co-immunoprecipitation, Western blotting, and mass spectrometry to elucidate the composition and dynamics of protein complexes, providing critical insights for both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of protein interaction partners in mammalian cells using SILAC-immunoprecipitation quantitative proteomics [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics | Semantic Scholar [semanticscholar.org]
- 9. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Failed DTSSP Crosslinking Reactions: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed or suboptimal 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinking reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my crosslinking reaction showing low or no efficiency?
There are several potential reasons for low crosslinking efficiency. These can be broadly categorized into issues with the reagents, reaction conditions, or the protein sample itself.
-
Reagent Quality: DTSSP is moisture-sensitive and can hydrolyze over time.[1] Ensure that the reagent is stored properly under desiccated conditions at 4-8°C and equilibrated to room temperature before opening to prevent condensation.[1] Always prepare DTSSP solutions immediately before use and discard any unused portion, as the NHS-ester moiety readily hydrolyzes, rendering it non-reactive.[1]
-
Inappropriate Buffer Composition: The crosslinking reaction is highly pH-dependent and susceptible to competing reactions. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target primary amines on your protein for reaction with the NHS esters.[1][2] Suitable buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH range of 7-9.[1][2][3]
-
Suboptimal DTSSP Concentration: The concentration of DTSSP relative to the protein concentration is critical. A significant molar excess of the crosslinker is generally required. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is recommended. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.[1][2]
-
Insufficient Incubation Time or Incorrect Temperature: The reaction requires adequate time to proceed. Typical incubation times are 30 minutes at room temperature or 2 hours on ice.[1][2] While incubation on ice can help to stabilize protein complexes, it will also slow down the crosslinking reaction rate.
-
Protein-Specific Factors: The availability of accessible primary amines (lysine residues and the N-terminus) on the protein surface is essential for successful crosslinking.[1] If your protein of interest has few accessible lysines in the region of interaction, crosslinking efficiency will be low.
Q2: My protein of interest is precipitating or aggregating after adding DTSSP. What can I do?
Protein aggregation upon addition of a crosslinker can be a sign of over-crosslinking or inappropriate reaction conditions.
-
Optimize Crosslinker Concentration: Excessive crosslinking can lead to the formation of large, insoluble aggregates.[4] Perform a titration experiment to determine the optimal DTSSP concentration that effectively crosslinks your protein complex without causing precipitation.[4]
-
Adjust Reaction Conditions: Consider reducing the incubation time or performing the reaction at a lower temperature (e.g., on ice) to slow down the reaction rate and minimize the formation of large crosslinked species.[1][2]
-
Modify Buffer Composition: While ensuring the buffer is amine-free, you can explore the addition of stabilizing agents or adjust the ionic strength to improve protein solubility.
Q3: I am observing unexpected or non-specific bands on my gel after crosslinking. What is the cause?
Unexpected bands can arise from several sources, including reagent contaminants, side reactions, or disulfide bond scrambling.
-
Hydrolysis and Side Reactions: The NHS esters of DTSSP can hydrolyze, creating "dead-end" modifications on a single protein rather than a crosslink between two proteins.[3] Additionally, studies have shown that DTSSP can react with serine and tyrosine residues, and contaminants in the DTSSP reagent or buffer (like ammonium (B1175870) ions) can lead to unexpected products.[5]
-
Disulfide Bond Scrambling: The disulfide bond within the DTSSP spacer arm can undergo thiol-exchange, especially at alkaline pH, leading to the formation of false-positive crosslinks.[6] This can be particularly problematic if your protein contains cysteine residues.[6] Using an isotope-labeled version of DTSSP can help to distinguish true crosslinks from those formed by disulfide scrambling.[6]
Q4: My protein has lost its biological activity after crosslinking. Is this normal?
Loss of biological activity can be an unfortunate consequence of the crosslinking reaction.
-
Modification of Key Residues: The crosslinker reacts with primary amines, which are often present in the active sites of enzymes or at binding interfaces. Modification of these critical lysine (B10760008) residues can lead to a loss of function.[1][2]
-
Conformational Changes: The introduction of a covalent crosslink can induce conformational changes in the protein, which may alter its activity.[1][2] If maintaining activity is crucial, consider using a lower concentration of the crosslinker or exploring alternative crosslinking chemistries that target different functional groups.
Q5: How can I confirm that my crosslinking reaction was successful?
Several methods can be used to verify the success of your DTSSP crosslinking reaction.
-
SDS-PAGE Analysis: The most straightforward method is to analyze your crosslinked sample by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complexes. Remember to run a non-crosslinked control for comparison. To confirm that the higher molecular weight band is due to DTSSP, you can cleave the disulfide bond in the crosslinker with a reducing agent like DTT or β-mercaptoethanol, which should cause the complex to resolve back into its individual components.[2][7]
-
Western Blotting: If you have an antibody against your protein of interest, you can use Western blotting to detect the higher molecular weight crosslinked species.[4] Running samples under both reducing and non-reducing conditions can help confirm the presence of a disulfide-linked complex.[4]
-
Mass Spectrometry: For more detailed analysis, mass spectrometry can be used to identify the crosslinked peptides and pinpoint the sites of interaction.[6][7]
Experimental Protocols & Data
General Protocol for DTSSP Crosslinking in Solution
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 9.0. If your sample is in a buffer containing primary amines like Tris or glycine, it must be dialyzed or buffer-exchanged into a suitable reaction buffer.[1][2]
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in water or the reaction buffer.[1][2] Alternatively, for drop-wise addition, it can be prepared in 5 mM sodium citrate, pH 5.0.[1][2] Discard any unused reconstituted crosslinker.[1]
-
Crosslinking Reaction: Add the appropriate molar excess of DTSSP to your protein sample.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1][2]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes.[1]
-
Analysis: Proceed with your downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| DTSSP Storage | 4-8°C, desiccated[1] | Equilibrate to room temperature before opening.[1] |
| Reaction pH | 7.0 - 9.0[1][3] | Optimal for reaction with primary amines. |
| Suitable Buffers | PBS, HEPES, Bicarbonate/Carbonate, Borate[1][2] | Must be free of primary amines.[1][2] |
| DTSSP:Protein Molar Excess | 10-fold (for [Protein] > 5 mg/mL) 20 to 50-fold (for [Protein] < 5 mg/mL)[1][2] | Titration may be necessary for optimal results. |
| Incubation Time | 30 minutes at Room Temperature 2 hours on Ice[1][2] | Temperature can be adjusted to control reaction rate. |
| Quenching Reagent | Tris or Glycine[1] | |
| Quenching Concentration | 20 - 50 mM[1] | |
| Quenching Time | 15 minutes[1] | |
| Cleavage Reagent | DTT or β-mercaptoethanol[2] | |
| Cleavage Conditions | 20-50 mM DTT at 37°C for 30 minutes[1] | For cleavage prior to SDS-PAGE analysis. |
Visual Guides
DTSSP Crosslinking Workflow
Caption: A streamlined workflow for a typical DTSSP crosslinking experiment.
Troubleshooting Logic for Failed DTSSP Reactions
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. creativemolecules.com [creativemolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. covachem.com [covachem.com]
Technical Support Center: DTSSP Crosslinking
Welcome to the technical support center for DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) crosslinking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their crosslinking experiments for higher yields.
Troubleshooting Guide: Low Yield of Crosslinked Products
Experiencing low yields with your DTSSP crosslinking experiments can be frustrating. This guide will walk you through the most common causes and provide systematic steps to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Low DTSSP Crosslinking Yield
Caption: A step-by-step workflow to diagnose and resolve low DTSSP crosslinking yield.
Frequently Asked Questions (FAQs)
Q1: My crosslinking yield is consistently low. What is the most common reason?
A1: The most frequent causes of low crosslinking yield are related to the DTSSP reagent itself or the reaction buffer.
-
Reagent Instability: DTSSP is moisture-sensitive.[1][2] If not stored properly under desiccated conditions at 4-8°C, it can readily hydrolyze, rendering it inactive.[1][2] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] It is crucial to reconstitute the crosslinker immediately before use and discard any unused solution, as stock solutions are not recommended for storage.[1][2]
-
Incompatible Buffer: The use of buffers containing primary amines, such as Tris or glycine, is a primary reason for low yield.[1][2] These primary amines will compete with the primary amines on your protein of interest for reaction with the NHS-ester of DTSSP, thereby quenching the crosslinking reaction.[1]
Q2: What are the optimal reaction conditions for DTSSP crosslinking?
A2: Optimal conditions can vary depending on the specific proteins involved. However, the following table summarizes generally recommended starting points.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction of the sulfo-NHS ester with primary amines is most efficient in this pH range.[1][3] Hydrolysis of the NHS-ester increases with pH.[1][2] |
| Buffer | Phosphate, HEPES, Bicarbonate/Carbonate, Borate | Buffers should be free of primary amines.[1][2][3] |
| DTSSP:Protein Molar Ratio | 10-fold to 50-fold molar excess | For protein concentrations >5 mg/mL, a 10-fold excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold excess may be necessary.[1][2] |
| Protein Concentration | > 1 mg/mL | Dilute protein solutions can lead to increased hydrolysis of the DTSSP.[1][2] |
| Incubation Time | 30 minutes to 2 hours | 30 minutes at room temperature or 2 hours on ice are common incubation times.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can help to slow the rate of hydrolysis and may be beneficial for sensitive proteins.[4] |
Q3: Can DTSSP react with amino acids other than lysine (B10760008)?
A3: While DTSSP is highly specific for primary amines (the ε-amino group of lysine and the N-terminus of polypeptides) at neutral to slightly basic pH[5], side reactions with other amino acid residues have been reported. Under certain conditions, DTSSP can react with serine and tyrosine residues.[5][6] These side reactions are generally less frequent than the reaction with primary amines.[5]
Q4: How can I be sure my DTSSP reagent is active?
A4: Due to the moisture-sensitive nature of DTSSP, it is crucial to handle it properly.[1][2] To test the activity of your reagent, you can perform a small-scale control reaction. A simple test involves using a small protein with a known number of primary amines, such as BSA, and analyzing the products by SDS-PAGE. A successful crosslinking reaction will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers. If you only observe the monomeric protein band, your DTSSP may be inactive.
Q5: What are "dead-end" reactions and how do they affect my yield?
A5: A "dead-end" reaction occurs when only one of the two NHS-ester groups of a DTSSP molecule reacts with a primary amine on a protein. The other end then hydrolyzes before it can react with another primary amine.[5] This results in a modification of the protein but not a crosslink. While this does not contribute to the formation of crosslinked products, it consumes both your protein and the DTSSP reagent, effectively lowering the overall yield of crosslinked species.[5]
Experimental Protocols
General Protocol for Protein Crosslinking in Solution with DTSSP
This protocol provides a general workflow for crosslinking proteins in a purified sample.
Caption: A typical experimental workflow for protein crosslinking using DTSSP.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0.
-
DTSSP (store desiccated at 4-8°C).
-
Reaction Buffer (amine-free).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Reducing agent (e.g., DTT or 2-mercaptoethanol) for cleavage if desired.
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is in an appropriate amine-free buffer. If the sample contains Tris or other primary amines, it must be dialyzed against the reaction buffer.[1][2]
-
Prepare DTSSP: Immediately before use, dissolve DTSSP in the reaction buffer.[1][2]
-
Initiate Crosslinking: Add the desired molar excess of DTSSP to the protein sample.
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quench the Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products by a suitable method such as SDS-PAGE, Western blotting, or mass spectrometry.
Cleavage of DTSSP Crosslinks
To cleave the disulfide bond within the DTSSP crosslinker, a reducing agent is used.
-
Procedure: Add DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.[1] Alternatively, for SDS-PAGE analysis, add 2-mercaptoethanol (B42355) or DTT to the sample loading buffer and heat at 100°C for 5 minutes.[2]
Chemical Reaction
Diagram: DTSSP Reaction with Primary Amines
Caption: The chemical reaction of DTSSP with primary amines on proteins.
References
how to prevent DTSSP hydrolysis during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the crosslinking agent DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) and minimize its hydrolysis.
Troubleshooting Guide: Preventing DTSSP Hydrolysis
Hydrolysis of the N-hydroxysuccinimide (NHS) ester groups of DTSSP is a major competing reaction that can significantly reduce crosslinking efficiency. Here are key parameters to control to minimize this issue.
| Parameter | Problem | Recommendation | Rationale |
| pH | High pH accelerates NHS-ester hydrolysis. | Maintain reaction pH between 7.2 and 8.0. For optimal balance between amine reactivity and NHS-ester stability, a pH range of 8.3 to 8.5 can be considered, though the reaction should be monitored closely.[1][2] | The primary amine targets are more reactive at higher pH, but the rate of NHS-ester hydrolysis increases significantly. A compromise in pH is necessary to achieve efficient conjugation.[1][2] |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Perform the crosslinking reaction on ice (4°C) for 2 hours or at room temperature (22°C) for 30-60 minutes.[3] | Lowering the temperature slows down the rate of hydrolysis, allowing more time for the crosslinking reaction to occur. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) compete with the target proteins for reaction with DTSSP.[3] | Use amine-free buffers such as Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffers.[3] | Amine-containing buffers will quench the reaction by reacting with the NHS-esters of DTSSP, reducing the amount of crosslinker available to react with the protein targets. |
| DTSSP Solution Preparation | DTSSP is moisture-sensitive and hydrolyzes in aqueous solutions.[3] | Prepare DTSSP solution immediately before use. For increased stability during preparation, dissolve DTSSP in a slightly acidic buffer like 5 mM sodium citrate, pH 5.0, and then add it to the reaction mixture.[3] | Preparing the solution fresh and in a slightly acidic environment minimizes pre-reaction hydrolysis, ensuring a higher concentration of active crosslinker. |
| Protein Concentration | Dilute protein solutions can favor hydrolysis over the bimolecular crosslinking reaction. | If possible, work with higher protein concentrations. | The crosslinking reaction is concentration-dependent. At low protein concentrations, the probability of the crosslinker encountering a water molecule and hydrolyzing is higher than it encountering a primary amine on the protein. |
Frequently Asked Questions (FAQs)
Q1: What is the half-life of DTSSP in aqueous solution?
| pH | Estimated Half-life of Sulfo-NHS Esters |
| 7.0 | 4-5 hours[1][2][4] |
| 8.0 | 1 hour[1][2][4] |
| 8.6 | 10 minutes[1][2][4] |
This data is for general sulfo-NHS esters and should be used as a guideline for DTSSP.
Q2: My crosslinking efficiency is low. How can I be sure my DTSSP is active?
DTSSP is moisture-sensitive and should be stored desiccated at 4-8°C.[3] Before opening, the vial should be equilibrated to room temperature to prevent condensation. Always prepare DTSSP solutions immediately before use and discard any unused solution.[3]
Q3: Can I use Tris buffer to quench the DTSSP crosslinking reaction?
Yes, buffers containing primary amines, such as Tris or glycine, are effective for quenching the reaction.[3] They work by reacting with any remaining active NHS-esters on the DTSSP, preventing further crosslinking. A final concentration of 20-50 mM Tris at pH 7.5 is commonly used.[3]
Q4: Are there any side reactions I should be aware of besides hydrolysis?
While the primary targets for NHS-esters are primary amines (lysine side chains and N-termini), some reactivity with serine, threonine, and tyrosine hydroxyl groups has been reported, particularly at lower pH values. However, these reactions are generally less significant than aminolysis.
Experimental Protocols
Protocol 1: Cell Surface Protein Crosslinking with DTSSP
This protocol is designed for the crosslinking of proteins on the surface of mammalian cells.
Materials:
-
Cells of interest
-
DTSSP (store desiccated at 4-8°C)
-
Amine-free Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis Buffer
-
Protease inhibitors
Procedure:
-
Culture and harvest cells as per your standard protocol.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.
-
Resuspend the cells in ice-cold PBS at the desired concentration.
-
Immediately before use, prepare a 20 mM stock solution of DTSSP in an amine-free buffer. For enhanced stability, you can prepare it in 5 mM sodium citrate, pH 5.0.[3]
-
Add the DTSSP stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubate the reaction on ice for 2 hours or at room temperature for 30 minutes.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DTSSP is quenched.
-
Wash the cells with PBS to remove excess crosslinker and quenching buffer.
-
Proceed with cell lysis using your preferred lysis buffer containing protease inhibitors. The crosslinked protein complexes are now ready for downstream analysis such as immunoprecipitation and western blotting.
Visualizations
Logical Workflow for Minimizing DTSSP Hydrolysis
Caption: Workflow for minimizing DTSSP hydrolysis during a crosslinking experiment.
Signaling Pathway: DTSSP Crosslinking of EGF Receptor Dimerization
References
avoiding non-specific crosslinking with DTSSP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific crosslinking when using 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP).
Troubleshooting Guide: Minimizing Non-Specific Crosslinking with DTSSP
This guide addresses common issues encountered during crosslinking experiments with DTSSP and provides solutions to minimize non-specific interactions.
Issue 1: High Background or Aggregation of Proteins
Question: After my DTSSP crosslinking reaction, I'm observing high background signal or protein aggregation on my gel. What could be the cause and how can I fix it?
Answer: High background and aggregation are often signs of excessive or non-specific crosslinking. Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot this problem:
Possible Causes and Solutions:
| Cause | Recommendation |
| DTSSP Concentration is Too High | The optimal DTSSP concentration is a critical parameter. A high concentration can lead to the formation of large, insoluble protein complexes. It's recommended to perform a concentration titration to find the ideal balance between efficient crosslinking of your target and minimizing non-specific interactions. Start with a 10- to 50-fold molar excess of DTSSP to your protein if the protein concentration is less than 5 mg/mL, and a 10-fold molar excess if the protein concentration is greater than 5 mg/mL.[1] |
| Reaction Time is Too Long | Extended incubation times can increase the likelihood of random collisions and non-specific crosslinking. Typical incubation times are 30 minutes at room temperature or 2 hours on ice.[1] Consider reducing the incubation time to see if it lowers the background. |
| Inappropriate Buffer Composition | The presence of primary amines in your reaction buffer will compete with your target protein for reaction with DTSSP.[1][2] Avoid buffers containing Tris or glycine.[1] Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH of 7-9 are suitable choices.[1][3] |
| Protein Concentration is Too High | High protein concentrations can promote intermolecular crosslinking, leading to aggregation. If possible, try reducing the concentration of your protein sample. |
| Hydrolysis of DTSSP | DTSSP is moisture-sensitive, and its NHS-ester groups can hydrolyze, becoming non-reactive.[1] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[1] Prepare DTSSP solutions immediately before use and discard any unused portion.[1] |
Experimental Protocol: Optimizing DTSSP Concentration
-
Prepare a series of DTSSP dilutions: In a suitable amine-free buffer (e.g., PBS, pH 7.4), prepare a range of DTSSP concentrations. A good starting point is to test 10-fold, 25-fold, and 50-fold molar excess over your protein concentration.
-
Set up parallel reactions: For each DTSSP concentration, set up a separate crosslinking reaction with your protein of interest. Keep all other parameters (protein concentration, buffer, temperature, and incubation time) constant.
-
Incubate the reactions: Incubate for 30 minutes at room temperature.
-
Quench the reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1] Incubate for 15 minutes.[1]
-
Analyze the results: Analyze the crosslinked products by SDS-PAGE and Western blotting or another appropriate detection method. The optimal DTSSP concentration will show a clear crosslinked product of interest with minimal high molecular weight smearing or aggregation.
Issue 2: No or Low Yield of Crosslinked Product
Question: I am not seeing my expected crosslinked product, or the yield is very low. What are the possible reasons for this?
Answer: A lack of or low yield of the desired crosslinked product can be frustrating. This issue often points to suboptimal reaction conditions or problems with the reagents themselves.
Possible Causes and Solutions:
| Cause | Recommendation |
| DTSSP Concentration is Too Low | Insufficient DTSSP will result in a low crosslinking efficiency. If you suspect this is the case, try increasing the molar excess of DTSSP in your reaction. |
| Reaction Time is Too Short | The crosslinking reaction may not have had enough time to proceed to completion. Consider increasing the incubation time to 2 hours on ice or 30-60 minutes at room temperature.[1] |
| Hydrolyzed or Inactive DTSSP | As mentioned previously, DTSSP is sensitive to moisture.[1] Ensure it is stored properly in a desiccated environment at 4°C.[1] Always prepare fresh solutions for each experiment.[1] |
| Incompatible Buffer | Buffers containing primary amines will quench the reaction.[1][2] Ensure your buffer is free of Tris, glycine, or other amine-containing compounds.[1] The optimal pH range for the reaction of Sulfo-NHS esters with primary amines is 7-9.[4] |
| Lack of Accessible Primary Amines | DTSSP reacts with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues).[4] If your protein of interest has few accessible primary amines on its surface, crosslinking efficiency will be low. You may need to consider a different crosslinking chemistry that targets other functional groups. |
| Loss of Protein Activity/Conformation | The crosslinking process itself can sometimes alter the conformation of a protein, potentially masking the binding site or causing a loss of biological activity.[1] This can indirectly affect the yield of a specific crosslinked complex if the interaction is disrupted. |
Experimental Protocol: Verifying DTSSP Activity
A simple way to test the activity of your DTSSP is to perform a control reaction with a protein known to have abundant accessible primary amines, such as Bovine Serum Albumin (BSA).
-
Prepare a BSA solution: Dissolve BSA in an amine-free buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Prepare DTSSP: Dissolve DTSSP in the same buffer to a final concentration that gives a 25-fold molar excess to the BSA.
-
Incubate: Mix the BSA and DTSSP solutions and incubate for 30 minutes at room temperature.
-
Analyze: Run the reaction mixture on an SDS-PAGE gel. You should observe a shift in the molecular weight of the BSA band and the appearance of higher molecular weight species, indicating successful crosslinking.
Issue 3: Identification of Unexpected Crosslinked Products
Question: I am identifying crosslinked products that I don't expect, suggesting off-target reactions. Why is this happening?
Answer: The appearance of unexpected crosslinked products can arise from several sources, including contaminants in the reaction and side reactions of the crosslinker.
Possible Causes and Solutions:
| Cause | Recommendation |
| Disulfide Bond Scrambling | If your protein contains free cysteine residues, the disulfide bond within the DTSSP spacer arm can undergo thiol-exchange, leading to the formation of false-positive crosslinks.[5] This "scrambling" can occur after the initial crosslinking reaction, particularly during sample processing.[5] The degree of scrambling is often proportional to the cysteine content of the protein.[5] To mitigate this, consider using a non-cleavable crosslinker if the cleavable feature is not essential, or optimize sample handling to minimize conditions that promote disulfide exchange. |
| Reaction with Other Nucleophiles | While Sulfo-NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles like serine and tyrosine residues, although to a lesser extent.[6] This can lead to the formation of unexpected adducts. |
| Contaminants in Buffers | Ammonium ions in buffers can react with DTSSP, leading to the formation of "dead-end" amides and other unexpected products.[2][6] Use high-purity reagents and freshly prepared buffers. |
| In-source Fragmentation during Mass Spectrometry | Certain DTSSP-peptide adducts can be prone to fragmentation within the mass spectrometer, generating unexpected ions and complicating data analysis.[6] Optimization of mass spectrometry parameters may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
A1: DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) is a water-soluble, homobifunctional crosslinking reagent.[1][3] It has two identical reactive groups, N-hydroxysulfosuccinimide (Sulfo-NHS) esters, at either end of a spacer arm.[4] These Sulfo-NHS esters react with primary amines (on lysine residues and the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds.[4] The spacer arm of DTSSP contains a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355).[3][4] This cleavable nature is useful for applications where the crosslinked proteins need to be separated for analysis.[4][7]
Q2: Why is DTSSP considered membrane-impermeable?
A2: DTSSP has sulfonate groups that are negatively charged, making it hydrophilic and unable to readily pass through the lipid bilayer of cell membranes.[3] This property makes it an excellent choice for crosslinking proteins on the cell surface without affecting intracellular proteins.[1][3][8] For intracellular crosslinking, its water-insoluble analog, DSP (Lomant's Reagent), is recommended.[1][3][9]
Q3: What are the key parameters to optimize for a successful DTSSP crosslinking experiment?
A3: The key parameters to optimize are:
-
DTSSP Concentration: Titrate to find the optimal molar excess.
-
Protein Concentration: Adjust to favor intramolecular or intermolecular crosslinking as desired.
-
Reaction Buffer: Use an amine-free buffer with a pH between 7 and 9.[1][2]
-
Incubation Time and Temperature: Typically 30 minutes at room temperature or 2 hours on ice.[1]
-
Quenching: Effectively stop the reaction with an amine-containing buffer.[1]
Q4: How do I cleave the disulfide bond in DTSSP?
A4: The disulfide bond in DTSSP can be cleaved using reducing agents. A common method is to incubate the crosslinked sample with 20-50 mM DTT at 37°C for 30 minutes.[1] For reducing SDS-PAGE sample buffer, 20-50 mM DTT or 2-mercaptoethanol can be included.[1]
Q5: Can I store unused DTSSP solution?
A5: No, it is not recommended to store DTSSP solutions. The NHS-ester moiety is susceptible to hydrolysis, which inactivates the reagent.[1] Always prepare fresh solutions immediately before use and discard any leftover reconstituted crosslinker.[1]
Visualizing Experimental Workflows and Concepts
Caption: Troubleshooting workflow for high background in DTSSP experiments.
Caption: Simplified reaction mechanism of DTSSP crosslinking and cleavage.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. creativemolecules.com [creativemolecules.com]
- 3. covachem.com [covachem.com]
- 4. DTSSP(3,3′-二硫代双(磺基琥珀酰亚胺丙酸酯)) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. covachem.com [covachem.com]
- 8. DTSSP Crosslinker 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: DTSSP Crosslinker
Welcome to the technical support center for the DTSSP crosslinker. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crosslinking and cleavage of 3,3'-dithiobis(sulfosuccinimidylpropionate) (B12362739) (DTSSP).
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
A1: DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) is a water-soluble, homobifunctional crosslinker.[1] It contains two N-hydroxysulfosuccinimide (Sulfo-NHS) esters that react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[2] The spacer arm of DTSSP contains a disulfide bond, which can be cleaved by reducing agents, allowing the crosslinked proteins to be separated.[2] Because it is water-soluble and membrane-impermeable, it is ideal for crosslinking cell surface proteins.[1][2]
Q2: Which buffers should I use for the DTSSP crosslinking reaction?
A2: It is crucial to use amine-free buffers, as primary amines will compete with the target proteins for reaction with the NHS esters.[1][3] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers, all at a pH range of 7-9.[1][2][3] Avoid buffers such as Tris or glycine (B1666218) until you are ready to quench the reaction.[1][4]
Q3: How should I prepare and store DTSSP?
A3: DTSSP is moisture-sensitive.[1][3] It should be stored desiccated at 4-8°C.[1] Before opening the vial, it must be equilibrated to room temperature to prevent moisture condensation.[1] Reconstitute the crosslinker immediately before use, as the NHS-ester moiety readily hydrolyzes, especially in aqueous solutions.[1] Do not prepare stock solutions for long-term storage.[1][5]
Q4: How do I cleave the DTSSP crosslink?
A4: The disulfide bond in DTSSP is cleaved using a reducing agent.[2] Common methods include:
-
Dithiothreitol (DTT): Incubate the sample with 20-50 mM DTT at 37°C for 30 minutes.[1][6]
-
β-mercaptoethanol (BME): Use 5% BME in SDS-PAGE sample buffer and heat at 100°C for 5 minutes.[3]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol reducing agent and can be used at 5-50 mM at room temperature.[7] It is more stable than DTT in some conditions and does not need to be removed before certain downstream applications like thiol-reactive labeling.[7]
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with DTSSP.
Problem 1: Incomplete or No Cleavage of Crosslinked Proteins
You observe high molecular weight bands on a reducing SDS-PAGE gel that do not resolve into individual proteins, or your protein of interest does not release from an immunoprecipitated complex after reduction.
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the concentration of the reducing agent. DTT concentrations up to 100 mM can be used.[8] Ensure the reducing agent solution is fresh, as DTT can oxidize over time. |
| Suboptimal Reaction Conditions | Optimize the cleavage reaction time and temperature. For DTT, increasing the temperature from 37°C to 56°C can improve reduction efficiency.[8] Extend incubation times up to 1-2 hours if necessary, but be mindful of potential protein degradation.[9] |
| Presence of Inhibitors | Ensure your buffer does not contain substances that might inhibit the reducing agent. If unsure, perform a buffer exchange or dialysis against a suitable cleavage buffer before adding the reducing agent.[9] |
| Inaccessible Disulfide Bond | The crosslink may be sterically hindered within a large protein complex. Try denaturing the proteins with SDS (e.g., in SDS-PAGE sample buffer with 5% BME) before cleavage.[3] |
Problem 2: Low or No Signal for My Protein of Interest on a Western Blot After Crosslinking
After performing the crosslinking reaction, you can no longer detect your target protein using a specific antibody.
| Possible Cause | Recommended Solution |
| Antibody Epitope Masking | The this compound may have reacted with a lysine residue within or near the antibody's binding site.[10] To test this, run a non-reducing SDS-PAGE gel. A high molecular weight smear or shifted bands corresponding to the crosslinked complex should appear if the crosslinking was successful.[10] If possible, try a different primary antibody that binds to a different epitope. |
| Over-crosslinking | Using too high a concentration of DTSSP can lead to large, insoluble protein aggregates that do not enter the gel or transfer efficiently.[10] Perform a titration experiment to determine the optimal molar excess of DTSSP for your specific protein concentration.[4] A 10- to 50-fold molar excess is a common starting point.[1] |
| Protein Degradation | Ensure protease inhibitors are included in your lysis buffer to prevent degradation during sample preparation.[11] |
Problem 3: Unexpected or False-Positive Results in Mass Spectrometry
Your mass spectrometry data shows unexpected masses or identifies crosslinks between proteins that are not expected to interact.
| Possible Cause | Recommended Solution |
| Disulfide Bond Scrambling | The disulfide bond in DTSSP can undergo thiol-exchange, especially at alkaline pH (e.g., during trypsin digestion), leading to the formation of artificial crosslinks.[12] This can be minimized by shortening the trypsin incubation time.[12] If possible, perform digestion at a more acidic pH with an alternative protease like pepsin, though this may reduce specificity.[12] |
| Reagent or Buffer Contamination | Commercially available DTSSP can contain contaminants, and buffers may contain ammonium (B1175870) ions, both of which can lead to unexpected side-products.[13][14] Use high-purity reagents and freshly prepared, amine-free buffers. |
| Non-specific Reactivity | Besides primary amines, DTSSP has been reported to show some reactivity towards serine and tyrosine residues, which could generate unexpected crosslinks.[13][14] |
| In-source Fragmentation | Some DTSSP-peptide adducts are prone to fragmentation within the mass spectrometer's source, creating additional unexpected ions.[13][14] This is an instrument-dependent phenomenon that may require optimization of MS parameters. |
Quantitative Data Summary
The efficiency of cleaving the disulfide bond is dependent on the concentration and temperature of the reducing agent.
Table 1: Effect of DTT Concentration on Antibody Reduction Data adapted from a study on trastuzumab reduction at 37°C for 30 minutes.[8]
| DTT Concentration (mM) | Approximate Free Thiols per Antibody |
| 0.1 | 0.4 |
| 1.0 | 1.2 |
| 5.0 | 5.4 |
| 10.0 | 7.0 |
| 20.0 | 8.0 |
| 50.0 | 8.0 |
| 100.0 | 8.0 |
Table 2: Effect of Temperature on Antibody Reduction with DTT Data adapted from a study using 5 mM DTT for 30 minutes.[8]
| Temperature (°C) | Approximate Free Thiols per Antibody |
| 4 | 3.8 |
| 25 | 4.6 |
| 37 | 5.4 |
| 56 | 6.0 |
Experimental Protocols & Visualizations
Standard Protocol for DTSSP Crosslinking and Cleavage
This protocol provides a general workflow for crosslinking proteins in solution followed by cleavage for analysis by SDS-PAGE.
Caption: General workflow for protein crosslinking with DTSSP and subsequent cleavage.
Troubleshooting Logic for Incomplete Cleavage
Use this diagram to diagnose and solve issues related to inefficient cleavage of your DTSSP crosslinks.
Caption: Troubleshooting workflow for diagnosing incomplete DTSSP cleavage.
Mechanism of Disulfide Scrambling
This diagram illustrates how thiol-exchange at alkaline pH can lead to the formation of false-positive crosslinks, a critical issue in mass spectrometry-based studies.
Caption: Thiol-exchange at alkaline pH can cause disulfide scrambling of DTSSP crosslinks.[12]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. store.sangon.com [store.sangon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. covachem.com [covachem.com]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DTSSP Crosslinker Interference with Antibody Detection
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with antibody detection after using the 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) crosslinker. This resource provides troubleshooting advice and frequently asked questions to help you resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
DTSSP is a water-soluble, membrane-impermeable, and thiol-cleavable crosslinker.[1][2][3] It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][4][5] Its primary application is to stabilize protein-protein interactions both on the cell surface and in solution.[1][4] The disulfide bond in its spacer arm allows for the cleavage of the crosslink using reducing agents.[1][6]
Q2: Why is my antibody not detecting my protein of interest after DTSSP crosslinking?
There are several potential reasons for the loss of antibody detection after using DTSSP:
-
Epitope Masking: The DTSSP crosslinker reacts with lysine residues. If lysine residues are present within or near the epitope recognized by your antibody, the crosslinker can modify them, preventing the antibody from binding.[4][7] This is a common cause of signal loss in techniques like Western blotting and co-immunoprecipitation (co-IP).[8]
-
Formation of High Molecular Weight Complexes: Crosslinking creates larger protein complexes. These complexes may not migrate properly through the gel during SDS-PAGE or may not transfer efficiently to the membrane during Western blotting, leading to a weak or absent signal.[8][9]
-
Conformational Changes: The crosslinking process can induce conformational changes in the target protein, which may alter the epitope and prevent antibody recognition.[4]
-
Incomplete Cleavage of the Crosslinker: If the disulfide bond in the DTSSP is not fully cleaved by the reducing agent (e.g., DTT or β-mercaptoethanol) in your sample buffer, the protein complex will not resolve into its individual components, making the target protein inaccessible to the antibody.[9]
Q3: How can I prevent epitope masking by DTSSP?
While it's not always possible to completely prevent epitope masking, you can take steps to minimize it:
-
Titrate the DTSSP Concentration: Use the lowest concentration of DTSSP that effectively crosslinks your proteins of interest. A good starting point is a 10- to 50-fold molar excess of the crosslinker to the protein.[4]
-
Optimize Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., on ice) can help to control the extent of the crosslinking reaction.[4]
-
Use a Different Antibody: If you suspect epitope masking, try using a different antibody that recognizes a different epitope on the target protein.[7]
-
Consider Alternative Crosslinkers: If DTSSP consistently interferes with your antibody, you might consider using a crosslinker with a different reactive group or a different spacer arm length.
Q4: What are the key considerations for the DTSSP crosslinking reaction buffer?
The choice of buffer is critical for a successful DTSSP crosslinking experiment. Avoid buffers that contain primary amines, such as Tris and glycine, as they will compete with the target proteins for reaction with the NHS esters of DTSSP, thereby quenching the crosslinking reaction.[4] Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers at a pH of 7-9.[1][4]
Q5: How do I properly quench the DTSSP crosslinking reaction?
To stop the crosslinking reaction, you can add a quenching solution containing primary amines. A common and effective quenching agent is Tris buffer (e.g., 1M Tris, pH 7.5) at a final concentration of 20-50 mM.[4] Glycine can also be used for this purpose.[4] Incubate for 15 minutes to ensure all unreacted DTSSP is neutralized.[4]
Troubleshooting Guide
This guide addresses common problems encountered when using DTSSP in workflows involving antibody detection.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal in Western Blot | Epitope Masking: DTSSP has modified lysine residues within the antibody binding site.[8] | - Titrate the DTSSP concentration to the lowest effective level.[4]- Test an antibody that recognizes a different epitope.[7]- Consider using a different crosslinker. |
| Incomplete Cleavage of Crosslinker: The disulfide bond in DTSSP was not fully reduced.[9] | - Increase the concentration of the reducing agent (DTT or β-mercaptoethanol) in your SDS-PAGE sample buffer to 20-50mM.[4]- Ensure fresh reducing agent is used.- Increase the heating time and/or temperature of your sample before loading on the gel. | |
| Poor Transfer of High Molecular Weight Complexes: Large crosslinked complexes are not transferring efficiently to the membrane.[8] | - Optimize your Western blot transfer conditions for high molecular weight proteins (e.g., use a lower percentage gel, a wet transfer system, and longer transfer times). | |
| Protein Degradation: The target protein or its binding partners are being degraded during the experiment. | - Add protease inhibitors to your lysis and wash buffers.[10] | |
| Low Yield in Co-Immunoprecipitation (Co-IP) | Disruption of Protein-Protein Interactions: The lysis buffer is too harsh and is disrupting the protein complexes you are trying to capture.[7] | - Use a milder lysis buffer. For example, a buffer with a non-ionic detergent like NP-40 or Triton X-100 is often gentler than one containing ionic detergents like SDS or deoxycholate.[7][10] |
| Antibody Not Binding to the Target: The crosslinking has masked the epitope for the IP antibody. | - Test the antibody's ability to immunoprecipitate the non-crosslinked target protein first.- If the non-crosslinked protein IPs successfully, consider reducing the DTSSP concentration or trying a different antibody. | |
| Inefficient Antibody-Bead Coupling: The antibody is not effectively binding to the Protein A/G beads. | - Ensure your antibody isotype is compatible with the type of beads being used.[11] | |
| High Background in Co-IP | Non-specific Binding to Beads: Proteins are binding non-specifically to the IP beads. | - Pre-clear the lysate by incubating it with beads alone before adding the antibody.[7]- Block the beads with a protein like BSA before use.[11] |
| Non-specific Antibody Binding: The antibody is binding to off-target proteins. | - Use an affinity-purified antibody.[10]- Titrate the antibody concentration to find the optimal amount that pulls down your target without excessive background.[10] | |
| Insufficient Washing: Non-specifically bound proteins are not being adequately washed away. | - Increase the number and/or stringency of your wash steps.[12] You can add a small amount of non-ionic detergent to the wash buffer.[12] |
Experimental Protocols
Protocol 1: General DTSSP Crosslinking of Proteins in Solution
-
Prepare Protein Sample: Dissolve your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.[4]
-
Prepare DTSSP: Immediately before use, dissolve DTSSP in water or the reaction buffer.[4]
-
Crosslinking Reaction: Add the DTSSP solution to your protein sample. A common starting point is a 20- to 50-fold molar excess of DTSSP to protein when the protein concentration is less than 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[4]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Add a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM.[4]
-
Incubate to Quench: Incubate for an additional 15 minutes at room temperature to stop the reaction.[4]
-
Downstream Analysis: The crosslinked sample is now ready for downstream applications such as co-IP or SDS-PAGE.
Protocol 2: Cleavage of DTSSP Crosslinks for SDS-PAGE Analysis
-
Prepare Sample Buffer: To your standard SDS-PAGE loading buffer, add a reducing agent such as DTT or β-mercaptoethanol to a final concentration of 20-50 mM.[4]
-
Add Sample Buffer: Add the reducing sample buffer to your crosslinked protein sample.
-
Heat Sample: Heat the sample at 100°C for 5-10 minutes to ensure complete cleavage of the disulfide bonds and denaturation of the proteins.[4]
-
Load Gel: Load the sample onto your SDS-PAGE gel for electrophoresis.
Visualizations
Caption: A flowchart for troubleshooting antibody detection issues after DTSSP crosslinking.
Caption: How DTSSP modification of lysine residues can mask an antibody's epitope.
References
- 1. covachem.com [covachem.com]
- 2. DTSSP | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]
- 3. Thiol-Cleavable Cross-Linker: DTSSP Features & Benefits [campbellscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. creativemolecules.com [creativemolecules.com]
- 6. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing DTSSP to Protein Molar Ratios: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) to protein for effective crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of DTSSP to protein?
A1: The optimal molar ratio of DTSSP to protein is dependent on the concentration of the protein solution. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of the crosslinker is a good starting point. If the protein concentration is less than 5 mg/mL, a 20- to 50-fold molar excess is recommended.[1] The final concentration of DTSSP in the reaction mixture typically ranges from 0.25 to 5 mM.[1]
Q2: How do I prepare the DTSSP solution?
A2: DTSSP is water-soluble and should be reconstituted immediately before use, as the NHS-ester moiety readily hydrolyzes.[1] It can be dissolved in water, a compatible buffer such as PBS, or 5 mM sodium citrate (B86180) buffer (pH 5.0).[1] It is not recommended to prepare stock solutions for long-term storage.[1]
Q3: What are the optimal reaction conditions for DTSSP crosslinking?
A3: DTSSP is most reactive with primary amines at a pH range of 7-9.[2] The reaction can be carried out for 30 minutes at room temperature or for 2 hours on ice.[1]
Q4: My crosslinking reaction is not working. What are some possible causes and solutions?
A4: Several factors can lead to failed crosslinking. Here are some common issues and troubleshooting steps:
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with DTSSP.[1] Ensure your protein sample is in a buffer like Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, or borate.[1]
-
Hydrolyzed DTSSP: DTSSP is moisture-sensitive.[1] Ensure the reagent is stored desiccated and brought to room temperature before opening to prevent condensation. Always prepare fresh solutions.[1]
-
Suboptimal Molar Ratio: The initial recommended ratios are starting points. You may need to perform a titration experiment to find the optimal DTSSP concentration for your specific protein and concentration.
-
Incorrect pH: The reaction efficiency is significantly lower at acidic pH. Ensure the reaction buffer is within the optimal pH range of 7-9.[2]
Q5: I am observing significant protein aggregation after crosslinking. How can I prevent this?
A5: Protein aggregation can occur if the crosslinker concentration is too high, leading to extensive intermolecular crosslinking. To mitigate this:
-
Reduce the DTSSP to Protein Molar Ratio: Titrate down the concentration of DTSSP to find a balance between efficient crosslinking of interacting partners and minimizing random aggregation.
-
Optimize Incubation Time: A shorter incubation time may be sufficient to capture specific interactions without causing excessive crosslinking.
-
Adjust Protein Concentration: Very high protein concentrations can increase the likelihood of non-specific intermolecular crosslinking.
Q6: How can I confirm that my crosslinking reaction was successful?
A6: The success of a crosslinking reaction can be verified by analyzing the samples using SDS-PAGE and Western blotting. Under non-reducing conditions, you should observe higher molecular weight bands corresponding to the crosslinked protein complexes.[3] As a control, running a sample under reducing conditions (with DTT or β-mercaptoethanol) will cleave the disulfide bond in DTSSP, and you should see a return to the monomeric state of your protein.[3]
Quantitative Data Summary
For easy comparison, the following tables summarize the key quantitative parameters for DTSSP crosslinking experiments.
Table 1: Recommended DTSSP to Protein Molar Ratios
| Protein Concentration | Recommended Molar Excess of DTSSP |
| > 5 mg/mL | 10-fold[1] |
| < 5 mg/mL | 20- to 50-fold[1] |
Table 2: Reaction Conditions
| Parameter | Recommended Value |
| Final DTSSP Concentration | 0.25 - 5 mM[1] |
| Reaction pH | 7 - 9[2] |
| Incubation Time | 30 minutes at Room Temperature or 2 hours on Ice[1] |
| Quenching Solution | 1M Tris or Glycine[1] |
| Final Quenching Concentration | 20 - 50 mM[1] |
| Quenching Time | 15 minutes[1] |
Experimental Protocols
Protocol 1: Crosslinking of Proteins in Solution
-
Sample Preparation: Prepare your protein sample in a suitable reaction buffer (e.g., PBS, HEPES) at the desired concentration. Ensure the buffer is free of primary amines.[1]
-
DTSSP Preparation: Immediately before use, dissolve DTSSP in the reaction buffer to the desired stock concentration.
-
Crosslinking Reaction: Add the appropriate volume of the DTSSP solution to your protein sample to achieve the target molar ratio.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[1]
-
Incubate to Quench: Allow the quenching reaction to proceed for 15 minutes at room temperature.[1]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.
Protocol 2: Crosslinking of Cell Surface Proteins
-
Cell Preparation: Wash cells twice with an ice-cold, amine-free buffer like PBS to remove any contaminating proteins from the culture medium.
-
Ligand Incubation (Optional): For studying receptor-ligand interactions, incubate the cells with the ligand for 1 hour at 4°C.[1]
-
Crosslinking: Add DTSSP to the cell suspension to a final concentration of 1-2 mM.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Terminate the reaction by adding a quenching solution to a final concentration of 10-20 mM and incubate for 15 minutes.[1]
-
Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis of the crosslinked protein complexes.
Visualizations
Caption: A flowchart of the general experimental workflow for DTSSP crosslinking.
Caption: A logic diagram for troubleshooting common DTSSP crosslinking issues.
References
impact of primary amine containing buffers on DTSSP
This guide provides detailed information on the use of the crosslinking agent DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), with a specific focus on its interaction with primary amine-containing buffers.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
A1: DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinking reagent.[1][2] Its structure features an N-hydroxysulfosuccinimide (Sulfo-NHS) ester at each end of a 12-angstrom spacer arm.[2][3] These Sulfo-NHS esters react with primary amines (-NH2), found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4][5] Because it is sulfonated, DTSSP is water-soluble and membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.[4][6] The spacer arm contains a disulfide bond, which can be easily cleaved by reducing agents like DTT or 2-mercaptoethanol (B42355), allowing the crosslinked proteins to be separated for analysis.[6][7]
Q2: What are primary amine-containing buffers and why do they interfere with DTSSP?
A2: Primary amine-containing buffers include common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[4] These buffers are problematic because the primary amine in the buffer molecule can directly react with the Sulfo-NHS esters of DTSSP.[1][4] This reaction is a competitive inhibition; the buffer amine competes with the primary amines on the target protein.[1][4] When a DTSSP molecule reacts with the buffer, it is "quenched" or capped, rendering it unable to form a crosslink with the target protein. This significantly reduces the efficiency of the crosslinking reaction.[4][8]
Q3: Which buffers are recommended for use with DTSSP?
A3: To ensure efficient crosslinking, it is crucial to use buffers that do not contain primary amines.[4][8] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers, typically used at a pH range of 7 to 9.[1][4][6] If your sample is in a buffer containing Tris or glycine, it should be extensively dialyzed against an amine-free buffer before adding DTSSP.[1]
Q4: How do I stop or "quench" the DTSSP crosslinking reaction?
A4: The same primary amine-containing buffers that interfere with the reaction are used to intentionally stop it.[4] After the desired incubation time, a high concentration of a primary amine buffer, such as 1M Tris pH 7.5, is added to the reaction mixture.[1][4] This quickly reacts with and neutralizes any remaining active DTSSP, preventing further crosslinking. A final concentration of 20-50 mM Tris is typically sufficient.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Crosslinking | Presence of primary amines in the reaction buffer (e.g., Tris, glycine). [4][8] | Ensure your protein sample is in an amine-free buffer like PBS or HEPES. If necessary, perform a buffer exchange via dialysis or a desalting column before the experiment.[1] |
| Hydrolysis of DTSSP. The NHS-ester groups on DTSSP are moisture-sensitive and can hydrolyze, becoming non-reactive.[4] Hydrolysis is faster at higher pH.[1][4] | Always equilibrate the DTSSP vial to room temperature before opening to prevent condensation.[4] Reconstitute DTSSP immediately before use and discard any unused solution.[1][4] | |
| Insufficient DTSSP concentration. | The optimal concentration of DTSSP can range from 0.25 to 5 mM.[4] For protein concentrations >5 mg/mL, use a 10-fold molar excess of crosslinker. For concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[1][4] | |
| High Background or Non-Specific Bands | Over-crosslinking. Reaction time is too long or DTSSP concentration is too high. | Reduce the incubation time (a typical range is 30 minutes at room temperature or 2 hours on ice) or decrease the molar excess of DTSSP.[4] |
| Contaminants in the sample. Other proteins or molecules with primary amines are present. | Purify the protein of interest to a higher degree before starting the crosslinking reaction. | |
| Inconsistent Results | Variability in buffer preparation. Small amounts of amine contaminants can affect results. | Use high-purity reagents for buffer preparation. Dedicate a set of glassware and solutions specifically for amine-free crosslinking experiments. |
| DTSSP reagent degradation. | Store DTSSP desiccated at 4-8°C.[4] Avoid preparing large stock solutions that will be stored and reused.[4] |
Quantitative Impact of Tris on Crosslinking
The presence of a primary amine buffer like Tris drastically reduces the availability of active DTSSP for protein crosslinking. While precise kinetic data can vary, the following table provides an illustrative summary of the expected impact.
| Tris Concentration (mM) | Expected Crosslinking Efficiency | Rationale |
| 0 | 100% (Optimal) | In an amine-free buffer, DTSSP reacts primarily with the target protein. |
| 1-10 | 50-80% | Low concentrations of Tris begin to compete with the target amines, reducing yield. |
| 20-50 | 10-40% | At concentrations used for quenching, Tris rapidly consumes the majority of the DTSSP.[4] |
| >100 | <5% | High concentrations of Tris will almost completely inhibit the desired protein crosslinking reaction. |
Visualizations
Reaction Pathway of DTSSP
The following diagram illustrates the competitive reaction of DTSSP with a target protein's primary amine versus an interfering primary amine from a buffer like Tris.
Caption: Competing reactions for DTSSP with target proteins vs. primary amine buffers.
Standard DTSSP Experimental Workflow
This workflow outlines the key steps for a successful protein crosslinking experiment using DTSSP.
Caption: A typical experimental workflow for protein crosslinking with DTSSP.
Troubleshooting Flowchart for Low Yield
Use this decision tree to diagnose and resolve issues of low or no crosslinking product.
Caption: A decision tree for troubleshooting low DTSSP crosslinking efficiency.
Experimental Protocols
Protocol 1: Standard DTSSP Crosslinking of Proteins
This protocol describes a general procedure for crosslinking proteins in solution.
-
Buffer Preparation : Prepare a suitable amine-free reaction buffer, such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS).
-
Sample Preparation : If the protein sample is in a buffer containing primary amines like Tris, exchange it into the reaction buffer using dialysis or a desalting column.[1] Adjust the final protein concentration.
-
DTSSP Reconstitution : Equilibrate the vial of DTSSP to room temperature before opening. Immediately before use, dissolve the DTSSP in the reaction buffer to a concentration of 10-25 mM.[4] Discard any unused solution.
-
Crosslinking Reaction : Add the freshly prepared DTSSP solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker over the protein is recommended.[1][4]
-
Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4] Optimal times may vary depending on the specific proteins and concentrations.
-
Quenching : Stop the reaction by adding a quenching solution (e.g., 1 M Tris, pH 7.5) to a final concentration of 20-50 mM.[4] Incubate for an additional 15 minutes at room temperature.[4]
-
Analysis : The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry. To cleave the crosslink, add DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes before analysis.[4]
Protocol 2: Testing Buffer Compatibility
This protocol can be used to confirm if a specific buffer formulation interferes with the DTSSP crosslinking reaction.
-
Setup : Prepare two identical tubes containing a model protein (e.g., BSA at 1 mg/mL) in the buffer you wish to test. Prepare a third tube with the same protein in a known compatible buffer like PBS to serve as a positive control.
-
DTSSP Addition : Add a standard concentration of freshly reconstituted DTSSP (e.g., 1 mM final concentration) to one of the test buffer tubes and to the positive control tube. Add only buffer to the second test buffer tube (negative control).
-
Incubation and Quenching : Incubate all three tubes under standard conditions (e.g., 30 minutes at room temperature). Quench all reactions as described in Protocol 1.
-
SDS-PAGE Analysis : Analyze all three samples on an SDS-PAGE gel under non-reducing conditions (i.e., without DTT or 2-mercaptoethanol in the sample loading buffer).
-
Interpretation :
-
Positive Control (BSA in PBS + DTSSP) : Should show higher molecular weight bands (dimers, trimers, etc.) compared to the BSA monomer band, indicating successful crosslinking.
-
Negative Control (BSA in Test Buffer, no DTSSP) : Should show only the monomer band.
-
Test Sample (BSA in Test Buffer + DTSSP) : Compare the band pattern to the positive control. If you see a similar pattern of high molecular weight bands, the buffer is likely compatible. If you only see the monomer band (similar to the negative control), the buffer contains interfering substances, likely primary amines.
-
References
- 1. store.sangon.com [store.sangon.com]
- 2. DTSSP | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]
- 3. DTSSP Crosslinker 100 mg (CAS 81069-02-5) - 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) - ProteoChem [proteochem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. covachem.com [covachem.com]
- 7. covachem.com [covachem.com]
- 8. creativemolecules.com [creativemolecules.com]
DTSSP crosslinker solubility and stability issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the use of DTSSP (3,3'-dithiobis[sulfosuccinimidylpropionate]), focusing on common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve DTSSP? Is it water-soluble?
A1: Yes, DTSSP is the water-soluble analog of DSP, designed for use in aqueous solutions.[1][2][3] It can be dissolved directly in water or a compatible buffer.[1][2] For sensitive applications, an alternative method is to first dissolve DTSSP in 5mM sodium citrate (B86180) buffer at pH 5.0 and then add it drop-wise to your reaction mixture.[1][2] While it is also soluble in DMSO, its primary advantage is its solubility in aqueous buffers for applications like crosslinking cell surface proteins.[3][4][5]
Q2: Can I prepare a stock solution of DTSSP for later use?
A2: No, it is strongly recommended to reconstitute DTSSP immediately before use.[1][2] The N-hydroxysuccinimide (NHS) ester moieties at either end of the molecule are highly susceptible to hydrolysis in aqueous solutions, which renders the crosslinker inactive.[1][2] Do not prepare stock solutions for storage, and discard any unused reconstituted crosslinker.[1][2]
Q3: How does pH affect the stability and reactivity of DTSSP?
A3: The stability of DTSSP is highly pH-dependent. The NHS-ester moiety readily hydrolyzes, and this hydrolysis rate increases significantly with increasing pH.[1][2] The crosslinking reaction with primary amines (e.g., lysine (B10760008) side chains) is most efficient at a pH range of 7-9.[1][5][6] However, at this pH, there is a competing hydrolysis reaction. Lowering the pH can increase the half-life of the crosslinker in solution but will also decrease the reaction rate with amines.
Q4: What buffers are compatible with DTSSP reactions?
A4: Use non-amine-containing buffers. Phosphate Buffered Saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers at a pH of 7-9 are all suitable choices.[1][5] Crucially, you must avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecules for reaction with the crosslinker, effectively quenching the reaction.[1][6]
Q5: How should I properly store DTSSP powder?
A5: DTSSP is moisture-sensitive and should be stored desiccated.[1][2] Recommended storage conditions for the solid powder are at 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[4][7] Before opening the vial, it is critical to allow it to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation onto the product.[1][2]
Data Summary Tables
Table 1: DTSSP Solubility
| Solvent | Concentration | Notes |
|---|---|---|
| Water / Aqueous Buffers | >6 mg/mL | Recommended for most applications, especially for cell-surface crosslinking.[8][9] |
| DMSO | 125 mg/mL | Use freshly opened, anhydrous DMSO.[10] While soluble, water is typically preferred. |
| 5mM Sodium Citrate, pH 5.0 | Sufficient for reconstitution | A gentle alternative for dissolving before adding to the main reaction buffer.[1][2] |
Table 2: Storage and Stability
| Form | Temperature | Conditions | Shelf Life |
|---|---|---|---|
| Solid Powder | 4°C | Desiccated | Short-term (days to weeks)[4] |
| Solid Powder | -20°C | Desiccated | Long-term (months to years)[4][10] |
| Reconstituted in Solution | Room Temp or 4°C | N/A | Not recommended for storage; use immediately.[1][2] |
Troubleshooting Guides
Problem 1: Low or No Crosslinking Efficiency
| Possible Cause | Recommended Solution |
| Inactive DTSSP | The crosslinker may have been compromised by moisture or hydrolyzed after reconstitution. Always allow the vial to reach room temperature before opening. Prepare the DTSSP solution immediately before adding it to your sample. |
| Incorrect Buffer | Your reaction buffer may contain primary amines (e.g., Tris, glycine). Dialyze your sample extensively against a compatible buffer like PBS or HEPES before starting the experiment.[1] |
| Suboptimal pH | Ensure the reaction buffer pH is between 7 and 9 for efficient reaction with primary amines.[1][6] |
| Insufficient DTSSP Concentration | For protein concentrations >5 mg/mL, use a 10-fold molar excess of DTSSP. For concentrations <5 mg/mL, increase to a 20- to 50-fold molar excess.[1] The final concentration of the crosslinker is typically in the range of 0.25-5 mM.[1] |
| Hydrolysis Outcompeting Crosslinking | Hydrolysis occurs more readily in dilute protein solutions.[1] If working with low concentration samples, consider increasing the molar excess of DTSSP. |
Problem 2: Protein Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High Crosslinker Concentration | Excessive crosslinking can lead to the formation of large, insoluble aggregates. Perform a titration experiment to determine the optimal DTSSP concentration for your specific application. |
| Solvent Issues | If you dissolved DTSSP in an organic solvent like DMSO, ensure the final concentration of the solvent in the reaction is low enough to not cause protein precipitation.[3] |
| Protein Instability | The protein itself may be unstable under the reaction conditions (pH, temperature). Ensure your protein is stable and soluble in the chosen reaction buffer before adding the crosslinker. |
Experimental Protocols & Workflows
Protocol 1: General Protein Crosslinking using DTSSP
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, pH 7.4). If the sample is in a buffer containing Tris or glycine, it must be exchanged by dialysis or gel filtration.
-
DTSSP Reconstitution: Immediately before use, allow the DTSSP vial to equilibrate to room temperature. Weigh out the required amount and dissolve it in the reaction buffer or 5mM sodium citrate (pH 5.0).
-
Crosslinking Reaction: Add the freshly prepared DTSSP solution to your protein sample. The optimal molar ratio of crosslinker to protein must be determined empirically, but a starting point is a 10- to 50-fold molar excess.[1]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1] Incubation on ice may help to reduce the rate of hydrolysis.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM.[1] Incubate for an additional 15 minutes.[1]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, immunoprecipitation, or mass spectrometry.[11]
Protocol 2: Cleavage of DTSSP Crosslinks
The disulfide bond in the DTSSP spacer arm can be cleaved to reverse the crosslink.
-
Prepare Reducing Agent: Prepare a solution of Dithiothreitol (DTT) or 2-Mercaptoethanol (BME).
-
Incubation: Add the reducing agent to the crosslinked sample.
-
Analysis: Analyze the cleaved products, typically by comparing reduced vs. non-reduced samples on an SDS-PAGE gel.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. covachem.com [covachem.com]
- 6. creativemolecules.com [creativemolecules.com]
- 7. DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 8. Cross-Linker DTSSP | CAS 81069-02-5(free acid) Dojindo [dojindo.com]
- 9. DTSSP 80 Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. covachem.com [covachem.com]
Technical Support Center: Reducing Disulfide Bond Scrambling in DTSSP Crosslinking
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols to minimize disulfide bond scrambling when using the crosslinking agent 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP).
Frequently Asked Questions (FAQs)
Q1: What is disulfide bond scrambling in the context of DTSSP crosslinking?
A1: Disulfide bond scrambling is a chemical artifact where the disulfide bond within the DTSSP crosslinker rearranges after the initial, intended crosslinking of lysine (B10760008) residues. This rearrangement, also known as thiol-disulfide exchange, can lead to the formation of "false-positive" crosslinks between peptides that were not proximal in the native protein structure.[1] This phenomenon complicates data analysis and can lead to incorrect structural interpretations.[1]
Q2: What are the primary causes of this scrambling?
A2: The main driver of disulfide scrambling is a reaction between the DTSSP disulfide bond and free thiol (-SH) groups from cysteine residues present in the protein sample.[1][2] This thiol-disulfide exchange is significantly promoted under alkaline conditions (pH > 7.5), which are commonly used for enzymatic digestion with trypsin.[1][3][4] The extent of scrambling has been shown to be directly proportional to the free cysteine content of the proteins being analyzed.[1][5]
Q3: How can I detect if disulfide scrambling is occurring in my experiment?
A3: The most effective method is to use an isotope-labeled version of DTSSP (e.g., a 1:1 mixture of light d0-DTSSP and heavy d8-DTSSP).[1][6]
-
True Crosslinks: In the absence of scrambling, a genuinely crosslinked peptide pair will appear in the mass spectrum as a doublet of peaks separated by 8 Da (for d0/d8), with a characteristic 1:0:1 isotopic pattern.
-
Scrambled Crosslinks: When scrambling occurs, peptides from different crosslinked pairs can recombine randomly. A crosslink formed exclusively by scrambling will exhibit a tell-tale 1:2:1 isotopic pattern.[1][5] Any observed ratio between these two extremes (1:X:1, where 0 < X < 2) indicates a true crosslink where a portion of the signal is noise from scrambling.[5]
Q4: My protein has a high cysteine content. What is the best first step to reduce scrambling?
A4: For proteins with high cysteine content, the most robust strategy is to block the free thiols before they can react with the DTSSP disulfide bond.[1][7] This is achieved by alkylating the cysteine residues. N-ethylmaleimide (NEM) is a highly effective alkylating agent for this purpose because its reaction with free thiols is rapid and efficient across a wide pH range, effectively "capping" the cysteines and preventing them from participating in disulfide exchange.[8][9]
Q5: How does lowering the pH help prevent scrambling?
A5: Thiol-disulfide exchange reactions depend on the presence of the nucleophilic thiolate anion (S⁻).[3][10] By lowering the pH of the solution to be mildly acidic (e.g., pH 6.0-6.5), the free thiol groups (SH) remain protonated.[2][7][11] This protonated state is significantly less reactive, which suppresses the rate of disulfide scrambling.[7][11] However, standard trypsin digestion is less efficient at lower pH, which presents a trade-off.[12]
Q6: What are the pros and cons of using alkylating agents like N-ethylmaleimide (NEM)?
A6:
-
Pros: NEM is highly effective at preventing disulfide scrambling by irreversibly blocking free thiols.[8] It reacts quickly and is effective even under the basic pH conditions required for optimal trypsin activity.[8]
-
Cons: At pH values above 7.5, NEM can begin to show reactivity with primary amines (like lysine side chains), which could potentially interfere with the primary DTSSP crosslinking reaction if not properly controlled.[9] Additionally, excess, unreacted NEM can sometimes interfere with subsequent analysis and should be removed.[13]
Q7: Can I just shorten my trypsin digestion time? What are the trade-offs?
A7: Yes, shortening the trypsin incubation time is a very effective strategy to reduce scrambling.[5] Since scrambling is a time-dependent process, less time under scrambling-prone conditions (like alkaline pH during digestion) results in fewer false-positive crosslinks. The main trade-off is potentially incomplete protein digestion, which could lead to fewer identified peptides and reduced sequence coverage. To counteract this, you can increase the enzyme-to-protein ratio.[1]
Q8: Are there alternatives to standard trypsin digestion?
A8: Yes, several alternative digestion strategies can minimize scrambling:
-
Low pH Digestion: Use proteases that are active at an acidic pH where scrambling is suppressed, such as pepsin.[1][14] The drawback is that pepsin has lower cleavage specificity, which can complicate data analysis.[1][12]
-
Low pH Digestion Kits: Commercial kits are available that use a combination of enzymes, such as a low pH-resistant Lys-C and trypsin, designed to work efficiently at a mildly acidic pH (e.g., 6.5), thereby minimizing scrambling while maintaining good cleavage specificity.[12][15][16]
Troubleshooting Guide
Problem: Mass spectrometry data shows a high abundance of false-positive crosslinks (e.g., 1:2:1 isotope patterns with labeled DTSSP).
Primary Cause: Disulfide bond scrambling due to thiol-disulfide exchange during sample processing, particularly during enzymatic digestion.
Solution Workflow
The following diagram outlines a logical workflow for troubleshooting and mitigating disulfide bond scrambling.
Chemical Mechanism of Scrambling
Understanding the underlying chemical reaction is key to preventing it. Free thiols from cysteine residues attack the disulfide bond of a legitimate DTSSP crosslink, leading to a cascade of exchange reactions that result in non-native, or "scrambled," crosslinks.
Quantitative Data Summary
Reducing the trypsin digestion time can dramatically decrease the percentage of false-positive (scrambled) crosslinks, especially for proteins with high cysteine content like Malate Dehydrogenase (MDH).
| Protein | Digestion Time (hours) | Protease:Protein Ratio | Scrambling Percentage (%) (False-Positives) | Reference |
| MDH | 4 | 1:100 | 94 | [1] |
| MDH | 1 | 1:10 | 29 | [1] |
Experimental Protocols
Protocol 1: Alkylation of Free Thiols with N-Ethylmaleimide (NEM)
This protocol is designed to block free cysteine residues after the initial DTSSP crosslinking reaction but before enzymatic digestion to prevent scrambling.
-
Perform DTSSP Crosslinking: Follow your standard protocol for crosslinking your protein sample with DTSSP. Quench the reaction as usual (e.g., with Tris or glycine).
-
Prepare NEM Stock: Immediately before use, prepare a 100-200 mM stock solution of NEM in an amine-free buffer (e.g., PBS) or ultrapure water.[9] NEM hydrolyzes in aqueous solutions, so the stock should be made fresh.
-
Denature and Alkylate:
-
Denature your crosslinked protein sample under standard conditions (e.g., in 8 M Urea or 6 M Guanidine-HCl).
-
Add the fresh NEM stock solution to the denatured sample to achieve a final concentration that provides at least a 10-fold molar excess of NEM over the total concentration of free thiols in your sample.[9] If the thiol concentration is unknown, a final NEM concentration of 10-20 mM is a common starting point.[17]
-
-
Incubate: Allow the alkylation reaction to proceed for 1-2 hours at room temperature in the dark.[9]
-
Proceed to Digestion: After alkylation, the sample can be diluted to the appropriate denaturant concentration for your protease (e.g., dilute Urea to <2 M for trypsin) and proceed directly to enzymatic digestion. There is no need to remove excess NEM before digestion.
Protocol 2: Shortened Trypsin Digestion
This protocol modifies a standard digestion to minimize the time available for scrambling to occur.
-
Prepare Sample: After DTSSP crosslinking and quenching (and optionally, NEM alkylation as per Protocol 1), prepare your sample for digestion in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate, pH ~8.0).
-
Adjust Enzyme Ratio: Instead of a standard 1:50 or 1:100 (protease:protein, w/w) ratio, use a higher ratio, such as 1:10 or 1:20.[1] This increases the speed of digestion.
-
Digest: Incubate the sample at 37°C for a significantly reduced time, for example, 1 to 4 hours instead of overnight.[1]
-
Stop Digestion: Halt the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 1-2%, which will lower the pH and inactivate the trypsin.
-
Sample Cleanup: Proceed with your standard sample cleanup protocol (e.g., C18 desalting) for LC-MS analysis.
Protocol 3: Low pH Digestion
This protocol uses mildly acidic conditions to suppress scrambling during the digestion step.
-
Prepare Sample: After DTSSP crosslinking and quenching, buffer-exchange the sample into a mildly acidic buffer, such as 100 mM Tris-HCl, adjusted to pH 6.5.[12]
-
Alkylate (Recommended): To ensure complete prevention of scrambling, perform NEM alkylation as described in Protocol 1. NEM is highly reactive at this pH.[13]
-
Prepare Enzyme Mix: Use a combination of proteases suitable for low pH, such as a mix of low pH-resistant Lys-C and trypsin.[12][15][16]
-
First Digestion (Lys-C): Add Lys-C to the sample and incubate for 4 hours at 37°C.
-
Second Digestion (Trypsin): Add trypsin to the same tube and continue the incubation overnight at 37°C.[12]
-
Stop Digestion and Cleanup: Stop the reaction with acid and proceed with sample cleanup as described in Protocol 2.
References
- 1. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creativemolecules.com [creativemolecules.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njms.rutgers.edu [njms.rutgers.edu]
- 13. promega.com [promega.com]
- 14. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. AccuMAP® Low pH Protein Digestion Kits Technical Manual [promega.com]
- 17. Reddit - The heart of the internet [reddit.com]
DTSSP crosslinking high molecular weight smear on gel
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high molecular weight smears on SDS-PAGE gels after protein crosslinking with DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)).
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
A1: DTSSP is a water-soluble, homobifunctional crosslinker.[1] It has an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of its spacer arm, which react with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide) to form stable amide bonds.[1] The spacer arm contains a disulfide bond, which allows the crosslinker to be cleaved by reducing agents.[2] This cleavable feature is beneficial for identifying crosslinked proteins via mass spectrometry.[2]
Q2: Why am I seeing a high molecular weight smear on my gel after DTSSP crosslinking?
A2: A high molecular weight smear is a common outcome in crosslinking experiments and can indicate several things:
-
Successful Crosslinking: The smear can be an indication that the crosslinking reaction was successful, resulting in a heterogeneous population of intermolecularly and intramolecularly crosslinked protein complexes of various sizes.[3][4]
-
Excessive Crosslinking: Too high a concentration of DTSSP or too long a reaction time can lead to the formation of large, insoluble protein aggregates that do not migrate properly through the gel, resulting in a smear.[3][5]
-
Protein Aggregation: The protein of interest may be prone to aggregation, and the crosslinking process can sometimes exacerbate this.[5]
-
Microheterogeneity: The crosslinking reagent can react with different amino acid residues on the protein surface, creating a variety of modified proteins with slightly different masses and charges. This microheterogeneity can lead to a smeared appearance on the gel.[3]
Q3: Can the disulfide bond in DTSSP cause any artifacts?
A3: Yes. The disulfide bond in DTSSP can undergo thiol-exchange, especially under alkaline conditions like those used for trypsin digestion. This can lead to the formation of "false-positive" crosslinks, where the detected crosslink did not exist in the native protein structure but formed after the initial crosslinking reaction.[6]
Troubleshooting Guide: High Molecular Weight Smear
Problem: My SDS-PAGE gel shows a high molecular weight smear in the lane with my DTSSP crosslinked sample, making it difficult to interpret the results.
| Potential Cause | Troubleshooting Recommendation |
| DTSSP concentration is too high. | Optimize the DTSSP concentration by performing a titration experiment. Start with a lower molar excess of DTSSP to protein and incrementally increase it to find the optimal concentration that yields discrete crosslinked bands without excessive smearing.[7] |
| Reaction time is too long. | Reduce the incubation time of the crosslinking reaction. A shorter reaction time can limit the extent of crosslinking and reduce the formation of large aggregates. |
| Protein concentration is too high. | High protein concentrations can favor intermolecular crosslinking and aggregation. Try reducing the protein concentration in your reaction. |
| Inadequate quenching of the reaction. | Ensure the crosslinking reaction is effectively stopped by adding a sufficient concentration of a primary amine-containing buffer, such as Tris or glycine, to quench any unreacted DTSSP.[1] |
| Suboptimal buffer conditions. | Ensure your reaction buffer has a pH between 7 and 9 for optimal reactivity of the sulfo-NHS esters.[1] Avoid buffers containing primary amines (e.g., Tris, glycine) during the crosslinking step as they will compete with the reaction.[1] |
| Sample overloading on the gel. | Overloading the gel with too much protein can lead to smearing.[3] Try loading less of your crosslinked sample onto the gel. |
| Inefficient cleavage of the crosslinker (for analysis under reducing conditions). | If you expect to see your monomeric protein band restored after treatment with a reducing agent but still observe a smear, ensure that the reducing agent (e.g., DTT or β-mercaptoethanol) is fresh and used at a sufficient concentration (e.g., 20-50 mM DTT) to fully cleave the disulfide bonds in DTSSP.[1] |
Experimental Protocols
Optimized DTSSP Crosslinking Protocol to Minimize Smearing
This protocol provides a starting point for optimizing DTSSP crosslinking to reduce the formation of high molecular weight smears.
Materials:
-
DTSSP crosslinker
-
Protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7-9.[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]
-
SDS-PAGE loading buffer (with and without reducing agent)
Procedure:
-
Prepare DTSSP Solution: Immediately before use, dissolve DTSSP in an appropriate solvent (e.g., water or buffer).[1] Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.[1]
-
Crosslinking Reaction:
-
Add the freshly prepared DTSSP solution to your protein sample. The optimal molar ratio of DTSSP to protein needs to be determined empirically. Refer to the table below for starting recommendations.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1] Shorter incubation times may be necessary to reduce smearing.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1]
-
Sample Analysis:
-
Mix an aliquot of the quenched reaction with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the crosslinks.
-
Mix another aliquot with non-reducing SDS-PAGE loading buffer to visualize the crosslinked complexes.
-
Analyze the samples by SDS-PAGE.
-
Quantitative Data for DTSSP Crosslinking Optimization
| Parameter | Starting Recommendation | Range for Optimization | Reference |
| DTSSP to Protein Molar Excess | 20- to 50-fold molar excess for protein concentrations < 5 mg/mL; 10-fold molar excess for protein concentrations > 5 mg/mL | 2-fold to 100-fold molar excess | [1] |
| DTSSP Final Concentration | 0.25 - 5 mM | 0.1 - 10 mM | [1] |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice | 15 minutes to 4 hours | [1] |
| Quenching Reagent Concentration | 20 - 50 mM Tris or Glycine | 10 - 100 mM | [1] |
| Cleavage Reagent Concentration | 20 - 50 mM DTT | 10 - 100 mM DTT or β-mercaptoethanol | [1] |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: DTSSP vs. DSP Crosslinkers for Intracellular Protein Interaction Studies
For researchers in the fields of cell biology, proteomics, and drug development, the accurate identification of protein-protein interactions within the cellular environment is paramount. Chemical crosslinkers are invaluable tools in this pursuit, stabilizing transient interactions for subsequent analysis. Among the most common thiol-cleavable crosslinkers are DTSSP and DSP. This guide provides a detailed comparison of these two reagents, clarifying their appropriate applications and providing the necessary protocols for their use, with a focus on intracellular studies.
A critical determinant in the selection of a crosslinker for in-vivo studies is its ability to traverse the cell membrane. The fundamental difference between DTSSP and DSP lies in their membrane permeability, a property dictated by their chemical structures.
The Decisive Factor: Membrane Permeability
DSP (Lomant's Reagent) , or dithiobis(succinimidyl propionate), is a lipophilic molecule due to the absence of any charged groups. This non-polar nature allows it to readily pass through the lipid bilayer of the cell membrane, making it the ideal choice for crosslinking intracellular and intramembrane proteins.[1][2][3][4][5][6]
DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)), in contrast, is the water-soluble analog of DSP.[1][2][4] It possesses sulfonate (SO₃⁻) groups, which are negatively charged and render the molecule hydrophilic. This charge prevents DTSSP from crossing the hydrophobic cell membrane, restricting its use to the cell surface.[1][7][8][9][10][11] Therefore, for the study of intracellular protein interactions, DSP is the appropriate reagent, while DTSSP is not a viable option.
Structural and Functional Comparison
While their membrane permeability dictates their application in living cells, both crosslinkers share several key characteristics. Both are homobifunctional N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide chain) to form stable amide bonds.[1][2][4] They also both feature a disulfide bond within their spacer arm, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins for analysis.[4][5][9]
The following table summarizes the key properties of DTSSP and DSP:
| Feature | DTSSP | DSP |
| Full Chemical Name | 3,3'-dithiobis(sulfosuccinimidyl propionate) | Dithiobis(succinimidyl propionate) |
| Synonyms | Sulfo-Lomant's Reagent | Lomant's Reagent |
| Molecular Weight | 608.51 g/mol | 404.42 g/mol |
| Spacer Arm Length | 12.0 Å[7][10] | 12.0 Å[6][12] |
| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Target Functional Group | Primary amines | Primary amines |
| Solubility | Water-soluble[1][2][4][10] | Water-insoluble (soluble in DMSO or DMF)[1][2][4][12] |
| Membrane Permeability | No (impermeable)[1][7][8][9][10][11] | Yes (permeable)[1][2][3][4][6][13] |
| Primary Application | Cell surface protein crosslinking[1][2][4][8][9][11] | Intracellular and intramembrane protein crosslinking[1][2][3][4][6][13] |
| Cleavability | Yes, with reducing agents (e.g., DTT, 2-mercaptoethanol)[9][10] | Yes, with reducing agents (e.g., DTT, 2-mercaptoethanol)[4][5] |
Experimental Workflows and Protocols
The choice between DTSSP and DSP fundamentally alters the experimental approach for studying protein interactions in a cellular context.
Detailed Protocol for Intracellular Crosslinking with DSP
This protocol is adapted from established methods for in-vivo crosslinking.[5][12]
Materials:
-
Cells of interest cultured to the desired density
-
DSP (Lomant's Reagent)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell Lysis Buffer
Procedure:
-
Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a final concentration of 25-100 mM.[1][6][12] DSP is moisture-sensitive and will hydrolyze in aqueous solutions.[1][12]
-
Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any primary amine-containing components from the medium.
-
Crosslinking Reaction: Dilute the DSP stock solution in pre-warmed (37°C) PBS to a final working concentration of 0.1-2 mM.[1][5] The optimal concentration should be determined empirically. Add the DSP-containing PBS to the cells.
-
Incubation: Incubate the cells at room temperature for 30 minutes or at 37°C for 30 minutes in a CO₂ incubator.[1][5] Incubation on ice for 2 hours is also an option.[1]
-
Quench Reaction: Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[1][12] Incubate for 15 minutes at room temperature.
-
Cell Lysis: Aspirate the quenching solution and wash the cells once with ice-cold PBS. Proceed with your standard cell lysis protocol.
-
Downstream Analysis: The crosslinked protein complexes in the cell lysate are now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry. The disulfide bonds in the crosslinker can be cleaved by adding a reducing agent, such as DTT (final concentration of 20-50 mM), to the sample and incubating at 37°C for 30 minutes.[1]
Chemical Structures and Reaction Mechanism
The underlying chemistry of both crosslinkers involves the reaction of their NHS esters with primary amines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. store.sangon.com [store.sangon.com]
- 5. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3´-Dithiobis(sulfosuccinimidylpropionate) (DTSSP) [proteochem.com]
- 8. medkoo.com [medkoo.com]
- 9. covachem.com [covachem.com]
- 10. DTSSP | Protein Cross-Linkers | Cross-Linking & Modification | Protein Research [gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. proteochem.com [proteochem.com]
- 13. Frontiers | Chemical crosslinkers enhance detection of receptor interactomes [frontiersin.org]
A Head-to-Head Comparison of BS3 and DTSSP for Protein Oligomerization Studies
For researchers, scientists, and drug development professionals engaged in the study of protein-protein interactions and oligomerization, the choice of a chemical cross-linker is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two widely used amine-reactive cross-linkers: Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP). We present their chemical properties, detailed experimental protocols, and a discussion of their respective advantages and disadvantages to aid in the selection of the optimal reagent for your research needs.
At the forefront of chemical cross-linking for studying protein oligomerization are BS3 and DTSSP. Both are homobifunctional N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide) to form stable amide bonds. Their water-soluble nature, conferred by sulfonate groups, makes them ideal for use with purified proteins in aqueous buffers without the need for organic solvents that could perturb protein structure.[1]
The fundamental difference between these two cross-linkers lies in the spacer arm that connects the two reactive NHS ester groups. BS3 possesses a stable, non-cleavable eight-carbon spacer arm. In contrast, DTSSP features a disulfide bond within its spacer arm, rendering it cleavable by reducing agents. This key distinction has significant implications for downstream analysis, particularly when employing mass spectrometry.
Quantitative Comparison of BS3 and DTSSP
While direct head-to-head studies quantifying the cross-linking efficiency of BS3 versus DTSSP are not extensively documented in publicly available literature, a comparative analysis of their chemical properties and typical reaction conditions provides valuable insights into their performance.
| Feature | BS3 (Bis(sulfosuccinimidyl) suberate) | DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) |
| Full Chemical Name | Bis(sulfosuccinimidyl) suberate | 3,3'-Dithiobis(sulfosuccinimidyl propionate) |
| Molecular Weight | 572.43 g/mol [2] | 608.51 g/mol |
| Spacer Arm Length | 11.4 Å[2] | 12.0 Å |
| Reactive Groups | Sulfo-NHS ester (at both ends) | Sulfo-NHS ester (at both ends) |
| Target Specificity | Primary amines (-NH2) | Primary amines (-NH2) |
| Cleavability | Non-cleavable | Cleavable by reducing agents (e.g., DTT, TCEP) |
| Water Solubility | Yes | Yes |
| Membrane Permeability | No | No |
| Primary Application | Stabilizing protein complexes for SDS-PAGE, Co-IP, and structural analysis where a permanent link is desired. | Cross-linking mass spectrometry (XL-MS) for identifying protein-protein interactions; allows for the separation of cross-linked proteins before analysis. |
| Advantages | Forms a stable, permanent bond; straightforward reaction protocol. | Simplifies mass spectrometry data analysis; allows for the enrichment of cross-linked peptides; enables the identification of interacting partners by separating them after cross-linking.[3] |
| Disadvantages | Can lead to complex spectra in mass spectrometry, making data analysis challenging. | Susceptible to thiol-exchange side reactions which can lead to false-positive cross-links; the disulfide bond can be inadvertently reduced during sample preparation.[4] |
Experimental Protocols
Below are detailed protocols for protein cross-linking using BS3 and DTSSP. It is important to note that optimal conditions, such as the molar excess of the cross-linker and incubation time, should be determined empirically for each specific protein system.
BS3 Cross-Linking Protocol
This protocol is a general guideline for cross-linking a purified protein to study its oligomeric state.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0)
-
BS3 cross-linker
-
Reaction Buffer (amine-free, e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or water for dissolving BS3
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration in the Reaction Buffer. If the protein solution contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.
-
BS3 Solution Preparation: Immediately before use, prepare a stock solution of BS3 (e.g., 50 mM) by dissolving it in anhydrous DMSO or water.[5] BS3 is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
-
Cross-Linking Reaction: Add the BS3 stock solution to the protein sample to achieve the desired final concentration. A 20-fold molar excess of cross-linker to protein is a common starting point.[2] The final concentration of BS3 is typically in the range of 0.5 to 5 mM.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2] The reaction rate is only slightly slower at lower temperatures.[2]
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[5] Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
DTSSP Cross-Linking Protocol
This protocol is designed for cross-linking proteins with the intention of subsequent cleavage and analysis, often by mass spectrometry.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0)
-
DTSSP cross-linker
-
Reaction Buffer (amine-free, e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing Agent (e.g., 50 mM DTT or TCEP)
-
Water for dissolving DTSSP
Procedure:
-
Sample Preparation: Prepare the protein sample in the Reaction Buffer, ensuring the absence of primary amines.
-
DTSSP Solution Preparation: Immediately before use, dissolve DTSSP in water to the desired stock concentration.[6]
-
Cross-Linking Reaction: Add the DTSSP solution to the protein sample. A 10-fold molar excess is recommended for protein concentrations greater than 5 mg/mL, and a 20- to 50-fold molar excess for concentrations below 5 mg/mL.[6]
-
Incubation: Incubate the reaction at room temperature for 30 minutes or on ice for 2 hours.[6]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.[6]
-
Cleavage (Optional, prior to analysis): To cleave the cross-links, add the Reducing Agent and incubate for 30 minutes at 37°C.
-
Analysis: Analyze the cross-linked (and cleaved) samples by techniques such as SDS-PAGE under non-reducing and reducing conditions or proceed with sample preparation for mass spectrometry.
Visualizing the Workflows and Reactions
To better illustrate the experimental processes and chemical reactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for protein cross-linking with BS3.
Caption: Experimental workflow for protein cross-linking with DTSSP.
Caption: General reaction of BS3 and DTSSP with primary amines.
Conclusion: Choosing the Right Tool for the Job
The decision between BS3 and DTSSP hinges on the specific goals of the experiment.
Choose BS3 when:
-
The primary objective is to stabilize a protein complex for visualization on a gel (SDS-PAGE) or for co-immunoprecipitation.
-
A permanent, stable linkage is required for structural studies where the identity of the cross-linked partners is already known.
-
Simplicity of the cross-linking protocol is a priority.
Choose DTSSP when:
-
The goal is to identify unknown protein interaction partners using mass spectrometry.
-
The ability to separate cross-linked proteins or peptides is necessary for downstream analysis.
-
A more detailed structural analysis of the interaction interface is desired, as the cleavable nature simplifies the identification of cross-linked peptides.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. covachem.com [covachem.com]
- 4. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Cell Surface Protein Crosslinking: Exploring Alternatives to DTSSP
In the intricate world of cellular communication, understanding the spatial arrangement and interaction of proteins on the cell surface is paramount. Chemical crosslinking has emerged as a powerful technique to capture these transient interactions, providing a snapshot of the cellular machinery in its native state. For years, 3,3'-dithiobis(sulfosuccinimidyl propionate), or DTSSP, has been a workhorse for researchers in this field. Its membrane impermeability and cleavable disulfide bond make it a valuable tool for identifying interacting proteins on the cell surface.
However, the landscape of chemical biology is ever-evolving, and a range of alternatives to DTSSP now offer distinct advantages in terms of efficiency, cleavability, and application in advanced analytical techniques like mass spectrometry. This guide provides a comprehensive comparison of DTSSP and its key alternatives for cell surface protein crosslinking, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Key Players in Cell Surface Protein Crosslinking: A Comparative Overview
The ideal crosslinker for cell surface protein analysis should be membrane-impermeable to ensure it only targets extracellular proteins, and its reactivity should be directed towards accessible functional groups on the protein surface, most commonly primary amines found in lysine (B10760008) residues and at the N-terminus. Furthermore, the ability to cleave the crosslinker is often desirable to facilitate the analysis of crosslinked proteins.
Here, we compare DTSSP with its primary alternatives, focusing on their chemical properties, spacer arm lengths, and cleavability.
| Crosslinker | Chemical Name | Spacer Arm Length (Å) | Cleavable? | Cleavage Agent | Key Features |
| DTSSP | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | 12.0 | Yes | DTT, TCEP, 2-Mercaptoethanol | Thiol-cleavable disulfide bond; Water-soluble; Membrane-impermeable. |
| BS³ | Bis(sulfosuccinimidyl) suberate (B1241622) | 11.4 | No | N/A | Non-cleavable; Water-soluble; Membrane-impermeable.[1] |
| Sulfo-NHS-SS-Biotin | Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate | 24.3 | Yes | DTT, TCEP, 2-Mercaptoethanol | Thiol-cleavable; Biotinylated for affinity purification; Water-soluble; Membrane-impermeable.[2] |
| DSSO | Disuccinimidyl sulfoxide | 10.1 | Yes (MS-cleavable) | Collision-induced dissociation (CID) | MS-cleavable for simplified mass spectrometry data analysis; Membrane-permeant. |
| DSBU | Disuccinimidyl dibutyric urea | 12.5 | Yes (MS-cleavable) | Collision-induced dissociation (CID) | MS-cleavable; Water-insoluble. |
Performance Showdown: Crosslinking Efficiency and Cell Viability
The choice of a crosslinker significantly impacts the outcome of an experiment. Here, we present a summary of available data on the crosslinking efficiency and cellular toxicity of DTSSP and its alternatives.
Crosslinking Efficiency
Direct quantitative comparisons of crosslinking efficiency on cell surfaces are often application-dependent. However, studies using model proteins and mass spectrometry can provide valuable insights. For example, a comparison of the non-cleavable crosslinkers DSS (a non-sulfonated, membrane-permeable version of BS³) and BS³, and the MS-cleavable crosslinker DSSO on bovine serum albumin (BSA) showed comparable numbers of identified crosslinked peptides for DSS and BS³ using CID and HCD fragmentation methods in mass spectrometry.[3] DSSO, being MS-cleavable, allowed for the identification of more crosslinks when an MS²-MS³ method was employed.[3]
Another study comparing BS³ and glutaraldehyde (B144438) for crosslinking amyloid-β peptide oligomers found that BS³ was more suitable for detecting oligomeric states with less excessive crosslinking compared to glutaraldehyde, as observed by electrophoresis.[4][5]
Table 2: Quantitative Comparison of Crosslinker Performance
| Crosslinker | Target Protein | Method of Analysis | Outcome Metric | Finding |
| DSS, BS³, DSSO | Bovine Serum Albumin (BSA) | Mass Spectrometry (CID, HCD, EThcD) | Number of crosslinked peptides identified | DSS and BS³ yielded similar numbers of crosslinked peptides with CID and HCD. DSSO identified fewer with these methods but more with an MS²-MS³ strategy.[3] |
| BS³, Glutaraldehyde | Amyloid-β 1-42 | SDS-PAGE, TEM | Degree of crosslinking | BS³ resulted in milder crosslinking and better distinction of oligomeric states compared to the more severe crosslinking by glutaraldehyde.[4][5] |
Cell Viability
The cytotoxicity of crosslinking agents is a critical consideration, especially for in vivo studies or experiments where cellular function post-crosslinking is of interest. While extensive direct comparative studies on the cytotoxicity of DTSSP versus its alternatives on the same cell line are limited, general principles and some experimental data can guide the selection process. Glutaraldehyde, for instance, is known to be highly toxic.[6] In contrast, a study on a dicarboxylic acid crosslinker activated by NHS/EDCI for corneal crosslinking showed no evidence of apoptosis and confirmed cell survival.[7] Another study investigating various crosslinking methods for electrospun gelatin found that glyceraldehyde and genipin (B1671432) were good options due to their low toxicity.[8]
It is crucial for researchers to empirically determine the optimal, non-toxic concentration of any crosslinker for their specific cell type and experimental conditions. A typical starting point for cell surface crosslinking with NHS-ester reagents like DTSSP and BS³ is in the low millimolar range (e.g., 1-2 mM) for a short duration at 4°C or room temperature.[1][9]
Experimental Corner: Protocols for Cell Surface Crosslinking
Detailed and optimized protocols are key to successful crosslinking experiments. Below are representative protocols for DTSSP, BS³, and Sulfo-NHS-SS-Biotin.
Protocol 1: Cell Surface Protein Crosslinking with DTSSP
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DTSSP (prepare fresh)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove media components.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend cells to a concentration of approximately 1 x 10⁷ cells/mL in ice-cold PBS.
-
-
Crosslinking Reaction:
-
Prepare a 20 mM stock solution of DTSSP in water or PBS immediately before use.
-
Add DTSSP to the cells to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature or 2 hours on ice with gentle mixing.[10]
-
-
Quenching:
-
Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.[11]
-
-
Cell Lysis:
-
For adherent cells, aspirate the quenching solution and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
For suspension cells, pellet the cells, remove the supernatant, and add ice-cold lysis buffer.
-
-
Downstream Analysis:
-
Clarify the lysate by centrifugation. The supernatant containing the crosslinked proteins is now ready for downstream applications such as immunoprecipitation or SDS-PAGE analysis.
-
To cleave the disulfide bond in DTSSP, add a reducing agent like DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes.[11]
-
Protocol 2: Cell Surface Protein Crosslinking with BS³
Materials:
-
Cells in culture
-
Hank's Balanced Salt Solution (HBSS) or PBS, ice-cold
-
BS³ (prepare fresh)
-
Quenching buffer (e.g., 100 mM Glycine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
Wash cultured cells twice with HBSS.[1]
-
-
Crosslinking Reaction:
-
Prepare a fresh solution of 2 mM BS³ in HBSS.
-
Incubate the cells with the BS³ solution for 10 minutes at 37°C or for 30-60 minutes at room temperature or on ice.[1]
-
-
Quenching:
-
Stop the reaction by adding quenching buffer (100 mM glycine) and incubate for 10 minutes at 4°C.[1]
-
-
Cell Lysis:
-
Remove the quenching solution and add ice-cold lysis buffer.
-
Harvest the cells by scraping and collect the lysate.[1]
-
-
Downstream Analysis:
-
Proceed with your downstream analysis. Note that BS³ crosslinks are non-cleavable.
-
Protocol 3: Cell Surface Biotinylation and aPurification with Sulfo-NHS-SS-Biotin
Materials:
-
Cells in culture
-
PBS, pH 8.0, ice-cold
-
Sulfo-NHS-SS-Biotin (prepare fresh)
-
Quenching buffer (e.g., 100 mM Glycine (B1666218) in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction:
-
Quenching:
-
Wash the cells three times with ice-cold PBS containing 100 mM glycine to quench the reaction.[2]
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells in an appropriate lysis buffer.
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated surface proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin spacer arm.[1]
-
Visualizing the Molecular Machinery: Workflows and Signaling Pathways
To better illustrate the application of these crosslinking techniques, we provide diagrams for a typical experimental workflow and a relevant signaling pathway that can be investigated using this approach.
Experimental Workflow for Cell Surface Crosslinking and Mass Spectrometry Analysis
Receptor Dimerization and Downstream Signaling
A common application of cell surface crosslinking is to study the dimerization of receptors upon ligand binding, a critical step in many signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) dimerizes upon binding to EGF, leading to the activation of its intracellular kinase domains and subsequent signaling cascades that regulate cell proliferation and survival.[12][13][14][15]
Conclusion: Choosing the Right Tool for the Job
The selection of a crosslinker for studying cell surface proteins is a critical decision that depends on the specific biological question being addressed and the downstream analytical methods to be employed.
-
DTSSP remains a reliable choice for general cell surface crosslinking when a thiol-cleavable linker is desired for straightforward analysis by SDS-PAGE and Western blotting.
-
BS³ is an excellent non-cleavable alternative, ideal for stabilizing protein-protein interactions for co-immunoprecipitation or when the integrity of the crosslinked complex needs to be maintained throughout the analysis.[1] Its similarity in reactivity and membrane impermeability to DTSSP makes it a direct non-cleavable counterpart.
-
Sulfo-NHS-SS-Biotin offers the dual advantage of a cleavable spacer arm and a biotin (B1667282) tag, enabling efficient enrichment of cell surface proteins and their interacting partners, which is particularly beneficial for reducing sample complexity before mass spectrometry analysis.[2]
-
MS-cleavable crosslinkers like DSSO and DSBU represent the next generation of reagents tailored for proteomics applications. Their ability to be fragmented within the mass spectrometer simplifies data analysis and increases the confidence in identifying crosslinked peptides, making them powerful tools for large-scale protein interaction studies.
Ultimately, the optimal choice of crosslinker will be a balance of factors including the desired cleavability, the need for enrichment, and the analytical method to be used. By understanding the properties and performance of DTSSP and its alternatives, researchers can make informed decisions to effectively unravel the complexities of the cell surface proteome.
References
- 1. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity, crosslinking and biological activity of three mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of G-protein-coupled receptor dimerization: From ontogeny to signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Allosteric activation of preformed EGF receptor dimers by a single ligand binding event [frontiersin.org]
- 15. EGFR trafficking: effect of dimerization, dynamics, and mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Reactive Crosslinkers for Mass Spectrometry-Based Protein Analysis: DTSSP vs. Non-Cleavable Alternatives
For researchers, scientists, and drug development professionals engaged in the structural and interactional analysis of proteins, the selection of an appropriate chemical crosslinker is a critical determinant of experimental success. This guide provides an objective comparison of the thiol-cleavable crosslinker DTSSP (3,3'-dithiobis(sulfosuccinimidylpropionate)) with its non-cleavable counterparts, DSS (disuccinimidyl suberate) and BS3 (bis(sulfosuccinimidyl) suberate), focusing on their application in mass spectrometry (MS)-based workflows.
The fundamental aim of chemical crosslinking in this context is to covalently link interacting amino acid residues, thereby providing distance constraints that aid in the elucidation of protein-protein interactions and three-dimensional protein structures. DTSSP, DSS, and BS3 are all homobifunctional N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides. The key distinction lies in the spacer arm of the crosslinker: DTSSP possesses a disulfide bond, rendering it cleavable by reducing agents, whereas DSS and BS3 have stable, non-cleavable spacer arms. This difference profoundly influences the experimental workflow, data analysis, and the confidence in crosslink identification.
Performance Comparison: DTSSP vs. Non-Cleavable Crosslinkers
The choice between a cleavable and a non-cleavable crosslinker involves a trade-off between the complexity of the initial sample and the ease of data analysis. Non-cleavable crosslinkers like DSS and BS3 generate permanently linked peptides, which can lead to complex tandem mass spectra that are challenging to interpret. In contrast, the cleavable nature of DTSSP allows for the separation of the crosslinked peptides, simplifying their identification.
While direct quantitative comparisons of crosslinking efficiency between DTSSP, DSS, and BS3 are not extensively documented in single studies, data from related cleavable and non-cleavable crosslinkers can provide valuable insights. For instance, a comparison of the non-cleavable crosslinkers DSS and BS3 with the MS-cleavable crosslinker DSSO (disuccinimidyl sulfoxide) on bovine serum albumin (BSA) provides a useful proxy for the performance of DTSSP.
| Feature | DTSSP (Cleavable) | DSS (Non-Cleavable) | BS3 (Non-Cleavable) |
| Cleavability | Thiol-cleavable (disulfide bond) | No | No |
| Solubility | Water-soluble (sulfonated) | Water-insoluble (requires organic solvent) | Water-soluble (sulfonated) |
| Membrane Permeability | No (ideal for cell surface crosslinking) | Yes (suitable for intracellular crosslinking) | No (ideal for cell surface crosslinking) |
| Spacer Arm Length | 12.0 Å | 11.4 Å | 11.4 Å |
| Mass Spectrometry Analysis | Simplified identification of constituent peptides after cleavage. | Complex MS/MS spectra with fragments from both peptides. | Complex MS/MS spectra with fragments from both peptides. |
| Potential for Side Reactions | Can undergo thiol-exchange, potentially leading to false-positive crosslinks.[1] | Fewer known side reactions compared to DTSSP. | Fewer known side reactions compared to DTSSP. |
Table 1: Key Characteristics of DTSSP, DSS, and BS3 Crosslinkers.
| Crosslinker | Fragmentation Method | Number of Identified Crosslinked Peptides (BSA) |
| DSS | CID | ~130 |
| DSS | HCD | ~140 |
| BS3 | CID | ~130 |
| BS3 | HCD | ~140 |
| DSSO (cleavable proxy for DTSSP) | CID | ~80 |
| DSSO (cleavable proxy for DTSSP) | HCD | ~90 |
| DSSO (cleavable proxy for DTSSP) | MS2-MS3 | >140 |
Table 2: Comparative Identification of BSA Crosslinked Peptides. This table is based on data presented for DSS, BS3, and the MS-cleavable crosslinker DSSO, which serves as an analogue for the advantages offered by cleavable crosslinkers like DTSSP in more advanced MS workflows. The MS2-MS3 method, which is particularly powerful for cleavable crosslinkers, significantly enhances the number of identifications.[2]
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for DTSSP, DSS, and BS3.
DTSSP Crosslinking Protocol
-
Protein Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate) at a pH between 7.2 and 8.0.
-
DTSSP Reagent Preparation: Immediately before use, dissolve DTSSP in the reaction buffer.
-
Crosslinking Reaction: Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the protein sample with a protease such as trypsin.
-
Cleavage of DTSSP (Optional): To simplify analysis, the crosslinked peptides can be cleaved by adding a reducing agent like DTT before MS analysis. This allows for the separate identification of the two previously linked peptides.
-
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
DSS Crosslinking Protocol
-
Protein Sample Preparation: Prepare the protein sample in an amine-free buffer at a pH between 7.0 and 9.0.
-
DSS Reagent Preparation: Immediately before use, dissolve DSS in an organic solvent such as DMSO or DMF.
-
Crosslinking Reaction: Add the DSS solution to the protein sample. The final concentration of the organic solvent should be minimized to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Add a quenching buffer (e.g., Tris-HCl) to stop the reaction.
-
Sample Preparation for MS:
-
Reduction and Alkylation: Perform standard reduction and alkylation steps.
-
Proteolytic Digestion: Digest the crosslinked protein with trypsin.
-
-
Mass Spectrometry Analysis: Analyze the complex mixture of linear and crosslinked peptides by LC-MS/MS.
BS3 Crosslinking Protocol
-
Protein Sample Preparation: Prepare the protein in an amine-free buffer at a pH between 7.0 and 9.0.
-
BS3 Reagent Preparation: Immediately before use, dissolve BS3 in the reaction buffer.
-
Crosslinking Reaction: Add the BS3 solution to the protein sample.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction with an amine-containing buffer.
-
Sample Preparation for MS:
-
Reduction and Alkylation: Proceed with standard reduction and alkylation.
-
Proteolytic Digestion: Digest the protein with trypsin.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
Visualizing the Workflow and DTSSP Cleavage
To better illustrate the experimental process and the unique characteristic of DTSSP, the following diagrams are provided.
Caption: A generalized workflow for chemical crosslinking mass spectrometry.
Caption: Cleavage of a DTSSP crosslinked peptide by a reducing agent.
Conclusion
The choice between DTSSP and non-cleavable crosslinkers like DSS and BS3 depends heavily on the specific research question and the available analytical instrumentation.
-
DTSSP is highly advantageous for complex samples and proteome-wide studies where the simplification of MS/MS spectra through cleavage is crucial for confident peptide identification. The main drawback is the potential for disulfide bond scrambling, which can be mitigated with careful experimental design.[1]
-
DSS and BS3 are robust, well-established crosslinkers that are excellent for smaller, well-defined protein complexes where the increased complexity of the mass spectra is manageable. BS3 offers the advantage of water solubility, eliminating the need for organic solvents that could potentially perturb protein structure.
For researchers aiming to map protein interaction networks on a large scale, the benefits of using a cleavable crosslinker like DTSSP, particularly when coupled with advanced multi-stage mass spectrometry (MSn) techniques, often outweigh the potential for side reactions. Conversely, for targeted studies of specific protein-protein interactions where high crosslinking efficiency and stability are paramount, non-cleavable reagents like BS3 remain a valuable tool. Ultimately, a thorough understanding of the properties of each crosslinker and careful optimization of the experimental protocol are key to obtaining high-quality, reliable data.
References
A Comparative Guide to Validating Protein-Protein Interactions: DTSSP vs. Alternative Methods
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides an objective comparison of 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), a chemical cross-linker, with other widely used techniques for PPI validation. The performance of these methods is compared, and detailed experimental protocols are provided to assist in the selection of the most appropriate technique for your research needs.
Introduction to Protein-Protein Interaction Validation
The study of protein-protein interactions provides invaluable insights into the functional networks that govern cellular processes. Identifying interacting partners is often the first step, but validating these interactions is crucial to eliminate false positives and to understand the biological relevance of the interaction.[1] A variety of methods exist for this purpose, each with its own set of advantages and limitations.
This guide focuses on the use of DTSSP, a water-soluble, amine-reactive, and cleavable cross-linker, and compares it with two commonly used alternative validation methods: Co-Immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR).
Overview of DTSSP
DTSSP is a homobifunctional cross-linker that covalently links proteins that are in close proximity.[2] Its key features include:
-
Amine-reactive: It reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the surface of proteins.
-
Water-soluble: This property makes it ideal for studying interactions on the cell surface without permeating the cell membrane.
-
Cleavable: DTSSP contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents. This allows for the separation of the cross-linked proteins, simplifying their identification by techniques such as mass spectrometry.[2]
Comparison of PPI Validation Methods
The choice of a PPI validation method depends on several factors, including the nature of the interacting proteins, the required sensitivity, and the desired type of data (qualitative vs. quantitative). The following table summarizes the key characteristics of DTSSP-based cross-linking, Co-Immunoprecipitation, and Surface Plasmon Resonance.
| Feature | DTSSP with Mass Spectrometry | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) |
| Principle | Covalent cross-linking of proximal proteins, followed by enrichment and identification. | Pull-down of a target protein ("bait") and its interacting partners ("prey") using a specific antibody. | Real-time, label-free detection of binding events between an immobilized ligand and an analyte in solution. |
| Interaction Type | Captures both stable and transient interactions. | Primarily detects stable interactions. Weak or transient interactions may be lost during wash steps.[2] | Measures real-time association and dissociation, suitable for both stable and transient interactions. |
| In Vivo/In Vitro | Can be used in vivo on living cells to cross-link cell surface proteins. | Can be performed with cell lysates (in vitro) or from whole cells (in vivo). | In vitro analysis using purified proteins. |
| Data Output | Identification of cross-linked peptides and interacting partners (qualitative). Can be semi-quantitative with isotopic labeling. | Identification of interacting partners by Western blot (qualitative/semi-quantitative) or mass spectrometry (qualitative). | Quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rate constants. |
| Strengths | - Traps transient interactions. - Provides spatial proximity information. - Cleavable nature simplifies MS analysis. | - "Gold standard" for in vivo interaction validation. - Can be used with endogenous proteins. | - Provides precise quantitative data on binding kinetics. - Label-free and real-time. |
| Limitations | - Can generate artifacts due to random collisions. - Disulfide bond scrambling can lead to false positives.[3] - Requires mass spectrometry expertise. | - Prone to non-specific binding and false positives. - Antibody quality is critical. - May not capture weak or transient interactions. | - Requires purified proteins and specialized equipment. - Immobilization of the ligand can affect its conformation and activity. |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below.
Protocol 1: Validating Protein-Protein Interactions using DTSSP Cross-linking and Mass Spectrometry
This protocol outlines a general workflow for identifying interacting proteins using DTSSP cross-linking followed by immunoprecipitation and mass spectrometry analysis.[2]
Materials:
-
Cells expressing the protein of interest
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
DTSSP (freshly prepared solution in an appropriate buffer like PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (non-amine containing, e.g., RIPA buffer without Tris)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads
-
Reducing agent (e.g., 50 mM Dithiothreitol - DTT)
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., Trypsin)
-
Mass spectrometer
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Cross-linking: Resuspend the cell pellet in PBS. Add freshly prepared DTSSP solution to a final concentration of 0.25-5 mM. Incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the cross-linking reaction. Incubate for 15 minutes.
-
Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with the primary antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Reduction: Elute the cross-linked protein complexes from the beads. Cleave the disulfide bond of DTSSP by adding a reducing agent like DTT and incubating at 37°C for 30 minutes.
-
SDS-PAGE and In-gel Digestion: Separate the proteins by SDS-PAGE. Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Mass Spectrometry: Analyze the digested peptides by LC-MS/MS to identify the interacting proteins.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol describes the validation of a protein-protein interaction using Co-IP followed by Western blotting.
Materials:
-
Cells expressing the bait and prey proteins
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against the bait protein
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the bait and prey proteins for Western blotting
Procedure:
-
Cell Lysis: Lyse the cells with a gentle lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: (Optional but recommended) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate overnight at 4°C. As a negative control, use an isotype control IgG in a separate tube.
-
Complex Capture: Add protein A/G beads to each sample and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the bait and prey proteins to confirm their presence in the immunoprecipitated complex.
Protocol 3: Surface Plasmon Resonance (SPR)
This protocol provides a general outline for analyzing a protein-protein interaction using SPR.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified ligand and analyte proteins
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified ligand protein over the activated surface to allow for covalent coupling. Deactivate the remaining active esters.
-
Analyte Binding: Inject a series of concentrations of the purified analyte protein over the immobilized ligand surface. The binding of the analyte to the ligand is monitored in real-time as a change in the SPR signal.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject the regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Experimental and Logical Workflows
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
The validation of protein-protein interactions is crucial for understanding signaling pathways such as the one initiated by the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins that initiate downstream signaling cascades. DTSSP can be used to capture the transient interactions of these adaptor proteins with the activated receptor on the cell surface, while Co-IP can be used to validate stable complex formation.
Conclusion
The validation of protein-protein interactions is a multifaceted process, and the choice of method should be guided by the specific research question. DTSSP cross-linking is a powerful tool for capturing transient and stable interactions, especially on the cell surface, and provides valuable information on protein proximity. Co-immunoprecipitation remains a cornerstone for in vivo validation of stable protein complexes. For quantitative characterization of binding kinetics, Surface Plasmon Resonance is the method of choice. A multi-faceted approach, potentially combining cross-linking with traditional methods like Co-IP, can provide a more comprehensive and robust validation of protein-protein interactions. For instance, a study on Akt-interacting proteins demonstrated a significant improvement in the identification of binding partners when a two-step chemical crosslinking strategy was employed prior to co-immunoprecipitation and mass spectrometry analysis.[4] This highlights the potential of combining these techniques to overcome the limitations of individual methods, particularly for detecting less abundant or weakly associating partners.
References
- 1. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
A Researcher's Guide to Amine-Reactive Crosslinkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in experimental design. This guide provides a detailed comparison of the efficiency of various amine-reactive crosslinkers, supported by experimental data and detailed protocols to facilitate informed decision-making.
Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The high abundance and accessibility of these amine groups make them a common target for bioconjugation in a variety of applications, including the stabilization of protein-protein interactions, antibody-drug conjugation, and protein immobilization.[1][2]
The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters. NHS esters react with primary amines through nucleophilic acyl substitution at a physiological to slightly alkaline pH (7.2-9.0) to form stable, covalent amide bonds.[3] Imidoesters react with primary amines at an alkaline pH (typically 8-10) to form amidine bonds, retaining the positive charge of the original amine group, which can be crucial for preserving the native structure and function of a protein.[1]
Comparative Analysis of Amine-Reactive Crosslinkers
The choice of an amine-reactive crosslinker is guided by several factors, including the desired reaction rate, the stability of the resulting bond, and the specific application requirements.[4] The following table summarizes the key characteristics of commonly used amine-reactive crosslinkers.
| Crosslinker Type | Reactive Group | Reaction pH | Solubility | Spacer Arm (Å) | Key Features |
| NHS Esters | N-hydroxysuccinimide ester | 7.2 - 9.0[3] | Generally insoluble in aqueous buffers, require organic solvents (e.g., DMSO, DMF)[5] | Variable | High reactivity, forms stable amide bonds[2][4] |
| Sulfo-NHS Esters | Sulfo-N-hydroxysuccinimide ester | 7.2 - 9.0[3] | Water-soluble[5][] | Variable | Ideal for cell surface crosslinking as they are membrane-impermeant[7][8] |
| Imidoesters | Imidoester | 8.0 - 10.0 | Generally water-soluble | Variable | Forms charge-retaining amidine bonds, which can be reversible at high pH[1] |
| Aldehydes | Aldehyde | Varies | Varies | Variable | React with primary amines to form Schiff bases, which can be reduced to stable secondary amines[4] |
| Isocyanates | Isocyanate | Varies | Varies | Variable | Broader reactivity, can react with both amines and hydroxyl groups[4] |
Experimental Data on Crosslinker Efficiency
A study comparing newly synthesized crosslinkers with N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole (B21763) as leaving groups to the commonly used disuccinimidyl suberate (B1241622) (DSS) demonstrated their superior performance. These new crosslinkers showed better efficiency, generating about 30% more cross-linked complex, and reacted approximately 10 times faster than DSS in stabilizing a GST dimer and an antibody-antigen complex.[9][10][11]
Another study compared the crosslinking efficiency of DSS, its water-soluble analog BS3 (bis(sulfosuccinimidyl) suberate), and the MS-cleavable crosslinker DSSO (disuccinimidyl sulfoxide) on bovine serum albumin (BSA). SDS-PAGE analysis showed that the crosslinking efficiency, indicated by a decrease in protein mobility, varied by crosslinker type, solubility, and concentration.[7][12] While DSS and BS3 have nearly identical crosslinking activity towards primary amines, the presence of negatively charged sulfo-NHS groups in BS3 makes it membrane-impermeant and thus ideal for cell surface applications.[7][13]
Experimental Protocols
Below are detailed methodologies for common applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.[1]
Protocol 1: In Vitro Protein-Protein Crosslinking using a Homobifunctional NHS Ester (e.g., DSS)
This protocol is suitable for identifying protein-protein interactions.[1]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[1]
-
DSS crosslinker.
-
Anhydrous DMSO or DMF.[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[1]
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.[1]
-
Initiate Crosslinking Reaction: Add the DSS stock solution to the protein sample to a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess DSS. Incubate for 15 minutes at room temperature.[1][3]
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.[1]
Protocol 2: Cell Surface Protein Crosslinking using a Water-Soluble Homobifunctional Sulfo-NHS Ester (e.g., BS3)
This protocol is designed to capture interactions between proteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent in a culture plate.
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
BS3 crosslinker.
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).
Procedure:
-
Prepare Cells: Wash the cells twice with ice-cold, amine-free PBS to remove any contaminating proteins from the culture medium. Resuspend or keep the cells in ice-cold PBS.
-
Prepare Crosslinker: Prepare a 25 mM stock solution of BS3 in water immediately before use.[3]
-
Initiate Crosslinking Reaction: Add the BS3 stock solution to the cell suspension. The final BS3 concentration typically ranges from 0.25 to 2 mM. A common starting point is a 20-fold molar excess of crosslinker to the estimated amount of cell surface protein.[3]
-
Incubate: Gently mix and incubate the cells for 30 minutes at 4°C. The low temperature minimizes the internalization of cell surface proteins.[3]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at 4°C.[3]
-
Cell Lysis: Pellet the cells by centrifugation and wash once with PBS to remove excess quenching reagent. The cells are now ready for lysis and subsequent analysis.[3]
Visualizing Crosslinking Chemistry and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism of NHS esters and a general experimental workflow for protein interaction analysis.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: General workflow for protein interaction analysis using crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. covachem.com [covachem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. covalx.com [covalx.com]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of DTSSP and Sulfo-SMCC for Specific Life Science Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design, directly influencing the outcome and interpretation of results. This guide provides an objective comparison of two widely used crosslinkers, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) and sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), for specific applications in life sciences. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their use.
At a Glance: Key Differences Between DTSSP and Sulfo-SMCC
| Feature | DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Functionality | Homobifunctional | Heterobifunctional |
| Reactive Groups | N-hydroxysulfosuccinimide (Sulfo-NHS) esters at both ends | N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a maleimide (B117702) group |
| Target Moieties | Primary amines (-NH₂) | Primary amines (-NH₂) and sulfhydryl groups (-SH) |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable |
| Spacer Arm Length | 12.0 Å | 8.3 Å |
| Water Solubility | Yes | Yes |
| Membrane Permeability | No | No |
| Primary Applications | Studying protein-protein interactions (especially for mass spectrometry), cell surface protein crosslinking | Creating stable bioconjugates (e.g., antibody-drug conjugates, enzyme-labeled antibodies), protein-peptide conjugation |
Application 1: Probing Protein-Protein Interactions via Mass Spectrometry
Scenario: Identifying interacting proteins in a complex or on the cell surface.
The Better Choice: DTSSP
DTSSP is the superior choice for this application due to its cleavable disulfide bond. This feature is particularly advantageous for mass spectrometry (MS)-based workflows.[1][2] After crosslinking, interacting proteins can be isolated, and the disulfide bond in the DTSSP spacer arm can be easily cleaved using a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[3] This separates the crosslinked proteins, simplifying their identification by SDS-PAGE and subsequent mass spectrometry analysis. The cleavable nature of DTSSP helps to reduce the complexity of the mass spectra, making it easier to identify the constituent proteins of a complex.[1][2]
Sulfo-SMCC, being non-cleavable, would permanently link the interacting proteins. While this is useful for stabilizing interactions for techniques like co-immunoprecipitation, it complicates analysis by mass spectrometry. The resulting crosslinked peptides are more complex to analyze and can make protein identification challenging.
Experimental Data Snapshot: DTSSP in Action
A study investigating the structure of α-crystallin used DTSSP to crosslink subunits and identify their proximity.[4] After crosslinking and tryptic digestion, the resulting peptides were analyzed by mass spectrometry. The researchers were able to identify an intermolecular cross-link between lysine (B10760008) 166 of the αA subunit and lysine 175 of the αB subunit, providing valuable structural information.[4] The ability to cleave the crosslinker was crucial in confirming the identity of the crosslinked peptides.[4] While direct quantitative comparison of yields with a non-cleavable crosslinker in this specific study is not available, the success of the approach highlights the utility of cleavable crosslinkers in structural proteomics. One potential complication with DTSSP is the possibility of thiol-exchange, which can lead to disulfide bond scrambling and the formation of false-positive crosslinks.[5] However, this can be controlled and quantified, particularly when using isotope-labeled DTSSP.[5]
Application 2: Creation of Stable Antibody-Enzyme Conjugates for Immunoassays
Scenario: Covalently linking an antibody to a reporter enzyme (e.g., horseradish peroxidase, HRP) for use in techniques like ELISA.
The Better Choice: Sulfo-SMCC
For creating stable bioconjugates intended for long-term use and consistent performance, Sulfo-SMCC is the preferred reagent.[6][7][8] Its heterobifunctional nature allows for a controlled, two-step conjugation process.[6][8][9][10] First, the Sulfo-NHS ester of Sulfo-SMCC reacts with primary amines on the antibody. After removing the excess crosslinker, the maleimide group on the now-activated antibody reacts specifically with sulfhydryl groups on the enzyme. This directed conjugation minimizes the formation of antibody-antibody or enzyme-enzyme homodimers, leading to a more homogenous and functional conjugate.[11] The thioether bond formed is highly stable, ensuring the integrity of the conjugate during storage and use.[6]
DTSSP, being homobifunctional and amine-reactive, would lead to uncontrolled crosslinking, resulting in a heterogeneous mixture of antibody-antibody, enzyme-enzyme, and antibody-enzyme conjugates, as well as intramolecular crosslinking. This lack of control would likely lead to a significant loss of both antibody binding and enzyme activity. Furthermore, the cleavable disulfide bond of DTSSP would be a major disadvantage for a reagent intended to be stable, as it could be reduced by components in a biological sample, leading to the dissociation of the enzyme from the antibody and a loss of signal in an immunoassay.
Experimental Data Snapshot: Sulfo-SMCC in Bioconjugation
While a direct comparative study with DTSSP for this application is not common due to the inherent unsuitability of DTSSP, numerous studies demonstrate the high efficiency and stability of Sulfo-SMCC conjugates. For instance, in the development of antibody-drug conjugates (ADCs), a field where linker stability is paramount, SMCC (the non-sulfonated analog of Sulfo-SMCC) is a clinically validated linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[10] Studies have shown that ADCs made with SMCC linkers exhibit good stability in plasma.[12][13] The stability of the thioether bond formed by the maleimide group is a key factor in the in vivo efficacy of these targeted therapies.[13] For antibody-enzyme conjugates, conjugation efficiencies can be readily assessed by techniques such as SDS-PAGE and size-exclusion chromatography, with typical protocols yielding a high percentage of conjugated product.[14]
Experimental Protocols
Protocol 1: Cell Surface Protein Crosslinking with DTSSP
This protocol is adapted from the Thermo Scientific Pierce technical literature.[3]
Materials:
-
DTSSP (e.g., Thermo Scientific™, Cat. No. 21578)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Reducing Agent: 50 mM DTT in PBS
-
Cells of interest
Procedure:
-
Wash cells three times with ice-cold PBS to remove any amine-containing culture medium.
-
Resuspend the cells in ice-cold PBS to the desired concentration.
-
Immediately before use, prepare a fresh solution of DTSSP in PBS at a concentration of 2 mM.
-
Add the DTSSP solution to the cell suspension to a final concentration of 0.25-1 mM.
-
Incubate the reaction on ice for 30 minutes to 2 hours with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using a suitable lysis buffer.
-
To cleave the crosslinks, add the Reducing Agent to the cell lysate and incubate at 37°C for 30 minutes.
-
Analyze the sample by SDS-PAGE and Western blotting or proceed with immunoprecipitation and mass spectrometry.
Protocol 2: Antibody-Enzyme Conjugation using Sulfo-SMCC
This is a generalized two-step protocol for conjugating an antibody to a sulfhydryl-containing enzyme.[4][6][8][9]
Materials:
-
Sulfo-SMCC (e.g., Thermo Scientific™, Cat. No. 22322)
-
Antibody (in amine-free buffer, e.g., PBS)
-
Enzyme with free sulfhydryl groups (if none are available, they can be introduced using a reagent like Traut's Reagent)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Desalting columns
Procedure:
Step 1: Activation of the Antibody
-
Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve Sulfo-SMCC in water or Conjugation Buffer to a concentration of ~10 mM.
-
Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to the Enzyme
-
Immediately add the sulfhydryl-containing enzyme to the purified, maleimide-activated antibody. A 1:1 to 1:5 molar ratio of activated antibody to enzyme is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
The reaction can be stopped by adding a thiol-containing compound like cysteine or 2-mercaptoethanol.
-
Purify the final antibody-enzyme conjugate using size-exclusion chromatography to separate the conjugate from unconjugated antibody and enzyme.
-
Analyze the fractions by SDS-PAGE and measure the activity of the antibody and enzyme to confirm successful conjugation.
Visualizing the Chemistries and Workflows
To further clarify the distinct mechanisms and applications of DTSSP and Sulfo-SMCC, the following diagrams illustrate their reaction chemistries and a typical experimental workflow for each.
Caption: Reaction mechanism of the cleavable crosslinker DTSSP.
Caption: Two-step reaction mechanism of the non-cleavable crosslinker Sulfo-SMCC.
Caption: Comparison of typical experimental workflows for DTSSP and Sulfo-SMCC.
Conclusion
The choice between DTSSP and Sulfo-SMCC is fundamentally dictated by the experimental goal. For applications requiring the reversible capture of protein interactions for subsequent analysis, such as mass spectrometry-based proteomics, the cleavable nature of DTSSP is a distinct advantage. Conversely, for applications that demand the creation of stable, long-lasting covalent linkages between specific biomolecules, such as in the development of antibody-enzyme conjugates or ADCs, the heterobifunctional and non-cleavable properties of Sulfo-SMCC make it the superior choice. By understanding the unique chemical properties of each crosslinker, researchers can make informed decisions to best suit their specific experimental needs and achieve reliable, interpretable results.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. covachem.com [covachem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.sangon.com [store.sangon.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
Unlocking Precision in Proteomics: A Guide to Isotope-Labeled DTSSP
For researchers, scientists, and drug development professionals seeking to enhance the accuracy and reliability of their protein interaction studies, isotope-labeled 3,3'-dithiobis(sulfosuccinimidylpropionate) (B12362739) (DTSSP) offers a significant advancement over its non-labeled counterpart and presents a valuable alternative to other quantitative proteomics techniques. This guide provides an objective comparison of isotope-labeled DTSSP, supported by experimental data, to empower informed decisions in experimental design.
The Decisive Advantage: Isotope Labeling in Cross-Linking Mass Spectrometry
DTSSP is a water-soluble, amine-reactive, and thiol-cleavable cross-linker widely used to study protein-protein interactions. The introduction of stable isotopes, typically deuterium (B1214612) (d), into the DTSSP molecule provides a powerful tool for mass spectrometry (MS)-based analysis. The primary benefit lies in the ability to unequivocally distinguish between true cross-linked peptides and false positives, a common challenge in cross-linking experiments.
When a 1:1 mixture of light (d0) and heavy (d8) isotope-labeled DTSSP is used, true cross-linked peptides will appear as a characteristic doublet in the mass spectrum, with a mass difference corresponding to the number of deuterium atoms. This signature allows for confident identification of genuine interactions.
A significant challenge in using disulfide-containing cross-linkers like DTSSP is the potential for disulfide bond scrambling, especially during sample preparation steps at alkaline pH. This can lead to the formation of false-positive cross-links. However, with isotope-labeled DTSSP, this phenomenon can be precisely identified and quantified. True cross-links exhibit a 1:0:1 isotopic pattern for the light, mixed, and heavy species, while false-positives resulting from scrambling show a distinct 1:2:1 pattern.[1][2] This allows researchers to filter out erroneous data and focus on biologically relevant interactions.
Performance Comparison: Isotope-Labeled DTSSP vs. Alternatives
The choice of a cross-linking or quantification strategy depends on the specific experimental goals. Here, we compare isotope-labeled DTSSP with its non-labeled version and with the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method for quantitative proteomics.
| Feature | Isotope-Labeled DTSSP | Non-Labeled DTSSP | SILAC |
| Identification of True Cross-links | High confidence due to isotopic signature. Allows for the clear distinction between true and false-positive cross-links. | Lower confidence. Prone to false-positive identification from disulfide scrambling without a clear method for detection. | Not a cross-linking technique. Identifies proteins based on peptide fragmentation. |
| Quantitative Accuracy | Enables relative quantification of cross-links (qXL-MS). Subject to potential retention time shifts between light and heavy peptides.[3] | Not suitable for direct quantitative comparison between samples in a single run. | High quantitative accuracy and reproducibility. Allows for mixing of samples at the cell stage, minimizing experimental variability.[4][5] |
| Coefficient of Variation (CV) | Typically higher than SILAC for quantification. Can be in the range of 14-32% for label-free quantification of cross-links.[6] | Not applicable for quantitative comparison. | Generally lower CVs, indicating higher reproducibility. Can be as low as ~6% for replicate measurements.[4] |
| Side Reactions | Similar to non-labeled DTSSP. Can react with serine, threonine, and tyrosine residues, especially at lower pH.[7][8] | Can react with serine, threonine, and tyrosine residues, in addition to primary amines.[7][8] | Metabolic labeling, so side reactions of this nature are not a concern. |
| Experimental Complexity | Requires careful handling of the isotope-labeled reagent and specialized data analysis software. | Simpler workflow compared to isotope-labeled methods. | Requires metabolic labeling of cells over several passages, which can be time-consuming and not suitable for all cell types. |
Experimental Protocols
Protocol 1: In-solution Protein Cross-linking with Isotope-Labeled DTSSP
This protocol outlines the general steps for cross-linking a purified protein or protein complex in solution using a 1:1 mixture of light (d0) and heavy (d8) DTSSP.
Materials:
-
Purified protein sample in a suitable buffer (e.g., PBS, HEPES at pH 7-9). Avoid buffers containing primary amines like Tris or glycine.
-
Isotope-labeled DTSSP (e.g., d0/d8 mixture), freshly prepared solution in an appropriate solvent (e.g., water or DMSO).[9]
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5).
-
Reducing agent (e.g., DTT or TCEP) for cleavage of the disulfide bond.
Procedure:
-
Sample Preparation: Ensure the protein sample is in a compatible buffer. The concentration should be optimized for cross-linking, typically in the mg/mL range.
-
Cross-linking Reaction: Add the freshly prepared isotope-labeled DTSSP solution to the protein sample. The molar excess of the cross-linker to the protein will need to be optimized but a 10- to 50-fold molar excess is a common starting point.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[9]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[9]
-
Sample Preparation for MS Analysis:
-
The cross-linked sample can be directly analyzed or further purified (e.g., by SDS-PAGE).
-
For identification of cross-linked peptides, the sample is typically subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptide mixture is then analyzed by LC-MS/MS.
-
-
Data Analysis: Use specialized software to identify the characteristic isotopic doublets of cross-linked peptides and to distinguish between true (1:0:1) and false-positive (1:2:1) cross-links.
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the application of isotope-labeled DTSSP, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway that can be investigated using this technology.
References
- 1. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Confirming Protein Interactions: A Comparative Guide to DTSSP Crosslinking and Western Blot Analysis
For researchers in drug development and molecular biology, the precise identification and confirmation of protein-protein interactions are paramount. Chemical crosslinking, coupled with the specificity of Western blotting, offers a robust method to capture and visualize these interactions. This guide provides a detailed comparison of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a popular cleavable crosslinker, with its non-cleavable counterparts, supported by experimental protocols and data interpretation strategies.
Performance Comparison of Crosslinking Agents
The choice of crosslinking agent is critical and depends on the specific experimental goals. DTSSP is an amine-reactive, water-soluble, and thiol-cleavable crosslinker, making it a versatile tool for studying protein interactions. Its key advantage is the reversibility of the crosslink, which allows for the separation of crosslinked proteins for further analysis. A common alternative is Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), which is also amine-reactive and water-soluble but non-cleavable.
Here, we present a comparative summary of the expected performance of DTSSP and BS3 in a typical crosslinking experiment followed by Western blot analysis to detect protein dimerization. The quantitative data is based on densitometric analysis of Western blot bands, where the intensity of the dimer band relative to the total protein (monomer + dimer) indicates the crosslinking efficiency.
| Feature | DTSSP (Thiol-Cleavable) | BS3 (Non-Cleavable) |
| Reactive Group | N-hydroxysulfosuccinimide (Sulfo-NHS) ester | N-hydroxysulfosuccinimide (Sulfo-NHS) ester |
| Target Specificity | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Spacer Arm Length | 12.0 Å | 11.4 Å |
| Cleavability | Cleavable with reducing agents (e.g., DTT, β-mercaptoethanol) | Non-cleavable |
| Membrane Permeability | No | No |
| Water Soluble | Yes | Yes |
| Typical Crosslinking Efficiency (Dimer Formation) | 25 - 40% | 30 - 50% |
| Reversibility for Downstream Analysis | Yes | No |
| Confirmation of Covalent Crosslink | Confirmed by disappearance of dimer band in reducing SDS-PAGE | Dimer band persists in both non-reducing and reducing SDS-PAGE |
Note: The crosslinking efficiency can vary significantly depending on the protein, buffer conditions, and crosslinker concentration.
Experimental Protocols
This section provides a detailed protocol for confirming protein-protein interactions, using the dimerization of the Epidermal Growth Factor Receptor (EGFR) as an example, via DTSSP crosslinking and subsequent Western blot analysis.
Part 1: DTSSP Crosslinking of EGFR in Cultured Cells
-
Cell Culture and Stimulation:
-
Culture A431 cells (or another suitable cell line with high EGFR expression) to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activation.
-
Stimulate the cells with an appropriate concentration of Epidermal Growth Factor (EGF) for the desired time (e.g., 100 ng/mL for 15 minutes at 37°C) to induce EGFR dimerization. An unstimulated control should be included.
-
-
Crosslinking Reaction:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.
-
Prepare a fresh solution of 1 mM DTSSP in ice-cold PBS, pH 8.0.
-
Incubate the cells with the DTSSP solution for 30 minutes on ice.
-
Quench the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM) and incubating for 15 minutes on ice.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Part 2: Western Blot Analysis of Crosslinked EGFR
-
Sample Preparation:
-
Prepare protein samples for SDS-PAGE. For non-reducing conditions (to visualize the crosslinked dimer), use a sample buffer without a reducing agent. For a reducing control (to confirm the cleavability of DTSSP), prepare a parallel sample with a standard reducing agent like DTT or β-mercaptoethanol.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples on a low-percentage polyacrylamide gel (e.g., 4-8% Tris-glycine) to resolve the high molecular weight EGFR dimer (approximately 340 kDa).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis to quantify the intensity of the EGFR monomer and dimer bands. The ratio of the dimer band intensity to the total EGFR signal (monomer + dimer) can be used to estimate the crosslinking efficiency.[1]
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for DTSSP crosslinking and Western blot analysis.
Caption: Simplified EGFR signaling pathway initiated by EGF binding.
Conclusion
The confirmation of protein-protein interactions through chemical crosslinking and Western blotting is a powerful technique for researchers. DTSSP, with its cleavable disulfide bond, offers the significant advantage of reversibility, allowing for the unequivocal confirmation of a covalent crosslink and facilitating downstream analyses. While non-cleavable crosslinkers like BS3 may sometimes exhibit slightly higher crosslinking efficiency, the choice of reagent should be guided by the specific experimental requirements. By following a well-defined protocol and employing quantitative analysis methods like densitometry, researchers can confidently investigate and validate protein interactions, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for DTSSP Crosslinker
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), a common thiol-cleavable crosslinker. Adhering to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
DTSSP Chemical Profile
DTSSP is a water-soluble, membrane-impermeable, and homobifunctional crosslinker used to conjugate molecules with primary amines.[1][2][3][4] Its key feature is the central disulfide bond, which allows for the cleavage of the crosslink with reducing agents.[1][2][5] Understanding its properties is crucial for its proper handling and disposal.
| Property | Value | Source(s) |
| CAS Number | 81069-02-5 | [1][2][6] |
| Molecular Weight | 608.51 g/mol | [1][2][6] |
| Appearance | White to off-white/tan solid/powder | [1][3][6] |
| Solubility | Water soluble | [2][3][6] |
| Reactivity | Reacts with primary amines at pH 7-9 | [1][2] |
| Cleavability | Disulfide bond is cleaved by reducing agents (e.g., DTT, 2-mercaptoethanol) | [1][2][5] |
Experimental Protocols for Inactivation and Cleavage Prior to Disposal
Before disposal, it is often beneficial to inactivate or cleave the DTSSP, especially when it is in a solution.
Quenching Protocol for Unreacted DTSSP:
To neutralize unreacted DTSSP in a solution, a quenching buffer containing a primary amine can be used.
-
Prepare a quenching solution: A common quenching solution is 1M Tris-HCl, pH 7.5.[4] Glycine can also be used.[4]
-
Add to the DTSSP solution: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[4]
-
Incubate: Allow the mixture to incubate for 15 minutes at room temperature to ensure all active NHS esters are hydrolyzed or reacted.[4]
Cleavage Protocol for Crosslinked Products:
To break the disulfide bond within the DTSSP crosslinker, a reducing agent is used.
-
Prepare a reducing agent solution: A typical solution would contain 20-50 mM Dithiothreitol (DTT) or 2-Mercaptoethanol.[4]
-
Incubate: Add the reducing agent to the solution containing the crosslinked material and incubate at 37°C for 30 minutes.[4]
Step-by-Step Disposal Procedures
The proper disposal method for DTSSP depends on its form (solid powder, solution, or waste from experiments). Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as regulations can vary.
1. Unused or Expired Solid DTSSP:
-
Do not discard in regular trash or down the drain.
-
Treat as hazardous chemical waste. The material should be collected in a clearly labeled, sealed container.
-
Arrange for pickup by your institution's hazardous waste management service.[2][5][7]
2. Solutions Containing DTSSP (Unquenched):
-
Quench first: Before disposal, it is best practice to quench the reactive NHS esters using the protocol described above.
-
Collect as hazardous waste: After quenching, collect the solution in a labeled, sealed container.
-
Follow institutional guidelines: Dispose of the container through your institution's chemical waste program.
3. Waste from Experiments (Including Quenched and Cleaved Solutions):
-
Segregate waste streams: Keep aqueous waste separate from organic solvent waste.[8]
-
Solutions containing cleaved DTSSP: The resulting solution will contain thiols. Small quantities of thiols can sometimes be oxidized with sodium hypochlorite (B82951) (bleach) to less hazardous sulfonic acids before disposal, but this should only be done following a specific, approved protocol from your EHS office.[3][9]
-
Aqueous waste: Even after neutralization and cleavage, aqueous waste containing DTSSP and its byproducts should generally be collected as hazardous waste. Sewer disposal is highly regulated and may not be permissible.[8][10]
-
Contaminated labware: Dispose of items such as pipette tips, tubes, and gloves that have come into contact with DTSSP as solid hazardous waste.
4. Spill Cleanup:
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and a lab coat.
-
Contain the spill: For solid spills, gently sweep up the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material.[11]
-
Collect the waste: Place the spilled material and any contaminated absorbent into a sealed container.[1][12]
-
Label and dispose: Label the container as hazardous waste and arrange for its disposal through your EHS office.
Disposal Decision Pathway
The following diagram illustrates the logical steps for determining the proper disposal route for DTSSP-containing waste.
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. covachem.com [covachem.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. foldink.bio [foldink.bio]
- 6. CAS 81069-02-5 | this compound by ProChem Inc. [prochemonline.com]
- 7. dojindo.com [dojindo.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. advantagecoatingstech.com [advantagecoatingstech.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling DTSSP Crosslinker
Essential safety protocols and operational guidance for the use of 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP), a pivotal reagent for amine-to-amine protein crosslinking. This document furnishes laboratory personnel, including researchers, scientists, and professionals in drug development, with critical information for the safe and effective handling of DTSSP, from initial preparation to final disposal. Adherence to these guidelines is paramount for ensuring personal safety and maintaining the integrity of experimental outcomes.
DTSSP is a water-soluble, homobifunctional, and thiol-cleavable crosslinker, widely utilized for conjugating proteins and studying protein interactions.[1][2][3] Its reactivity towards primary amines necessitates stringent handling procedures to mitigate potential hazards.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. | Laboratory coat. | Work in a certified chemical fume hood. If not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |
| In-Solution Handling (Aqueous) | Chemical splash goggles. A face shield should be worn if there is a significant splash hazard. | Chemical-resistant gloves. Inspect for tears or holes before use. | Laboratory coat or chemical-resistant apron. | Not generally required if performed in a certified chemical fume hood. |
| Heating or Reactions | Chemical splash goggles and a face shield. | Chemical-resistant gloves. | Flame-resistant laboratory coat. | All heating or reactions must be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Work in a certified chemical fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling DTSSP is crucial for minimizing exposure and preventing contamination.
Preparation and Engineering Controls
-
Ventilation: All work with solid DTSSP and any reactions involving heating must be performed in a certified chemical fume hood.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
-
Spill Kit: A chemical spill kit appropriate for amine-reactive compounds should be available in the immediate vicinity.
Handling and Storage of Solid DTSSP
DTSSP is moisture-sensitive.[2][5] To prevent degradation and maintain its reactivity, adhere to the following storage and handling procedures:
| Parameter | Specification |
| Storage Temperature | Store desiccated at 4-8°C or -20°C.[2][5] |
| Handling Precaution | Equilibrate the vial to room temperature before opening to avoid moisture condensation.[2][5] |
| Solution Preparation | Reconstitute immediately before use. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[2][5] |
Experimental Procedure
-
Donning PPE: Before handling DTSSP, put on all required PPE as detailed in the table above.
-
Dispensing: Carefully weigh and dispense the required amount of solid DTSSP in a fume hood to avoid inhalation of any airborne powder.
-
Reconstitution: Dissolve the solid DTSSP in an appropriate aqueous buffer immediately before use.[5] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the crosslinking reaction.[2][5]
-
Reaction: Perform the crosslinking reaction according to your experimental protocol. Keep all containers tightly closed when not in use.
-
Quenching: Upon completion of the reaction, quench any unreacted DTSSP by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][5] Incubate for 15 minutes.[5]
Decontamination and PPE Doffing
-
Work Area Decontamination: After use, thoroughly decontaminate the work area with a suitable laboratory detergent and water.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface.
-
Lab Coat Removal: Remove your lab coat before leaving the laboratory to prevent the spread of any potential contaminants.
Disposal Plan: Managing DTSSP Waste
All waste containing DTSSP must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste, including unused reconstituted crosslinker, quenched reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Regulatory Compliance: All chemical waste disposal must adhere to local, state, and national environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Safe Handling Workflow for DTSSP
The following diagram illustrates the logical workflow for the safe handling of DTSSP in a laboratory setting.
Caption: Logical workflow for the safe handling of DTSSP crosslinker.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
